molecular formula C7H16N2 B1265931 N-(2-Aminoethyl)piperidine CAS No. 27578-60-5

N-(2-Aminoethyl)piperidine

Cat. No.: B1265931
CAS No.: 27578-60-5
M. Wt: 128.22 g/mol
InChI Key: CJNRGSHEMCMUOE-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)piperidine on [1+1] condensation reaction with 3-methoxy salicylaldehyde yields tridentate Schiff base ligand.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16N2/c8-4-7-9-5-2-1-3-6-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNRGSHEMCMUOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181977
Record name N-(2-Aminoethyl)piperidine
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Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27578-60-5
Record name 1-Piperidineethanamine
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Record name N-(2-Aminoethyl)piperidine
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Record name 1-(2-Aminoethyl)piperidine
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Record name N-(2-Aminoethyl)piperidine
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Record name N-(2-aminoethyl)piperidine
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Foundational & Exploratory

An In-depth Technical Guide to N-(2-Aminoethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 27578-60-5

This technical guide provides a comprehensive overview of N-(2-Aminoethyl)piperidine, a versatile diamine utilized in synthetic chemistry, particularly in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known as 2-(piperidin-1-yl)ethan-1-amine, is a colorless to pale yellow liquid with a characteristic amine odor. Its chemical structure features a piperidine ring N-substituted with an ethylamine group. This bifunctional nature, possessing both a tertiary amine within the piperidine ring and a primary amine at the terminus of the ethyl chain, makes it a valuable building block in organic synthesis. The primary amine is generally more nucleophilic and sterically accessible than the tertiary amine of the piperidine ring, allowing for selective chemical modifications.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference(s)
CAS Number 27578-60-5[1][2]
Molecular Formula C₇H₁₆N₂[2][3]
Molecular Weight 128.22 g/mol [2]
Appearance Clear colorless to yellow liquid[3]
Boiling Point 186 °C (lit.)
Density 0.899 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.473 (lit.)
Flash Point 58 °C (closed cup)
Water Solubility Partly miscible
¹H NMR (400 MHz, CDCl₃) See Section 3.1 for detailed spectral data
¹³C NMR (CDCl₃) See Section 3.1 for detailed spectral data[1]
FT-IR Spectrum Conforms to structure[3]
Mass Spectrum (EI) Major fragments at m/z 98, 42, 41
InChI Key CJNRGSHEMCMUOE-UHFFFAOYSA-N[3]
SMILES NCCN1CCCCC1[3]

Synthesis and Reactivity

  • From Piperidine and a 2-Haloethylamine: This is a standard nucleophilic substitution reaction where piperidine acts as the nucleophile, displacing a halide (e.g., chloride) from a 2-haloethylamine derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

  • From Piperidine and Aziridine: The ring-opening of aziridine with piperidine provides another route. This reaction is often catalyzed by an acid and proceeds via nucleophilic attack of the piperidine nitrogen on a protonated aziridine ring.

The reactivity of this compound is dominated by its two amine functionalities. The primary amine readily participates in reactions such as acylation, alkylation, and condensation with aldehydes and ketones to form Schiff bases. This differential reactivity allows for its use as a scaffold in the construction of more complex molecules.

Experimental Data and Protocols

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound in deuterated chloroform would be expected to show characteristic signals for the piperidine ring protons, the ethyl bridge protons, and the primary amine protons. The piperidine protons typically appear as multiplets in the range of δ 1.4-2.5 ppm. The methylene protons of the ethyl bridge would appear as two distinct triplets, and the primary amine protons would likely be a broad singlet.

¹³C NMR (CDCl₃): The carbon NMR spectrum provides further structural confirmation, with distinct signals for the three different carbon environments in the piperidine ring and the two carbons of the ethyl chain. Expected chemical shifts would be approximately δ 54-60 ppm for the carbons adjacent to the piperidine nitrogen, and around δ 24-27 ppm for the other piperidine carbons. The ethyl bridge carbons would also have characteristic shifts.[1]

FT-IR (Film): The infrared spectrum would show characteristic N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹, C-H stretching vibrations of the alkyl groups below 3000 cm⁻¹, and C-N stretching vibrations.

GC-MS (EI): Gas chromatography-mass spectrometry analysis would show a molecular ion peak (M⁺) at m/z 128. The fragmentation pattern would likely be dominated by the loss of the aminoethyl side chain or fragmentation of the piperidine ring, with a prominent base peak at m/z 98.

Application in the Synthesis of Sigma-1 Receptor Ligands

A significant application of this compound in drug discovery is its use as a scaffold for the synthesis of sigma-1 (σ₁) receptor ligands. The σ₁ receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in various cellular processes, including calcium signaling and cell survival.[4] It is overexpressed in several cancer types, making it a promising therapeutic target.

Derivatives of this compound have been synthesized and shown to exhibit high affinity for the σ₁ receptor and possess antiproliferative properties against cancer cell lines.[5][6]

The following diagram illustrates a general workflow for the development of this compound-based σ₁ receptor ligands.

G cluster_synthesis Synthesis cluster_binding Biological Evaluation cluster_functional Functional Assays A This compound Scaffold B Chemical Modification (e.g., Acylation, Alkylation) A->B React with various electrophiles C Purification and Characterization B->C Chromatography, Spectroscopy D Radioligand Binding Assay C->D Test purified compounds E Determine Ki for σ₁ and σ₂ Receptors D->E F Cytotoxicity Assay (e.g., MTT Assay) E->F Select high-affinity ligands G Determine IC₅₀ in Cancer Cell Lines F->G H Lead Optimization G->H Identify lead compounds

Caption: General workflow for the development of this compound-based σ₁ receptor ligands.

Sigma-1 Receptor Signaling Pathway in Cancer

The σ₁ receptor modulates intracellular calcium (Ca²⁺) signaling, which is crucial for cancer cell survival and proliferation.[4][7] Under normal conditions, the σ₁ receptor is associated with the chaperone BiP at the endoplasmic reticulum (ER). Upon stimulation by ligands or cellular stress, it dissociates from BiP and can interact with various proteins, including the inositol 1,4,5-trisphosphate receptor (IP₃R), a key channel for Ca²⁺ release from the ER.[4][8] By modulating IP₃R activity, σ₁ receptor ligands can influence mitochondrial Ca²⁺ levels, impacting cellular metabolism and apoptosis.

G cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Sigma1_BiP σ₁ Receptor-BiP Complex Sigma1 σ₁ Receptor Sigma1_BiP->Sigma1 dissociates IP3R IP₃R Ca²⁺ Channel Sigma1->IP3R modulates Mito_Ca Mitochondrial Ca²⁺ Uptake IP3R->Mito_Ca Ca²⁺ release Metabolism Cellular Metabolism Mito_Ca->Metabolism regulates Apoptosis Apoptosis Mito_Ca->Apoptosis influences Ligand σ₁ Receptor Ligand (e.g., Piperidine Derivative) Ligand->Sigma1_BiP binds Stress Cellular Stress Stress->Sigma1_BiP induces dissociation

Caption: Simplified signaling pathway of the σ₁ receptor in cancer cell calcium homeostasis.

Experimental Protocol: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The intensity of the color is proportional to the number of viable cells. The following is a general protocol that can be adapted for testing the cytotoxicity of this compound derivatives on cancer cell lines.[9][10][11][12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Safety Information

This compound is classified as a flammable liquid and is corrosive. It can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its bifunctional nature allows for the synthesis of a wide range of derivatives, most notably as ligands for the σ₁ receptor, which have shown promise as potential anticancer agents. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their scientific endeavors.

References

N-(2-Aminoethyl)piperidine: A Technical Whitepaper for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-(2-Aminoethyl)piperidine is a heterocyclic amine that serves as a crucial building block in organic and medicinal chemistry. Its structure, featuring both a secondary amine within the piperidine ring and a primary amine on the ethyl side chain, provides two reactive centers with distinct properties.[1] This dual functionality makes it a versatile precursor for synthesizing a wide range of more complex molecules, including ligands for coordination chemistry and pharmacologically active agents.[1][2][3] This document provides a comprehensive overview of its chemical properties, applications in synthesis, relevant experimental protocols, and the biological significance of its derivatives for researchers and drug development professionals.

Physicochemical and Safety Data

This compound is a flammable and corrosive liquid, requiring careful handling in a laboratory setting.[4][5] Its key properties and safety classifications are summarized below.

Table 1: Core Properties of this compound

Property Value Source(s)
Molecular Weight 128.22 g/mol [2][3][4][6]
Molecular Formula C₇H₁₆N₂ [2][3][4][7]
CAS Number 27578-60-5 [2][3][4][7]
Appearance Clear colorless to yellow liquid [2][7]
Density 0.899 g/mL at 25 °C [2][3]
Boiling Point 186 °C [2][3]
Flash Point 58 °C (136.4 °F) - closed cup [2]
Refractive Index n20/D 1.473 [2][3]

| pKa | pK1: 6.38; pK2: 9.89 (at 30°C) |[2] |

Table 2: GHS Hazard and Safety Information

Identifier Code(s) Description Source(s)
Hazard Pictograms GHS02, GHS05 Flame, Corrosion
Signal Word Danger [4]
Hazard Statements H226, H314 Flammable liquid and vapor. Causes severe skin burns and eye damage. [4]
Precautionary Codes P210, P280, P303+P361+P353, P305+P351+P338 Keep away from heat/sparks. Wear protective gear. IF ON SKIN: Rinse. IF IN EYES: Rinse. [4][5]
Hazard Class 3 Flammable liquids [2]

| Packing Group | III | |[2] |

Applications in Chemical Synthesis

The primary utility of this compound lies in its role as a versatile reactant. The differential reactivity of its primary and tertiary amino groups allows for selective chemical modifications, making it a valuable starting material.[1]

Key applications include:

  • Synthesis of Schiff Base Ligands: It undergoes a [1+1] condensation reaction with aldehydes, such as 3-methoxy salicylaldehyde, to form tridentate Schiff base ligands, which are important in coordination chemistry.[2][3]

  • Precursor for Pharmacological Agents: It serves as a scaffold for synthesizing derivatives with significant biological activity. Notable examples include analogs of anticancer agents, inhibitors for botulinum neurotoxin, and antagonists for cannabinoid CB1 and 5-HT6 receptors.[2]

  • Development of σ1 Receptor Ligands: A key area of research involves the synthesis of this compound derivatives as ligands for the σ1 receptor, which is highly expressed in proliferating cancer cells and is a target for antiproliferative drugs.[8][9]

  • Materials Science: The compound is used to modify polymer resins, such as vinylbenzyl chloride/divinylbenzene gel copolymer beads, for applications in metal ion recovery.[3]

Experimental Protocols & Workflows

The synthesis of biologically active molecules from this compound often involves multi-step reaction sequences. Below is a representative protocol adapted from literature for the synthesis of substituted piperidine derivatives targeting the σ1 receptor.[8][9]

Protocol: Synthesis of a 4-Aryl-Substituted Piperidine Intermediate

This protocol outlines a key step in the synthesis of novel σ1 receptor ligands, involving the conjugate addition of a phenyl group to a piperidine-based precursor.

1. Materials and Reagents:

  • N-protected 1,2,3,4-tetrahydropyridin-4-one (vinylogous amide)
  • Phenylboronic acid
  • [Rh(cod)₂]BF₄ (Rhodium catalyst)
  • Dioxane/Water or Dioxane/KOH solvent system
  • Nitrogen or Argon gas for inert atmosphere

2. Procedure:

  • Step 1: Preparation of the Reaction Vessel: A flame-dried Schlenk flask is charged with the N-protected tetrahydropyridin-4-one starting material.
  • Step 2: Addition of Reagents: Phenylboronic acid (1.5 to 2.0 equivalents) and the rhodium catalyst (e.g., [Rh(cod)₂]BF₄, 3 mol%) are added to the flask.
  • Step 3: Solvent Addition: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon). Degassed solvent (e.g., a 10:1 mixture of dioxane and aqueous KOH) is added via syringe.
  • Step 4: Reaction: The reaction mixture is stirred vigorously at an elevated temperature (e.g., 80-100 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
  • Step 5: Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • Step 6: Isolation: The resulting crude product, a 4-phenyl-piperidin-4-one derivative, is purified by column chromatography on silica gel to yield the desired intermediate. This intermediate can then undergo further reactions, such as homologation and introduction of the aminoethyl moiety.[8]

Visualization of a Synthetic Pathway

The following diagram illustrates a generalized workflow for the synthesis of substituted piperidine derivatives, highlighting the key transformations involved.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Side-Chain Elongation cluster_2 Phase 3: Functionalization start N-Protected Piperidin-4-one intermediate1 α,β-Unsaturated Ketone (Vinylogous Amide) start->intermediate1 Oxidation (e.g., IBX) intermediate2 4-Aryl-Substituted Piperidin-4-one intermediate1->intermediate2 Conjugate Addition (e.g., Phenylboronic Acid, Rh catalyst) intermediate3 Alkene Intermediate intermediate2->intermediate3 Wittig Reaction (Homologation) intermediate4 Ester Intermediate intermediate3->intermediate4 Reduction & Esterification final_product Final Ligand (e.g., 4-(2-Aminoethyl)piperidine derivative) intermediate4->final_product Amine Introduction

A generalized synthetic workflow for piperidine-based σ1 receptor ligands.

Biological Activity of Derivatives

While this compound is primarily a synthetic intermediate, its derivatives have shown significant potential in drug development, particularly as σ1 receptor ligands with antiproliferative properties.[8][9] The σ1 receptor is overexpressed in various cancer cell lines, and its modulation can influence cell survival and proliferation pathways.

Derivatives containing the 4-(2-aminoethyl)piperidine scaffold have been synthesized and evaluated for their affinity to the σ1 receptor. Molecular dynamics simulations have shown that substituents on the piperidine nitrogen interact with a lipophilic binding pocket on the receptor, influencing binding affinity and selectivity.[8][9] Certain 1-methylpiperidine derivatives demonstrated potent antiproliferative effects on human prostate cancer cells (DU145).[8]

Conceptual Signaling Pathway

The diagram below illustrates the conceptual role of a piperidine-based σ1 antagonist in cancer cells. By binding to the σ1 receptor, the ligand can inhibit downstream signaling that promotes cell survival, potentially leading to reduced proliferation or apoptosis.

G cluster_0 Pharmacological Intervention cluster_1 Cellular Target & Pathway cluster_2 Cellular Outcome drug Piperidine Derivative (σ1 Antagonist) receptor σ1 Receptor drug->receptor Binds & Inhibits pathway Pro-Survival Signaling (e.g., SK-channels, IP3R) receptor->pathway Modulates proliferation Tumor Cell Proliferation & Survival pathway->proliferation Promotes

Conceptual pathway of a σ1 receptor antagonist in cancer cells.

References

N-(2-Aminoethyl)piperidine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of N-(2-Aminoethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile diamine that serves as a crucial building block in the synthesis of a wide range of biologically active compounds. Its unique structural features, combining a primary and a tertiary amine, make it a valuable synthon in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and representative reactions, and its involvement in biological signaling pathways. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound, also known as 1-(2-aminoethyl)piperidine or 2-(piperidin-1-yl)ethanamine, is a clear, colorless to yellow liquid. It is characterized by the presence of both a primary amine group at the terminus of an ethyl chain and a tertiary amine group within the piperidine ring. This dual functionality imparts distinct chemical properties, allowing for selective reactions at either amine center.

Identifiers and General Properties
PropertyValueReference
CAS Number 27578-60-5[1][2][3]
Molecular Formula C7H16N2[1][2][3]
Molecular Weight 128.22 g/mol [1][4]
IUPAC Name 2-(Piperidin-1-yl)ethan-1-amine[2]
Synonyms 1-(2-Aminoethyl)piperidine, 2-Piperidinoethylamine[5]
InChI Key CJNRGSHEMCMUOE-UHFFFAOYSA-N[2]
SMILES NCCN1CCCCC1[2]
Physical Properties
PropertyValueReference
Appearance Clear colorless to yellow liquid[1][2]
Boiling Point 186 °C[1][6]
Melting Point 67-70 °C[1]
Density 0.899 g/mL at 25 °C[1][6]
Refractive Index n20/D 1.473[1][6]
Flash Point 58 °C (136.4 °F) - closed cup[6][7]
Water Solubility Partly miscible[1]
Chemical Properties
PropertyValueReference
pKa1 6.38[1]
pKa2 9.89 (at 30 °C)[1]
Stability Air sensitive. Stable under recommended storage conditions.[1]
Reactivity Reacts with acids, oxidizing agents, acid anhydrides, and acid chlorides.[8]

Experimental Protocols

Synthesis of this compound Derivatives

A common application of this compound is in the synthesis of more complex molecules, such as ligands for the sigma-1 (σ1) receptor. The following is a representative protocol for the synthesis of a 4-(2-aminoethyl)piperidine derivative, adapted from the literature.[2][9]

Protocol: Synthesis of a 4-(2-Aminoethyl)piperidine-based σ1 Receptor Ligand

Materials:

  • N-protected 4-piperidone (e.g., N-Boc-4-piperidone)

  • Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H2)

  • Lithium aluminum hydride (LiAlH4)

  • Methanesulfonyl chloride

  • Primary or secondary amine of choice

  • Appropriate solvents (e.g., Toluene, Methanol, THF, Dichloromethane)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

Methodology:

  • Wittig Reaction: To a solution of N-protected 4-piperidone in toluene, add the Wittig reagent. Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the product to yield the corresponding α,β-unsaturated ester.

  • Hydrogenation: Dissolve the α,β-unsaturated ester in methanol and add a catalytic amount of Pd/C. Place the mixture under a hydrogen atmosphere and stir until the reaction is complete (as monitored by TLC or NMR). Filter off the catalyst and concentrate the filtrate to obtain the saturated ester.

  • Reduction to Alcohol: In a separate flask, prepare a suspension of LiAlH4 in THF. Cool the suspension to 0 °C and slowly add a solution of the saturated ester in THF. Allow the reaction to warm to room temperature and stir until complete. Carefully quench the reaction with water and sodium hydroxide solution, filter the solid, and concentrate the filtrate to yield the corresponding alcohol.

  • Mesylation and Amination: Dissolve the alcohol in dichloromethane and cool to 0 °C. Add methanesulfonyl chloride and a non-nucleophilic base (e.g., triethylamine). After stirring, add the desired primary or secondary amine. Allow the reaction to proceed to completion.

  • Deprotection and Final Product Formation: Remove the N-protecting group under appropriate conditions (e.g., TFA for Boc group). The resulting product is the desired 4-(2-aminoethyl)piperidine derivative.

Reaction with Salicylaldehyde

This compound readily undergoes condensation reactions with aldehydes to form Schiff bases. This is a common method for preparing multidentate ligands.[6][10]

Protocol: Synthesis of a Schiff Base Ligand from this compound and Salicylaldehyde

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol

  • Diethyl ether

Methodology:

  • Dissolve salicylaldehyde in a minimal amount of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve an equimolar amount of this compound in ethanol.

  • Slowly add the this compound solution to the salicylaldehyde solution with stirring at room temperature.

  • A yellow precipitate should form. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

  • Dry the product in a vacuum desiccator. The resulting solid is the Schiff base ligand.

Visualization of Workflows and Pathways

Experimental Workflow: Synthesis of a Schiff Base Ligand

experimental_workflow cluster_reactants Reactants cluster_process Process cluster_product Product A This compound in Ethanol C Mix and Stir at Room Temperature A->C B Salicylaldehyde in Ethanol B->C D Precipitation of Product C->D E Vacuum Filtration D->E F Wash with Diethyl Ether E->F G Vacuum Drying F->G H Schiff Base Ligand G->H

Caption: Workflow for the synthesis of a Schiff base ligand.

Signaling Pathway: this compound Derivatives and the Sigma-1 Receptor

Derivatives of this compound have been identified as high-affinity ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein.[2][11] The interaction of these ligands with the σ1 receptor can modulate various downstream cellular processes.

signaling_pathway cluster_ligand Ligand Interaction cluster_receptor Receptor Modulation cluster_downstream Downstream Effects Ligand This compound Derivative S1R Sigma-1 Receptor (σ1R) Ligand->S1R Binds to BiP BiP/GRP78 S1R->BiP Dissociates from IonChannels Modulation of Ion Channels S1R->IonChannels Modulates CellSignaling Regulation of Cell Signaling Pathways (e.g., Ca2+ signaling) S1R->CellSignaling Regulates Apoptosis Induction of Apoptosis (in cancer cells) CellSignaling->Apoptosis Can lead to

References

N-(2-Aminoethyl)piperidine safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of N-(2-Aminoethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for this compound (CAS No. 27578-60-5). The information is compiled from various safety data sheets and scientific resources to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound.

Chemical and Physical Properties

This compound is a clear, colorless to yellow liquid.[1] It is partly miscible in water.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₆N₂[1][2][3][4]
Molecular Weight128.22 g/mol [1][2][3]
Boiling Point186 °C (lit.)[1][3]
Density0.899 g/mL at 25 °C (lit.)[1][3]
Refractive Indexn20/D 1.473 (lit.)[1][3]
Flash Point136 °F (58 °C) - closed cup[1][3]
pKapK1: 6.38; pK2: 9.89 (30°C)[1]
AppearanceClear colorless to yellow liquid[1]
Water SolubilityPartly miscible[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[5] It may also cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.[5]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Acute toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin corrosion/irritationSub-category 1BH314: Causes severe skin burns and eye damage
Serious eye damage/eye irritationCategory 1H318: Causes serious eye damage
Skin sensitizationCategory 1H317: May cause an allergic skin reaction
Chronic aquatic toxicityCategory 3H412: Harmful to aquatic life with long lasting effects

Source:[2][5]

Toxicological Data

The acute toxicity of this compound has been evaluated through oral and dermal exposure routes. The available quantitative data is summarized in Table 3.

Table 3: Acute Toxicity of this compound

Exposure RouteSpeciesValue
OralRatLD50: 2118.6 mg/kg
DermalRabbitLD50: 871.2 mg/kg

Source:[5]

Exposure to piperidines may lead to increased blood pressure and heart rate, nausea, vomiting, salivation, labored breathing, muscular weakness, paralysis, and convulsions.[6]

Experimental Protocols

Detailed experimental protocols for the toxicological and physical property testing of this compound are not available in the public domain. However, standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed. The general methodologies for key experiments are outlined below.

Acute Oral Toxicity (LD50)

The acute oral toxicity is likely determined using a method similar to the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method). The general procedure involves:

  • Animal Selection: Healthy, young adult rats of a single sex (typically females as they are often more sensitive) are used.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy of all animals is performed at the end of the observation period.

Skin Corrosion/Irritation

The potential for skin corrosion and irritation is typically assessed according to OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). The procedure involves:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Test Substance Application: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of clipped skin.

  • Exposure: The application site is covered with a gauze patch and an occlusive dressing for a 4-hour exposure period.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

Eye Irritation/Corrosion

The potential for eye irritation and corrosion is assessed following a protocol similar to OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). The general steps are:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Test Substance Instillation: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period may be extended to 21 days to assess the reversibility of effects.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure to this compound.

Handling
  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[5][7]

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[8]

  • Avoid breathing mist, vapors, or spray.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[8]

  • Use non-sparking tools and take precautionary measures against static discharge.[8]

  • Wash hands thoroughly after handling.[5]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

  • Store in a corrosives area.[8]

  • Keep away from heat, sparks, and flame.[8]

  • Store under an inert gas (nitrogen or argon) at 2–8 °C.[1]

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First-Aid Measures

FirstAidMeasures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and carbon oxides.[7][8]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[7]

Accidental Release Measures

AccidentalRelease

Disposal Considerations

Dispose of this material and its container as hazardous waste.[9] Disposal should be in accordance with local, state, and federal regulations.

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. This guide provides essential information for researchers, scientists, and drug development professionals to work safely with this compound. Always refer to the most current Safety Data Sheet provided by the supplier before use.

References

An In-Depth Technical Guide to N-(2-Aminoethyl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Aminoethyl)piperidine, a versatile heterocyclic diamine that serves as a crucial building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its applications, particularly as a scaffold for the development of pharmacologically active agents targeting the sigma-1 (σ1) receptor.

Structural Formula and Chemical Identity

This compound is a derivative of piperidine, a six-membered saturated heterocycle containing a nitrogen atom. It is characterized by an aminoethyl group attached to the piperidine nitrogen.

Structural Formula:

Chemical Identifiers:

  • IUPAC Name: 2-(Piperidin-1-yl)ethan-1-amine[1]

  • CAS Number: 27578-60-5[1]

  • Molecular Formula: C₇H₁₆N₂[1]

  • SMILES: C1CCN(CC1)CCN[2]

  • InChI Key: CJNRGSHEMCMUOE-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight128.22 g/mol [1][3]
Boiling Point186 °C (lit.)[2]
Density0.899 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D)1.473 (lit.)[2]
pKa₁6.38 (30°C)
pKa₂9.89 (30°C)
Flash Point58 °C (closed cup)[2]
AppearanceClear colorless to yellow liquid
SolubilityPartly miscible in water

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features
¹H NMR Data available, characteristic peaks for piperidine and ethylamine protons.
¹³C NMR Data available, distinct signals for the carbon atoms of the piperidine ring and the ethyl chain.
IR Spectroscopy Conforms to the structure, showing characteristic N-H and C-N stretching vibrations.
Mass Spectrometry GC-MS data available, molecular ion peak consistent with the molecular weight.

Synthesis of this compound

This compound can be synthesized through several routes. Two common methods are the N-alkylation of piperidine with a protected 2-haloethylamine followed by deprotection, and the reduction of a nitrile precursor. Below are detailed experimental protocols for these synthetic approaches.

Synthesis via N-Alkylation of Piperidine

This method involves the reaction of piperidine with a suitable 2-haloethylamine derivative, such as 2-chloroethylamine hydrochloride. A base is required to neutralize the hydrochloride salt and the hydrogen halide formed during the reaction.

Experimental Protocol: N-Alkylation of Piperidine with 2-Chloroethylamine Hydrochloride

  • Materials:

    • Piperidine

    • 2-Chloroethylamine hydrochloride

    • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

    • Anhydrous solvent (e.g., acetonitrile or DMF)

    • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

    • Standard work-up and purification equipment

  • Procedure: a. To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.0 equivalent) and the anhydrous solvent. b. Add finely powdered and dry potassium carbonate (2.5-3.0 equivalents). c. To this stirred suspension, add 2-chloroethylamine hydrochloride (1.0-1.2 equivalents) portion-wise. d. Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. f. Concentrate the filtrate under reduced pressure to obtain the crude product. g. Purify the crude product by vacuum distillation to yield this compound.

Synthesis via Reduction of Piperidine-1-acetonitrile

This two-step synthesis involves the initial formation of piperidine-1-acetonitrile, followed by its reduction to the corresponding primary amine.

Experimental Protocol: Synthesis and Reduction of Piperidine-1-acetonitrile

Step 1: Synthesis of Piperidine-1-acetonitrile

  • Materials:

    • Piperidine

    • Formaldehyde (aqueous solution)

    • Sodium cyanide (NaCN) or potassium cyanide (KCN)

    • Hydrochloric acid (HCl)

    • Diethyl ether or other suitable extraction solvent

    • Standard laboratory glassware

  • Procedure: a. In a well-ventilated fume hood, prepare a solution of piperidine hydrochloride by carefully adding hydrochloric acid to a cooled solution of piperidine in water. b. To this solution, add an aqueous solution of formaldehyde. c. Slowly add a solution of sodium cyanide in water to the reaction mixture, maintaining the temperature below a certain threshold with an ice bath. d. Stir the reaction mixture for several hours at room temperature. e. Extract the product, piperidine-1-acetonitrile, with diethyl ether. f. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Step 2: Reduction of Piperidine-1-acetonitrile

  • Materials:

    • Piperidine-1-acetonitrile

    • Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Three-necked flask, dropping funnel, reflux condenser

    • Standard work-up and purification equipment

  • Procedure: a. In a dry three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (a molar excess) in anhydrous diethyl ether or THF. b. Cool the suspension in an ice bath. c. Add a solution of piperidine-1-acetonitrile in the same anhydrous solvent dropwise from a dropping funnel, controlling the rate of addition to maintain a gentle reflux. d. After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the nitrile peak). e. Carefully quench the reaction by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water. f. Filter the resulting granular precipitate and wash it with the ether or THF. g. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent. h. Purify the resulting this compound by vacuum distillation.

Applications in Drug Discovery: A Scaffold for σ1 Receptor Ligands

While this compound itself has limited direct therapeutic applications, its structural motif is a key component in a variety of biologically active molecules. A significant area of research involves the use of this compound derivatives as ligands for the sigma-1 (σ1) receptor.

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that is implicated in a range of cellular functions and is a promising target for the treatment of neurodegenerative diseases, pain, and cancer.[4]

Derivatives of this compound have been synthesized and shown to exhibit high affinity for the σ1 receptor, with some demonstrating antiproliferative activity against various cancer cell lines.[5][6][7]

Table 3: Biological Activity of Representative this compound Derivatives as σ1 Receptor Ligands

Compound/Derivativeσ1 Receptor Affinity (Ki, nM)Antiproliferative Activity (IC₅₀, µM)Cancer Cell LineReference
4a (a derivative)165Similar to haloperidolA427 (non-small cell lung cancer)[5][6]
18a (a derivative)7.9--[5][6]
20a, 21a, 22a (derivatives)Low nanomolar rangeMore potent than NE-100 and S1RADU145 (prostate cancer)[5][6]
Experimental Protocol: σ1 Receptor Binding Assay

The affinity of this compound derivatives for the σ1 receptor can be determined using a competitive radioligand binding assay.

  • Materials:

    • Guinea pig brain homogenates (as a source of σ1 receptors)

    • [³H]-(+)-Pentazocine (radioligand)

    • Test compounds (this compound derivatives)

    • Incubation buffer

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a reaction tube, incubate the guinea pig brain homogenate with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound. c. Incubate the mixture at a specific temperature for a defined period to allow for binding equilibrium to be reached. d. Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand. e. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. f. Measure the radioactivity retained on the filters using a liquid scintillation counter. g. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). h. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[7]

Experimental Protocol: Antiproliferative Activity Assay (MTT Assay)

The cytotoxic effects of this compound derivatives on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Materials:

    • Human cancer cell lines (e.g., A549, CaCo-2, HTB-140)[8]

    • Cell culture medium and supplements

    • 96-well plates

    • Test compounds (this compound derivatives)

    • MTT solution

    • Solubilization buffer (e.g., DMSO)

    • Microplate reader

  • Procedure: a. Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). c. Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. d. Add a solubilization buffer to dissolve the formazan crystals. e. Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength. f. Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).[8]

Visualizing Workflows and Signaling Pathways

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and initial biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Piperidine Piperidine N_Alkylation N-Alkylation Piperidine->N_Alkylation Alkylating_Agent 2-Haloethylamine derivative Alkylating_Agent->N_Alkylation Crude_Product Crude this compound N_Alkylation->Crude_Product Purification Purification (Distillation) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Derivative_Synthesis Derivative Synthesis Pure_Product->Derivative_Synthesis Pure_Product->Derivative_Synthesis Bio_Assays Biological Assays Derivative_Synthesis->Bio_Assays SAR_Analysis Structure-Activity Relationship Analysis Bio_Assays->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound G cluster_er Endoplasmic Reticulum BiP BiP Sigma1R_inactive σ1 Receptor (Inactive) Sigma1R_inactive->BiP Sigma1R_active σ1 Receptor (Active) Sigma1R_inactive->Sigma1R_active Dissociates from BiP Ligand This compound Derivative (Agonist) Ligand->Sigma1R_inactive Binds to IP3R IP3 Receptor Sigma1R_active->IP3R Interacts with Ca_release Ca²⁺ Mobilization IP3R->Ca_release Regulates Cellular_Response Modulation of Cellular Signaling (e.g., anti-apoptotic effects) Ca_release->Cellular_Response Leads to

References

An In-depth Technical Guide to N-(2-Aminoethyl)piperidine and Its Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)piperidine is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, combining a piperidine ring with an aminoethyl side chain, make it a valuable building block for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of this compound, its synonyms, and the pharmacological properties of its derivatives, with a particular focus on their role as sigma (σ) receptor ligands and their potential as antiproliferative agents. This document is intended to serve as a resource for researchers and professionals involved in the design and development of novel therapeutics.

Chemical Identity and Synonyms

This compound is a diamine that is also known by several other names in scientific literature and chemical catalogs. A comprehensive list of its synonyms is provided below to aid in literature searches and substance identification.

Identifier Type Identifier
IUPAC Name 2-(Piperidin-1-yl)ethan-1-amine
CAS Number 27578-60-5[1][2][3][4]
Molecular Formula C7H16N2[1][2][5]
Molecular Weight 128.22 g/mol [2][5][6]
Synonyms 1-(2-Aminoethyl)piperidine[3][5][6][7][8]
2-(1-Piperidinyl)ethanamine[9]
1-Piperidineethanamine[9][10][11]
2-Piperidinoethylamine[6][9][11]
N-Aminoethylpiperidine[11]
2-(Piperidin-1-yl)ethylamine[9]
1-(2-Ammonioethyl)piperidinium[4][9]
2-Piperidin-1-yl-ethylamine[9]

Quantitative Data: Sigma Receptor Binding Affinities of this compound Derivatives

While specific binding data for the parent this compound is not extensively available in the public domain, a significant body of research has focused on its 4-substituted derivatives as potent sigma (σ) receptor ligands. The following table summarizes the in vitro binding affinities (Ki) of a series of N-substituted 4-(2-aminoethyl)piperidine derivatives for the σ1 and σ2 receptors. This data is crucial for understanding the structure-activity relationships (SAR) and for the rational design of selective σ receptor modulators.

Table 1: In Vitro Binding Affinities (Ki) of N-Substituted 4-(2-aminoethyl)piperidine Derivatives for σ1 and σ2 Receptors

Compound IDN-Substituent on Piperidine Ringσ1 Receptor Affinity (Ki) [nM]σ2 Receptor Affinity (Ki) [nM]σ1/σ2 Selectivity Ratio
4a H165>10,000>60
13a Tosyl108>10,000>92
18b Ethyl89.489.41
18a Methyl7.931640
20a Methyl26.848618
21a Methyl11.548.34
22a Methyl16.5>1,000>60

Data presented in this table is for 4-(2-(benzylamino)ethyl)piperidine derivatives and other related structures as described in the cited literature. The parent this compound was not explicitly tested in these studies.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.

Synthesis of 4-(2-Aminoethyl)piperidine Derivatives

The synthesis of 4-(2-aminoethyl)piperidine derivatives can be achieved through a multi-step process. The following is a generalized protocol based on published literature for the synthesis of N-substituted 4-(2-aminoethyl)piperidine analogs.

Experimental Workflow for Synthesis

cluster_0 Step 1: Synthesis of α,β-Unsaturated Ketones cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Homologation cluster_3 Step 4: Reduction and Amine Formation A N-Protected Piperidin-4-one B Oxidation (e.g., IBX, NMO) A->B C α,β-Unsaturated Ketone B->C D α,β-Unsaturated Ketone E Phenylboronic Acid, Rhodium Catalyst D->E F 4-Phenyl-piperidin-2-one Derivative E->F G 4-Phenyl-piperidin-2-one Derivative H Wittig Reaction (e.g., Ph3P=CHCO2Et) G->H I α,β-Unsaturated Ester H->I J α,β-Unsaturated Ester K Reduction (e.g., H2, Pd/C) J->K L Saturated Ester K->L M Amide Formation and Reduction (e.g., LiAlH4) L->M N 4-(2-Aminoethyl)piperidine Derivative M->N

Caption: Synthetic workflow for 4-(2-aminoethyl)piperidine derivatives.

Detailed Protocol:

  • Synthesis of α,β-Unsaturated Ketones : N-protected piperidin-4-ones (e.g., Cbz- or Boc-protected) are oxidized using reagents like 2-iodoxybenzoic acid (IBX) in the presence of N-methylmorpholine N-oxide (NMO) to yield the corresponding α,β-unsaturated ketones.

  • Conjugate Addition : A phenyl group is introduced via a conjugate addition reaction using phenylboronic acid and a rhodium catalyst.

  • Homologation : The ketone is then subjected to a Wittig reaction with an appropriate phosphorane (e.g., (carbethoxymethylene)triphenylphosphorane) to introduce a two-carbon ester side chain.

  • Reduction and Amine Formation : The resulting α,β-unsaturated ester is reduced to the saturated ester, for example, through catalytic hydrogenation (H2, Pd/C). The ester is then converted to the primary amine, typically via amide formation followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH4).

  • N-Substitution (Optional) : Further modification of the piperidine nitrogen can be achieved through standard alkylation or acylation reactions.

Radioligand Binding Assay for Sigma (σ) Receptors

This protocol outlines the procedure for determining the binding affinity of test compounds for σ1 and σ2 receptors.

Experimental Workflow for Radioligand Binding Assay

A Prepare Receptor Material (e.g., Guinea Pig Brain Homogenate for σ1, Rat Liver Membrane for σ2) B Incubate Receptor Material with Radioligand (e.g., 3H-Pentazocine for σ1, [3H]DTG for σ2) and Test Compound A->B C Separate Bound and Free Radioligand (e.g., Filtration through Glass Fiber Filters) B->C D Wash Filters to Remove Unbound Radioligand C->D E Measure Radioactivity of Bound Ligand (e.g., Liquid Scintillation Counting) D->E F Data Analysis (e.g., Cheng-Prusoff equation to determine Ki) E->F

Caption: Workflow for sigma receptor radioligand binding assay.

Detailed Protocol:

  • Receptor Preparation : For σ1 receptor assays, homogenates of guinea pig brains are often used as the receptor source. For σ2 receptor assays, membrane preparations from rat liver are commonly utilized.

  • Incubation : The receptor preparation is incubated with a specific radioligand and varying concentrations of the test compound. For σ1 assays, --INVALID-LINK---pentazocine is a selective radioligand. For σ2 assays, the non-selective radioligand [3H]DTG (1,3-di-o-tolyl-guanidine) is used in the presence of a masking agent for σ1 sites (e.g., (+)-pentazocine)).

  • Separation : The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing : The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification : The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis : The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content, and is widely used for cytotoxicity screening.

Experimental Workflow for SRB Assay

A Seed Cancer Cells in 96-well Plates and Allow to Adhere B Treat Cells with Various Concentrations of the Test Compound A->B C Incubate for a Defined Period (e.g., 72 hours) B->C D Fix Cells with Trichloroacetic Acid (TCA) C->D E Stain Cells with Sulforhodamine B (SRB) D->E F Wash with Acetic Acid to Remove Unbound Dye E->F G Solubilize Protein-Bound Dye with Tris Base F->G H Measure Absorbance at ~510 nm G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow for the Sulforhodamine B (SRB) antiproliferative assay.

Detailed Protocol:

  • Cell Seeding : Cancer cell lines (e.g., A427 human lung carcinoma, DU145 human prostate carcinoma) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment : The cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • Fixation : The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining : The plates are washed, and the cells are stained with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.[2][3][5]

  • Washing : Unbound dye is removed by washing with 1% acetic acid.[2][3][5]

  • Solubilization : The protein-bound dye is solubilized with a 10 mM Tris base solution.[2][5]

  • Measurement : The absorbance is read on a microplate reader at a wavelength of approximately 510 nm.

  • Data Analysis : The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways

This compound derivatives that act as σ1 receptor ligands can modulate a variety of downstream signaling pathways. The σ1 receptor is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane, that plays a crucial role in cellular stress responses and signaling.

Simplified Sigma-1 (σ1) Receptor Signaling Pathway

cluster_0 Cellular Stress / Ligand Binding cluster_1 Downstream Effects cluster_2 Cellular Outcomes Ligand σ1 Receptor Ligand (e.g., this compound derivative) Sigma1_BiP σ1 Receptor - BiP Complex (Inactive) Ligand->Sigma1_BiP dissociation Stress Cellular Stress (e.g., Oxidative Stress, ER Stress) Stress->Sigma1_BiP dissociation Sigma1_Active Active σ1 Receptor Sigma1_BiP->Sigma1_Active Ion_Channels Modulation of Ion Channels (e.g., K+, Ca2+, Na+ channels) Sigma1_Active->Ion_Channels ER_Stress_Response ER Stress Response (e.g., IRE1, PERK, ATF6) Sigma1_Active->ER_Stress_Response ROS_Production Regulation of ROS Production Sigma1_Active->ROS_Production Apoptosis Modulation of Apoptosis (e.g., via Bcl-2 family) Sigma1_Active->Apoptosis Neuronal_Signaling Neuronal Signaling (e.g., BDNF/TrkB pathway) Sigma1_Active->Neuronal_Signaling Cell_Survival Enhanced Cell Survival Ion_Channels->Cell_Survival ER_Stress_Response->Cell_Survival ROS_Production->Cell_Survival Antiproliferative_Effects Antiproliferative Effects (in cancer cells) Apoptosis->Antiproliferative_Effects Neuroprotection Neuroprotection Neuronal_Signaling->Neuroprotection

Caption: Simplified overview of the sigma-1 receptor signaling pathway.

Upon activation by ligand binding or in response to cellular stress, the σ1 receptor dissociates from its binding partner, BiP (Binding immunoglobulin protein), and translocates to other intracellular sites where it can interact with and modulate the activity of various client proteins.[6][12] These interactions can lead to:

  • Modulation of Ion Channels : The σ1 receptor can regulate the activity of several ion channels, including voltage-gated potassium, sodium, and calcium channels, thereby influencing cellular excitability and calcium homeostasis.[12][13]

  • Regulation of ER Stress : It plays a key role in the unfolded protein response (UPR) and helps to mitigate endoplasmic reticulum (ER) stress.

  • Control of Oxidative Stress : The σ1 receptor can influence the production of reactive oxygen species (ROS) and enhance cellular antioxidant defenses.[6]

  • Modulation of Apoptosis : By interacting with proteins of the Bcl-2 family, the σ1 receptor can regulate programmed cell death.

  • Neuronal Signaling : In the central nervous system, σ1 receptor activation has been shown to promote neuronal survival and plasticity, in part through the potentiation of neurotrophic factor signaling, such as the Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB.[13]

The diverse signaling functions of the σ1 receptor underscore the therapeutic potential of its ligands, including derivatives of this compound, in a range of disorders from neurodegenerative diseases to cancer.

Conclusion

This compound serves as a privileged scaffold in the development of novel therapeutic agents. Its derivatives have demonstrated high affinity and selectivity for sigma receptors, translating into significant antiproliferative effects in various cancer cell lines. This technical guide has provided a summary of the key synonyms, quantitative data on the binding affinities of its derivatives, detailed experimental protocols for their synthesis and evaluation, and an overview of the relevant signaling pathways. This information is intended to facilitate further research and development of this compound-based compounds as promising candidates for clinical investigation.

References

An In-depth Technical Guide to the Physical Properties of N-(2-Aminoethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-(2-Aminoethyl)piperidine (CAS No: 27578-60-5), a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. The following sections detail its key physical constants, the experimental methodologies used for their determination, and a logical workflow for characterizing such a compound.

Core Physical and Chemical Properties

This compound is a clear, colorless to yellow liquid at room temperature.[1] It is recognized for its amine-like, fishy odor.[2] The compound is air-sensitive and should be stored under an inert atmosphere.[1]

Table 1: Summary of Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₆N₂[1][3][4]
Molecular Weight 128.22 g/mol [1][4][5]
Boiling Point 184-186 °C[1][3][6][7]
Melting Point 67-70 °C[1][3]
Density 0.899 g/mL at 25 °C[1][6]
Refractive Index (n²⁰/D) 1.473 - 1.475[1][3][6]
Flash Point 57-58 °C (136 °F) (closed cup)[3][6]
Vapor Pressure 1.079 mmHg at 25 °C[3]
pKa₁ 6.38 (at 30 °C)[1]
pKa₂ 9.89 (at 30 °C)[1]
Solubility Partly miscible in water[1]

Experimental Protocols for Property Determination

The following are detailed methodologies representative of standard laboratory procedures for determining the key physical properties of liquid compounds like this compound.

2.1 Boiling Point Determination (Micro Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8] For small sample volumes, a micro reflux method is employed.

  • Apparatus: A small test tube, a thermometer, a capillary tube (sealed at one end), a heating block or Thiele tube, and a magnetic stirrer.[4][8]

  • Procedure:

    • A small volume (approx. 0.5 mL) of this compound is placed in the test tube with a small stir bar.

    • The test tube is placed in the heating block.[4]

    • A thermometer is positioned with its bulb approximately 1 cm above the liquid's surface.

    • The sample is heated gently while stirring.

    • The temperature is recorded when the liquid is observed to be gently refluxing, indicated by a stable ring of condensing vapor on the walls of the test tube at the same level as the thermometer bulb.[4] This stable temperature is the boiling point.

    • The observed boiling point should be corrected for atmospheric pressure if it deviates significantly from standard pressure.[9]

2.2 Density Measurement (Pycnometry)

Density is the mass per unit volume of a substance. Pycnometry is a highly accurate method for determining the density of liquids.

  • Apparatus: A pycnometer (a glass flask with a precise volume), a balance, and a temperature-controlled water bath.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

    • The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

    • The filled pycnometer is placed in a water bath at a specific temperature (e.g., 25 °C) until thermal equilibrium is reached.[10]

    • The volume is adjusted precisely to the pycnometer's calibration mark.

    • The pycnometer is removed from the bath, cleaned on the exterior, and weighed again.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[7][11]

2.3 Refractive Index Measurement (Abbe Refractometer)

The refractive index measures how much the path of light is bent, or refracted, when entering a substance.[12][13] It is a characteristic property dependent on temperature and the wavelength of light.[12]

  • Apparatus: An Abbe refractometer, a light source (typically a sodium D-line source, 589 nm), and a constant temperature water circulator.[14][15]

  • Procedure:

    • The refractometer prisms are cleaned with a suitable solvent (e.g., acetone) and a soft lens tissue.[12][13]

    • The instrument is calibrated using a standard of known refractive index, such as distilled water.[15]

    • A few drops of this compound are placed on the lower prism, and the prisms are closed.[12][14]

    • The specified temperature (e.g., 20 °C) is maintained by the water circulator.[15]

    • While looking through the eyepiece, the adjustment controls are used to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.[12][13]

    • The refractive index value is read directly from the instrument's scale.[14]

2.4 Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[6] The closed-cup method is preferred for its higher precision as it contains the vapors.[16]

  • Apparatus: A Pensky-Martens or Setaflash closed-cup tester.[6][17][18]

  • Procedure:

    • The sample cup of the apparatus is filled with this compound to the specified mark.

    • The lid is secured, and the sample is heated at a slow, constant rate while being stirred.[18]

    • At regular temperature intervals, an ignition source (a small flame) is applied to the vapor space through an opening in the lid.[6][18]

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a distinct flash.[6][17]

    • The final value is corrected for barometric pressure.[6][17]

2.5 pKa Determination (Potentiometric Titration)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For a basic compound like this compound, it quantifies the acidity of its conjugate acids.

  • Apparatus: A pH meter with an electrode, a burette, a magnetic stirrer, and a beaker.

  • Procedure:

    • A solution of this compound with a known concentration is prepared in water.

    • The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[3]

    • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

    • A standard solution of a strong acid (e.g., 0.1 M HCl) is slowly added from the burette in small increments.[3]

    • The pH is recorded after each addition, allowing the solution to stabilize.

    • A titration curve is generated by plotting pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points on the titration curve, where the concentrations of the amine and its protonated form are equal. Since this compound has two basic nitrogen atoms, two pKa values will be determined from the two inflection points.

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the physical characterization of a liquid chemical compound.

G cluster_0 Phase 1: Initial Assessment & Preparation cluster_1 Phase 2: Measurement of Physical Constants cluster_2 Phase 3: Data Analysis & Reporting A Obtain Pure Sample B Review Literature for Known Properties A->B C Safety Assessment (SDS Review) B->C D Determine Boiling Point (Micro Reflux Method) C->D E Measure Density (Pycnometry) C->E F Measure Refractive Index (Abbe Refractometer) C->F G Determine Flash Point (Closed-Cup Method) C->G H Determine pKa (Potentiometric Titration) C->H I Assess Solubility (Water & Organic Solvents) C->I J Correct Data for T & P (e.g., Boiling Point, Density) D->J E->J F->J G->J K Compare with Literature Values H->K I->K J->K L Compile Technical Data Sheet K->L

Caption: Workflow for the physical property characterization of a liquid chemical.

References

N-(2-Aminoethyl)piperidine: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(2-Aminoethyl)piperidine in various organic solvents. Due to the limited availability of specific quantitative data in published literature, this document synthesizes information based on the physicochemical properties of this compound and the known solubility characteristics of its parent compound, piperidine. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate precise quantitative data for their specific applications.

Core Concepts and Solubility Profile

This compound is a versatile bifunctional molecule incorporating both a primary and a tertiary amine, making it a valuable building block in pharmaceutical and chemical synthesis. Its solubility is a critical parameter for reaction kinetics, purification, and formulation development.

The solubility of a compound is governed by the principle of "like dissolves like." The presence of the polar amino groups in this compound suggests good solubility in polar solvents. The piperidine ring and the ethyl chain contribute to its nonpolar character, allowing for solubility in less polar organic solvents as well. Based on the general solubility of similar amines like piperidine, which is known to be soluble in alcohols, ethers, and chloroform, a qualitative solubility profile for this compound can be inferred. However, it is expected to have limited solubility in highly nonpolar solvents such as hexane.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are estimations and experimental verification is recommended for precise applications.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Protic Solvents Methanol, EthanolHighThe amino groups can form hydrogen bonds with the hydroxyl groups of the alcohols, leading to strong intermolecular interactions.
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)High to ModerateThe polarity of these solvents allows for favorable dipole-dipole interactions with the polar functionalities of this compound.
Chlorinated Solvents Dichloromethane, ChloroformHighThese solvents can effectively solvate the molecule due to a combination of polarity and their ability to interact with the amine groups.
Aromatic Hydrocarbons Toluene, BenzeneModerate to LowThe nonpolar aromatic ring can interact with the piperidine ring and ethyl chain, but the polar amino groups may limit high solubility.
Nonpolar Solvents Hexane, HeptaneLow to InsolubleThe significant difference in polarity between the highly polar amino groups and the nonpolar solvent leads to weak intermolecular forces.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is essential. The following protocol details the widely accepted isothermal shake-flask method.

Materials and Equipment:
  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or Gas Chromatography (GC) system.

  • Syringe filters (chemically compatible with the solvent)

Procedure:
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that a solid phase remains after reaching equilibrium.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the undissolved solid to settle. For fine suspensions, centrifugation at the same temperature may be necessary.

  • Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a chemically resistant filter. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation: The solubility is calculated from the determined concentration and the dilution factor, and is typically expressed in units of g/100 mL or mol/L.

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical and experimental workflows described in this guide.

Caption: Logical flow for predicting qualitative solubility.

ExperimentalWorkflow cluster_workflow Isothermal Shake-Flask Solubility Determination prep Preparation of Supersaturated Solution equilibrate Equilibration at Constant Temperature prep->equilibrate Agitation (24-72h) separate Phase Separation (Settling/Centrifugation) equilibrate->separate Stand (≥4h) sample Sample Withdrawal & Dilution separate->sample Filtered Aliquot quantify Quantification (HPLC/GC) sample->quantify calculate Solubility Calculation quantify->calculate

Caption: Experimental workflow for solubility determination.

Spectroscopic Profile of N-(2-Aminoethyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Aminoethyl)piperidine (CAS No: 27578-60-5), a key building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, presenting quantitative data in structured tables and outlining generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument, reveals distinct signals corresponding to the different proton environments in the molecule.[1]

Table 1: ¹H NMR Chemical Shift Data for this compound [1]

Signal AssignmentChemical Shift (ppm)
A2.783
B2.372
C2.37
E1.572
F1.44

Solvent: CDCl₃, Instrument Frequency: 400 MHz

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data presented was also obtained using a 400 MHz instrument with CDCl₃ as the solvent.[2]

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (ppm)
C158.8
C254.8
C339.1
C426.3
C524.5

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its amine and alkane functionalities. The data is often acquired using Fourier Transform Infrared (FTIR) or Attenuated Total Reflectance (ATR) techniques on a liquid film of the sample.[3]

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amine)3350 - 3250Broad
C-H Stretch (Alkane)2950 - 2850Strong
N-H Bend (Amine)1650 - 1580Medium
C-N Stretch1250 - 1020Medium

Experimental Protocols

While specific, detailed experimental procedures from the data sources are not available, a general methodology for obtaining the spectroscopic data is outlined below.

  • Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.5-1.0 mL of deuterated chloroform (CDCl₃). A trace amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

  • Sample Preparation: For a liquid film measurement, a drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For ATR-IR, a drop of the sample is placed directly onto the ATR crystal.[3]

  • Data Acquisition: A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument used for such analysis is typically a Bruker IFS 85 or similar FTIR spectrometer.[3]

  • Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Output Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Liquid Film/ATR Sample->Prep_IR Acquire_NMR NMR Spectrometer (400 MHz) Prep_NMR->Acquire_NMR Acquire_IR FTIR Spectrometer Prep_IR->Acquire_IR Process_NMR Fourier Transform, Phase/Baseline Correction Acquire_NMR->Process_NMR Process_IR Background Subtraction Acquire_IR->Process_IR Analyze Spectral Interpretation Process_NMR->Analyze Process_IR->Analyze Data_Tables Quantitative Data Tables Analyze->Data_Tables Structure Structure Elucidation Analyze->Structure

General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Core Reactivity of N-(2-Aminoethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminoethyl)piperidine is a versatile diamine building block integral to the development of a wide array of chemical entities, from pharmaceutical agents to coordination complexes. Its unique structure, featuring both a primary and a tertiary amine, imparts a distinct reactivity profile that can be strategically exploited in chemical synthesis. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, with a focus on its acid-base properties, common synthetic transformations such as acylation and alkylation, and its role as a ligand in coordination chemistry. This document is intended to serve as a detailed resource, providing both quantitative data and explicit experimental protocols to aid researchers in the effective utilization of this compound.

Physicochemical and Acid-Base Properties

This compound possesses two basic nitrogen centers: a primary amine at the terminus of the ethyl chain and a tertiary amine within the piperidine ring. The differing electronic and steric environments of these two amines result in distinct basicities, which can be quantified by their respective pKa values.

Quantitative Basicity Data

The dissociation constants (pKa) of the conjugate acids of this compound are critical for understanding its behavior in solution and for designing reaction conditions. The reported pKa values indicate that the piperidine nitrogen is the more basic of the two centers.

ParameterValueTemperature (°C)Method
pKa16.3830Potentiometric Titration
pKa29.8930Potentiometric Titration
Table 1: pKa values for the conjugate acids of this compound.[1]
Protonation Equilibrium

The following diagram illustrates the protonation equilibria of this compound. At physiological pH, the molecule will exist predominantly as the monoprotonated species at the more basic piperidine nitrogen.

Protonation A This compound (Free Base) B Monoprotonated Species (Piperidine-N protonated) A->B + H⁺ (pKa2 = 9.89) B->A - H⁺ C Diprotonated Species B->C + H⁺ (pKa1 = 6.38) C->B - H⁺

Protonation equilibria of this compound.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa values of a diamine like this compound.[1][2][3][4]

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl)

  • Deionized, CO₂-free water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Solution Preparation: Prepare a 0.01 M solution of this compound in deionized water containing 0.1 M KCl to maintain a constant ionic strength.

  • Acidification: Acidify the amine solution to a pH below 2 by adding a known volume of 0.1 M HCl. This ensures that both amine groups are fully protonated at the start of the titration.

  • Titration: Titrate the acidified solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point will yield pKa1, and the second will yield pKa2. Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence points.

Reactivity in Organic Synthesis

The differential reactivity of the primary and tertiary amino groups allows for selective functionalization, making this compound a valuable synthon.

Acylation Reactions

Acylation of this compound typically occurs at the more nucleophilic and less sterically hindered primary amine. This selectivity is crucial for the synthesis of amides and related derivatives.

General Reaction Scheme: this compound + Acylating Agent (e.g., Acyl Chloride, Anhydride) → N-Acyl-(2-aminoethyl)piperidine

This protocol is adapted from general procedures for the acylation of primary amines in the presence of other nucleophilic groups.[5][6][7]

Materials:

  • This compound

  • Acyl chloride (e.g., Benzoyl chloride)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DCM under an inert atmosphere, add triethylamine (1.1 eq.). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add a solution of the acyl chloride (1.0 eq.) in anhydrous DCM dropwise to the stirred amine solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the N-acylated product.

Alkylation Reactions

Alkylation of this compound can be directed to either the primary or tertiary amine, although the tertiary amine is generally more nucleophilic. Selective alkylation often requires a protecting group strategy. For selective alkylation of the primary amine, the more nucleophilic piperidine nitrogen can be protected, for instance, as a salt or with a bulky protecting group. Conversely, to alkylate the piperidine nitrogen, the primary amine can be protected (e.g., with a Boc group).

This protocol is a conceptual adaptation for selective alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • Protecting agent for the tertiary amine (e.g., a strong acid to form the salt)

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • Protection: Protonate the piperidine nitrogen by dissolving this compound in a suitable solvent and adding one equivalent of a strong acid (e.g., HCl).

  • Alkylation: To the solution of the protected amine, add the alkyl halide (1.0 eq.) and a base such as potassium carbonate (2.0 eq.).

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Work-up and Deprotection: After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The product can then be deprotected by neutralization with a base.

  • Purification: Purify the final product by column chromatography.

The choice of alkylation strategy depends on the desired product.

Alkylation_Strategy start This compound protect_primary Protect Primary Amine (e.g., with Boc₂O) start->protect_primary protect_tertiary Protect Tertiary Amine (e.g., as salt) start->protect_tertiary alkylate_tertiary Alkylate Tertiary Amine protect_primary->alkylate_tertiary deprotect_primary Deprotect Primary Amine alkylate_tertiary->deprotect_primary product_tert_alkyl N-Alkyl-N-(2-aminoethyl)piperidine deprotect_primary->product_tert_alkyl alkylate_primary Alkylate Primary Amine protect_tertiary->alkylate_primary deprotect_tertiary Deprotect Tertiary Amine alkylate_primary->deprotect_tertiary product_prim_alkyl N-(2-(Alkylamino)ethyl)piperidine deprotect_tertiary->product_prim_alkyl Coordination_Pathway start This compound schiff_base Tridentate Schiff Base Ligand start->schiff_base + Aldehyde (Condensation) aldehyde Salicylaldehyde aldehyde->schiff_base complex Metal-Schiff Base Complex schiff_base->complex + Metal Ion (Coordination) metal_ion Metal(II) Ion (e.g., Ni²⁺) metal_ion->complex

References

Methodological & Application

Synthesis of N-(2-Aminoethyl)piperidine Derivatives: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-(2-Aminoethyl)piperidine derivatives. These compounds are of significant interest in medicinal chemistry due to their versatile scaffold and potential as therapeutic agents, particularly as σ1 receptor ligands with applications in oncology and neurology.[1][2][3] The protocols outlined below are based on established synthetic routes, including multi-step synthesis involving conjugate addition, Wittig reaction, and reductive amination.[1][2][4]

I. Overview of Synthetic Strategy

The synthesis of 4-(2-aminoethyl)piperidine derivatives can be achieved through a multi-step sequence starting from protected piperidin-4-ones. A general synthetic approach involves the following key transformations:

  • Formation of α,β-unsaturated ketones: Oxidation of N-protected piperidin-4-ones.[1][2]

  • Conjugate addition: Introduction of a phenyl group at the β-position of the enone.[1][2]

  • Chain extension: A Wittig reaction to introduce a two-carbon chain at the 4-position.[1][2]

  • Functional group transformations: Reduction of the resulting ester, conversion to a mesylate, and subsequent nucleophilic substitution to introduce the aminoethyl side chain.[1]

  • N-alkylation/derivatization: Modification of the piperidine nitrogen to generate a library of derivatives.[2][5]

This modular approach allows for the synthesis of a diverse range of this compound derivatives for structure-activity relationship (SAR) studies.[3]

II. Experimental Protocols

Protocol 1: Multi-step Synthesis of 4-(2-Aminoethyl)piperidine Scaffold

This protocol describes a nine-step synthesis to obtain the core 4-(2-aminoethyl)piperidine scaffold, which can be further derivatized.[2]

Step 1: Tosylation of Piperidin-4-one To a solution of piperidin-4-one, an N-protecting group such as a tosyl group is introduced. For example, tosyl-protected piperidin-4-one can be prepared by reacting piperidin-4-one with tosyl chloride in the presence of a base.[1][2]

Step 2: Oxidation to α,β-Unsaturated Ketone The N-protected piperidin-4-one is oxidized to the corresponding α,β-unsaturated ketone. A mild and effective method utilizes iodoxybenzoic acid (IBX) in the presence of N-methylmorpholine-N-oxide (NMO).[1][2]

Step 3: Rhodium-Catalyzed Conjugate Addition A phenyl group is introduced via a rhodium-catalyzed conjugate addition of phenylboronic acid to the α,β-unsaturated ketone.[1][4]

Step 4: Wittig Reaction for C2 Chain Extension The ketone is then subjected to a Wittig reaction with an appropriate phosphorane (e.g., Ph3P=CHCO2Et) to introduce a two-carbon ester chain at the 4-position.[1][4]

Step 5: Hydrogenation of the Double Bond The resulting α,β-unsaturated ester is hydrogenated, for instance, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to yield the saturated ester.[4]

Step 6: Reduction of the Ester to an Alcohol The ester is reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).[2][4]

Step 7: Mesylation of the Alcohol The primary alcohol is activated by converting it into a mesylate through reaction with methanesulfonyl chloride in the presence of a base like triethylamine.[1][4]

Step 8: Nucleophilic Substitution with an Amine The mesylate undergoes nucleophilic substitution with a desired amine (e.g., benzylamine) to introduce the aminoethyl side chain.[1]

Step 9: Deprotection of the Piperidine Nitrogen Finally, the N-protecting group (e.g., tosyl) is removed to yield the desired 4-(2-aminoethyl)piperidine derivative. For tosyl group removal, magnesium in methanol can be employed.[1]

Protocol 2: N-Alkylation of the Piperidine Scaffold via Reductive Amination

This protocol describes the derivatization of the piperidine nitrogen through reductive amination.[2][5]

Materials:

  • 4-(2-Aminoethyl)piperidine derivative (from Protocol 1)

  • Aldehyde or ketone (e.g., formaldehyde, acetaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)[2][5]

  • Anhydrous solvent (e.g., dichloromethane, dichloroethane)[5]

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of the 4-(2-aminoethyl)piperidine derivative in the anhydrous solvent, add the corresponding aldehyde or ketone (1.1-1.5 equivalents).

  • Stir the mixture at room temperature for a short period to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-alkylated derivative.

III. Data Presentation

Table 1: Synthesis Yields for Key Intermediates

StepReactionProductYield (%)Reference
2Oxidation of N-Ts-piperidin-4-oneα,β-Unsaturated ketone77[1][4]
3Conjugate addition to N-Boc-enonePhenyl-substituted ketone71[4]
4Wittig Reactionα,β-Unsaturated ester98[4]
5HydrogenationSaturated ester81[4]
6LiAlH4 ReductionPrimary alcohol89[4]
7MesylationMesylate94[4]
8Nucleophilic SubstitutionN-Benzyl derivative80[1]
9Reductive AlkylationN-Methyl derivative66[4]

Table 2: Biological Activity of this compound Derivatives as σ1 Receptor Ligands

Compound IDN-Substituentσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)σ1/σ2 SelectivityReference
4aH165>10000>60[6]
13aTosyl118200017[6]
18aMethyl7.947060[6]
18bEthyl272900107[6]

IV. Visualizations

Synthesis_Workflow start N-Protected Piperidin-4-one enone α,β-Unsaturated Ketone start->enone Oxidation (IBX, NMO) ketone Phenyl-substituted Ketone enone->ketone Conjugate Addition (PhB(OH)2, Rh cat.) ester α,β-Unsaturated Ester ketone->ester Wittig Reaction sat_ester Saturated Ester ester->sat_ester Hydrogenation (Pd/C, H2) alcohol Primary Alcohol sat_ester->alcohol Reduction (LiAlH4) mesylate Mesylate alcohol->mesylate Mesylation (MsCl) amine Protected Aminoethyl Piperidine mesylate->amine Nucleophilic Substitution (R-NH2) final_scaffold 4-(2-Aminoethyl)piperidine Scaffold amine->final_scaffold Deprotection

Caption: General synthetic workflow for the preparation of the 4-(2-aminoethyl)piperidine scaffold.

Reductive_Amination scaffold 4-(2-Aminoethyl)piperidine Scaffold iminium Iminium Ion Intermediate scaffold->iminium Condensation final_product N-Alkylated Derivative iminium->final_product Reduction (NaBH(OAc)3) carbonyl Aldehyde or Ketone carbonyl->iminium

Caption: Experimental workflow for the N-alkylation of the piperidine scaffold via reductive amination.

References

N-(2-Aminoethyl)piperidine in Coordination Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-Aminoethyl)piperidine is a versatile bidentate ligand that readily forms stable coordination complexes with a variety of transition metals. Its unique structural features, combining a primary amine and a tertiary amine within a piperidine ring, allow for the formation of diverse and functionally rich metal complexes. These complexes have garnered significant interest due to their potential applications in catalysis, materials science, and particularly in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of this compound-based coordination compounds.

Application Notes

The coordination of this compound to metal centers can enhance or induce a range of biological and chemical activities. The resulting complexes have been investigated for their anticancer, antimicrobial, and catalytic properties.

Anticancer Activity

Coordination complexes of this compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the complex's ability to interact with DNA, leading to apoptosis. The piperidine moiety itself is a common scaffold in many pharmaceuticals, and its incorporation into metal complexes can lead to enhanced bioavailability and targeted delivery.

Antimicrobial Activity

Metal complexes incorporating this compound have shown promising activity against a spectrum of bacterial and fungal pathogens. The chelation of the metal ion can potentiate the antimicrobial efficacy of the organic ligand. These complexes represent a promising avenue for the development of new antimicrobial agents to combat drug-resistant strains.

Catalytic Activity

Copper complexes of this compound and its Schiff base derivatives have been explored as catalysts in various organic transformations. A notable application is in the epoxidation of olefins, such as styrene, a crucial reaction in industrial synthesis. The metal complex facilitates the transfer of an oxygen atom to the alkene, often with high selectivity and conversion rates.

Data Presentation

The following tables summarize key quantitative data for this compound-containing compounds and their metal complexes.

Table 1: Anticancer Activity of Piperidine-Containing Compounds and Complexes

Compound/ComplexCancer Cell LineIC50/GI50 (µM)Reference
Piperidine Derivative 16HT29 (Colon)4.1 (GI50, µg/mL)[1][2]
Piperidine Derivative 16786-0 (Kidney)0.4 (GI50, µg/mL)[1][2]
Piperidine Derivative 16NCI/ADR-RES (Ovarian, Resistant)17.5 (GI50, µg/mL)[1][2]
Piperidine Derivative 22U251 (Glioma)58.2 (GI50, µg/mL)[1]
Piperidine Derivative 22NCI/ADR-RES (Ovarian, Resistant)19.8 (GI50, µg/mL)[1]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chlorideA549 (Lung)32.43[3][4]

Table 2: Antimicrobial Activity of Piperidine-Containing Metal Complexes

Complex/CompoundMicroorganismMIC (µg/mL)Reference
Complex 6 (Transition Metal-Pyridine)Streptococcus pyogenes4[5]
Complex 5 & 6 (Transition Metal-Pyridine)Candida albicans8[5]
Iron ComplexesMycobacterium tuberculosis0.78[6]
[Cu3(La)4(Cl)6]S. subtilis9.7[7]
[Cu3(La)4(Cl)6]C. albicans312.5[7]

Table 3: Catalytic Activity of a Copper(II)-Schiff Base Complex in Styrene Epoxidation

CatalystConversion (%)Selectivity (%)Reference
Copper(II)-Schiff Base Complex>90>90[8]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of a representative this compound copper(II) complex and a Schiff base ligand are provided below.

Protocol 1: Synthesis of a Dichloro-bis(this compound)copper(II) Complex

This protocol describes a general method for the synthesis of a simple coordination complex of this compound with copper(II) chloride.

Materials:

  • This compound (98%)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol (95%)

  • Diethyl ether

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 1.0 mmol of Copper(II) chloride dihydrate in 20 mL of ethanol in a 50 mL round-bottom flask with stirring.

  • In a separate beaker, dissolve 2.0 mmol of this compound in 10 mL of ethanol.

  • Slowly add the ligand solution to the copper(II) chloride solution with continuous stirring.

  • A color change should be observed upon addition of the ligand, indicating complex formation.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 2 hours.

  • After reflux, allow the solution to cool to room temperature.

  • Slowly add diethyl ether to the solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with small portions of cold ethanol and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Characterization:

  • FT-IR Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. Look for shifts in the N-H stretching and bending frequencies, and the appearance of new bands in the low-frequency region corresponding to Cu-N bonds.

  • UV-Vis Spectroscopy: Record the electronic spectrum of the complex dissolved in a suitable solvent (e.g., ethanol). The d-d transitions of the copper(II) ion will appear as a broad band in the visible region.

  • Elemental Analysis: Determine the C, H, and N content to confirm the stoichiometry of the complex.

Protocol 2: Synthesis of a Schiff Base Ligand from this compound and Salicylaldehyde

This protocol details the synthesis of a common Schiff base ligand derived from this compound.

Materials:

  • This compound

  • Salicylaldehyde

  • Methanol

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • Dissolve 10 mmol of salicylaldehyde in 30 mL of methanol in a 100 mL round-bottom flask.

  • Add a solution of 10 mmol of this compound in 20 mL of methanol dropwise to the salicylaldehyde solution with constant stirring.

  • A color change and often the formation of a precipitate will be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • If a precipitate has formed, collect the solid by filtration, wash with cold methanol, and dry in a desiccator.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the Schiff base product.

Characterization:

  • ¹H NMR Spectroscopy: The formation of the Schiff base can be confirmed by the appearance of a characteristic signal for the imine proton (-CH=N-) typically in the range of 8-9 ppm.

  • FT-IR Spectroscopy: Look for the appearance of a strong band around 1630-1640 cm⁻¹ corresponding to the C=N stretching vibration of the imine group, and the disappearance of the C=O stretching band of the aldehyde and the N-H bending band of the primary amine.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships in the study of this compound complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing Ligand This compound Complex Coordination Complex Ligand->Complex MetalSalt Metal Salt (e.g., CuCl2) MetalSalt->Complex Solvent Solvent (e.g., Ethanol) Solvent->Complex FTIR FT-IR Spectroscopy Complex->FTIR Structural Analysis UVVis UV-Vis Spectroscopy Complex->UVVis Electronic Properties NMR NMR Spectroscopy Complex->NMR Structural Elucidation XRay X-ray Crystallography Complex->XRay 3D Structure Anticancer Anticancer Assays Complex->Anticancer Antimicrobial Antimicrobial Assays Complex->Antimicrobial Catalysis Catalytic Studies Complex->Catalysis

General workflow for synthesis and evaluation.

catalytic_cycle Catalyst [Cu(II)-L] Intermediate1 [Cu(II)-L(Oxidant)] Catalyst->Intermediate1 + Oxidant Substrate Styrene Product Styrene Oxide Oxidant Oxidant (e.g., H2O2) Byproduct Byproduct Intermediate2 High-valent Cu-Oxo Species Intermediate1->Intermediate2 Activation Intermediate2->Catalyst + Styrene - Styrene Oxide

Proposed catalytic cycle for styrene epoxidation.

logical_relationship Ligand This compound (Bidentate Ligand) Complex Coordination Complex Ligand->Complex SchiffBase Schiff Base Ligand (from condensation with aldehyde/ketone) Ligand->SchiffBase Metal Transition Metal Ion (e.g., Cu2+, Ni2+, Zn2+) Metal->Complex SchiffBaseComplex Schiff Base Complex Metal->SchiffBaseComplex Applications Biological & Catalytic Applications Complex->Applications SchiffBase->SchiffBaseComplex SchiffBaseComplex->Applications

Relationship between ligand, complexes, and applications.

References

Application Notes and Protocols for N-(2-Aminoethyl)piperidine in Organic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the catalytic use of N-(2-Aminoethyl)piperidine in selected organic reactions. While direct literature precedents for this compound as a catalyst are limited, its structural similarity to piperidine, a well-established organocatalyst, suggests its potential utility in various transformations. The following protocols are based on established procedures for piperidine-catalyzed reactions and may serve as a starting point for optimization with this compound.

Knoevenagel Condensation for the Synthesis of Dihydropyrano[c]chromenes

This compound is anticipated to be an effective catalyst for the Knoevenagel condensation, a key step in the multicomponent synthesis of various heterocyclic compounds, including dihydropyrano[c]chromene derivatives. These scaffolds are of significant interest due to their diverse biological activities. The reaction typically proceeds via an initial Knoevenagel condensation between an aldehyde and an active methylene compound, followed by a Michael addition and subsequent cyclization.

Logical Workflow for Catalyst Screening and Optimization

G cluster_start Setup cluster_catalyst Catalyst Evaluation cluster_conditions Reaction Optimization cluster_analysis Analysis & Scale-up start Select Model Reaction: Benzaldehyde + Malononitrile + 4-Hydroxycoumarin catalyst_screening Screen Catalysts: 1. Piperidine (Reference) 2. This compound start->catalyst_screening catalyst_loading Optimize Catalyst Loading: (e.g., 5, 10, 15 mol%) catalyst_screening->catalyst_loading solvent_screening Solvent Screening: Ethanol, Water, EtOH/Water catalyst_loading->solvent_screening temp_screening Temperature Screening: Ambient vs. Reflux solvent_screening->temp_screening analysis Analyze Yield and Purity (TLC, NMR, LC-MS) temp_screening->analysis scale_up Scale-up of Optimized Conditions analysis->scale_up

Caption: Workflow for optimizing the this compound catalyzed synthesis of dihydropyrano[c]chromenes.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-phenyl-4,5-dihydro-5-oxo-pyrano[3,2-c]chromene-3-carbonitrile

This protocol is adapted from a procedure using piperidine as the catalyst.

Materials:

  • Benzaldehyde

  • Malononitrile

  • 4-Hydroxycoumarin

  • This compound

  • Ethanol (EtOH)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and 4-hydroxycoumarin (1.0 mmol) in ethanol (10 mL).

  • Add this compound (0.1 mmol, 10 mol%) to the mixture.

  • Stir the reaction mixture at ambient temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

  • Wash the collected solid with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data (Reference: Piperidine-catalyzed reaction)[1]

The following table summarizes the results obtained for the synthesis of various dihydropyrano[3,2-c]chromene derivatives using piperidine as the catalyst. These values can serve as a benchmark for reactions catalyzed by this compound.

EntryAldehydeSolventTime (h)Yield (%)
1BenzaldehydeH₂O265
2BenzaldehydeEtOH/H₂O (1:1)1.580
3BenzaldehydeEtOH192
44-ChlorobenzaldehydeEtOH1.595
54-MethoxybenzaldehydeEtOH290
64-NitrobenzaldehydeEtOH2.588

Michael Addition Reactions

This compound, with its primary and tertiary amine functionalities, has the potential to catalyze Michael additions, a fundamental carbon-carbon bond-forming reaction. The amine can act as a nucleophilic catalyst by forming an enamine intermediate with a carbonyl donor, which then adds to a Michael acceptor.

Proposed Catalytic Cycle for Michael Addition

G Carbonyl\nDonor Carbonyl Donor Enamine\nIntermediate Enamine Intermediate Carbonyl\nDonor->Enamine\nIntermediate + Catalyst - H₂O Catalyst\n(this compound) Catalyst (this compound) Iminium\nIntermediate Iminium Intermediate Enamine\nIntermediate->Iminium\nIntermediate + Michael Acceptor Michael\nAcceptor Michael Acceptor Michael\nAdduct Michael Adduct Iminium\nIntermediate->Michael\nAdduct + H₂O - Catalyst

Caption: Proposed catalytic cycle for an amine-catalyzed Michael addition reaction.

General Experimental Protocol: Michael Addition of a Ketone to an α,β-Unsaturated Ketone

This is a general protocol that will require optimization for specific substrates.

Materials:

  • Michael donor (e.g., cyclohexanone)

  • Michael acceptor (e.g., chalcone)

  • This compound

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of the Michael donor (1.2 mmol) in the chosen solvent (5 mL), add this compound (0.1 mmol, 10 mol%).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the Michael acceptor (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Data and Analysis
  • Reaction Yield: Determined by isolating the pure product and calculating the percentage based on the limiting reagent.

  • Diastereoselectivity (if applicable): Determined by ¹H NMR analysis of the crude reaction mixture.

  • Enantioselectivity (if a chiral product is formed): Determined by chiral HPLC analysis.

Conclusion

This compound presents an interesting candidate for organocatalysis due to its bifunctional nature. The protocols provided herein, adapted from related piperidine-catalyzed reactions, offer a solid foundation for exploring its catalytic activity. Researchers are encouraged to perform systematic optimization of reaction conditions to achieve the best results for their specific applications. The dual amine functionality may offer unique reactivity and selectivity compared to simpler secondary amine catalysts.

The Pivotal Role of N-(2-Aminoethyl)piperidine in the Synthesis of Pharmaceutical Intermediates: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

N-(2-Aminoethyl)piperidine, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structure, featuring both a primary and a tertiary amine, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and development. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its role in the creation of targeted therapeutics, particularly in the realms of neurodegenerative diseases, psychiatric disorders, and allergic conditions.

Applications in Pharmaceutical Intermediate Synthesis

The this compound scaffold is integral to the development of various bioactive molecules due to its ability to interact with key biological targets. Its applications span several therapeutic areas:

  • Sigma-1 (σ1) Receptor Ligands: The piperidine moiety is a prevalent scaffold in the design of ligands for the σ1 receptor, an intracellular chaperone protein implicated in cellular stress responses.[1] Modulation of the σ1 receptor is a promising strategy for the treatment of neurodegenerative diseases, psychiatric disorders, and certain types of cancer.[1] this compound derivatives have been synthesized and shown to exhibit high affinity and selectivity for the σ1 receptor.[1][2][3]

  • Antipsychotics: Piperidine and piperazine derivatives are foundational structures in the development of antipsychotic agents. These compounds often target dopamine D2 and serotonin 5-HT2A receptors, key players in the pathophysiology of schizophrenia and other psychotic disorders. The this compound core can be functionalized to optimize binding to these G protein-coupled receptors (GPCRs).

  • Antihistamines: The piperidine nucleus is a common feature in many H1-antagonists used to treat allergic conditions. By incorporating the this compound scaffold, novel antihistamines with potent and selective activity can be developed.

Quantitative Data Summary

The following tables summarize key quantitative data for pharmaceutical intermediates synthesized using this compound derivatives.

Table 1: Binding Affinities of N-Substituted 4-(2-Aminoethyl)piperidine Derivatives for σ1 and σ2 Receptors

Compound IDN-Substituentσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)σ1/σ2 SelectivityReference
4a H165>10000>60[1]
13a Tosyl118200017[1]
18a Methyl7.947060[1]
18b Ethyl272900107[1]

Table 2: Lipophilicity Data for Selected σ1 Receptor Ligands

Compound IDclogPlogD7.4 (experimental)Reference
4a -0.51Not Reported[2][3]
18a Not ReportedNot Reported[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis of pharmaceutical intermediates from this compound derivatives.

Protocol 1: Synthesis of a Secondary Amine via Reductive Amination

This protocol describes the synthesis of a secondary amine by reacting a primary amine with an aldehyde, followed by reduction. This is a representative reaction for functionalizing the primary amine of an this compound derivative.

Materials:

  • 4-(2-Aminoethyl)-1-methyl-2-phenylpiperidine (aldehyde precursor)

  • 3-Phenylpropan-1-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-Phenylpropan-1-amine (2.5 equivalents) and the aldehyde precursor of 4-(2-Aminoethyl)-1-methyl-2-phenylpiperidine (0.5 equivalents) in dichloromethane (CH2Cl2).

  • Stir the reaction mixture for 1 hour.

  • Add an additional 0.5 equivalents of the aldehyde precursor, dissolved in CH2Cl2, to the reaction mixture and stir for another hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (2.5 equivalents) to the solution.

  • Stir the reaction mixture overnight at room temperature.

  • Quench the reaction by adding a saturated solution of NaHCO3.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography to yield the desired secondary amine.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the pharmaceutical applications of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis of a Secondary Amine cluster_workup Work-up and Purification start Dissolve Reactants (Amine + Aldehyde) in CH2Cl2 stir1 Stir for 1 hour start->stir1 add_aldehyde Add More Aldehyde stir1->add_aldehyde stir2 Stir for 1 hour add_aldehyde->stir2 add_reducing_agent Add NaBH(OAc)3 stir2->add_reducing_agent stir_overnight Stir Overnight add_reducing_agent->stir_overnight quench Quench with Sat. NaHCO3 stir_overnight->quench extract Extract with Ethyl Acetate quench->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Final Product purify->product

Caption: General workflow for the synthesis of a secondary amine via reductive amination.

sigma1_receptor_pathway ligand σ1 Receptor Ligand (e.g., this compound derivative) sigma1 σ1 Receptor (ER) ligand->sigma1 Binds to ip3r IP3 Receptor sigma1->ip3r Modulates ca_release Ca2+ Release from ER ip3r->ca_release Regulates downstream Modulation of Cellular Signaling (e.g., Neuroprotection, Anti-proliferative effects) ca_release->downstream Leads to

Caption: Simplified signaling pathway of the σ1 receptor.

d2_5ht2a_pathway cluster_d2 Dopamine D2 Receptor Pathway (Gi/o-coupled) cluster_5ht2a Serotonin 5-HT2A Receptor Pathway (Gq-coupled) d2_ligand Antipsychotic (Piperidine Derivative) d2_receptor D2 Receptor d2_ligand->d2_receptor gi Gi/o Protein d2_receptor->gi ac_d2 Adenylyl Cyclase gi->ac_d2 camp_d2 ↓ cAMP ac_d2->camp_d2 pka_d2 ↓ PKA Activity camp_d2->pka_d2 cell_response Therapeutic Effect (Antipsychotic Action) pka_d2->cell_response Modulates Neuronal Activity ht2a_ligand Antipsychotic (Piperidine Derivative) ht2a_receptor 5-HT2A Receptor ht2a_ligand->ht2a_receptor gq Gq Protein ht2a_receptor->gq plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc ↑ PKC Activity dag->pkc ca_release_ht2a ↑ Ca2+ Release ip3->ca_release_ht2a pkc->cell_response Modulates Neuronal Activity ca_release_ht2a->cell_response Modulates Neuronal Activity

References

N-(2-Aminoethyl)piperidine: Application Notes for Epoxy Resin Curing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific performance and detailed curing protocols for N-(2-Aminoethyl)piperidine as a primary curing agent for epoxy resins is limited in publicly available literature. Much of the available data pertains to the similarly named but structurally different compound, N-(2-Aminoethyl)piperazine (AEP). This document provides a general framework for the use of this compound based on the fundamental principles of amine curing agents for epoxy resins, supplemented with available data for piperidine-based curing agents and analogous data from AEP where relevant. All protocols should be optimized for specific applications and resin systems.

Introduction

This compound is a diamine containing both a primary and a tertiary amine group. This structure suggests its potential as a curing agent and accelerator for epoxy resins. The primary amine can react with epoxy groups to form a cross-linked polymer network, while the tertiary amine can catalyze the curing reaction. This dual functionality can be advantageous in various applications, from coatings and adhesives to composite materials.

Physicochemical Properties and Safety Data

Before handling this compound, it is crucial to review its physicochemical properties and safety information.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 27578-60-5
Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Appearance Clear colorless to yellow liquid
Boiling Point 186 °C
Density 0.899 g/mL at 25 °C
Refractive Index 1.4730 to 1.4750 (20°C, 589 nm)
Flash Point 58 °C (136.4 °F) - closed cup

Safety and Handling: [1][2][3][4] this compound is a corrosive and flammable substance.[2][3] It can cause severe skin burns and eye damage.[3] Inhalation of vapors may cause respiratory irritation.[2] It is essential to handle this chemical in a well-ventilated area, preferably under a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][2][3]

Curing Mechanism of Epoxy Resins with this compound

The curing of an epoxy resin with this compound is expected to proceed through a nucleophilic addition reaction. The primary amine group of this compound acts as a nucleophile, attacking the electrophilic carbon of the epoxy ring. This reaction opens the epoxy ring and forms a covalent bond between the amine nitrogen and the epoxy carbon, resulting in a hydroxyl group. This process continues, leading to a three-dimensional cross-linked network. The tertiary amine present in the piperidine ring can act as a catalyst, accelerating the curing process.

cluster_reactants Reactants cluster_process Curing Process cluster_products Products Epoxy_Resin Epoxy Resin (e.g., DGEBA) Mixing Thorough Mixing Epoxy_Resin->Mixing Curing_Agent This compound Curing_Agent->Mixing Curing Curing (Room or Elevated Temperature) Mixing->Curing Crosslinked_Polymer Cross-linked Thermoset Polymer Curing->Crosslinked_Polymer Byproduct Heat (Exothermic Reaction) Curing->Byproduct

Epoxy Curing Workflow

Experimental Protocols

The following are generalized protocols for the use of this compound as a curing agent for a standard Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin. The exact mix ratio and cure schedule should be determined experimentally for the specific resin and application.

Determination of Stoichiometric Mix Ratio

The theoretical mix ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxide equivalent weight (EEW) of the epoxy resin.

Amine Hydrogen Equivalent Weight (AHEW) of this compound: AHEW = Molecular Weight / Number of Active Hydrogens AHEW = 128.22 g/mol / 2 = 64.11 g/eq

Parts per Hundred Resin (phr) Calculation: phr = (AHEW / EEW) * 100

For a standard DGEBA epoxy resin with an EEW of 190 g/eq, the theoretical phr would be: phr = (64.11 / 190) * 100 ≈ 33.7 phr

Sample Preparation and Curing

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (EEW ~190 g/eq)

  • This compound

  • Mixing container and stirring rod

  • Vacuum desiccator

  • Molds for test specimens

  • Programmable oven

Protocol:

  • Preparation: Pre-heat the epoxy resin to 50-60 °C to reduce its viscosity.

  • Mixing: Weigh the desired amounts of epoxy resin and this compound into a clean, dry mixing container based on the calculated phr. Mix thoroughly for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.

  • Degassing: Place the mixture in a vacuum desiccator and apply a vacuum to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into pre-heated molds.

  • Curing: A typical cure schedule for amine-cured epoxies involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to achieve full cross-linking and optimal properties. A suggested starting point is:

    • Initial cure: 2 hours at 80 °C

    • Post-cure: 3 hours at 120 °C

    • These temperatures and times should be optimized based on the desired properties and application.

Start Start Weigh_Resin Weigh Epoxy Resin Start->Weigh_Resin Weigh_Curing_Agent Weigh this compound Start->Weigh_Curing_Agent Mix Thoroughly Mix Resin and Curing Agent Weigh_Resin->Mix Weigh_Curing_Agent->Mix Degas Degas Mixture in Vacuum Mix->Degas Pour Pour into Molds Degas->Pour Cure Cure at Specified Temperature and Time Pour->Cure Demold Demold Cured Specimens Cure->Demold Test Perform Mechanical and Thermal Testing Demold->Test End End Test->End

Experimental Workflow

Expected Performance and Characterization

Table 2: Typical Characterization of Cured Epoxy Resin

PropertyTest MethodExpected Outcome
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC)A higher Tg generally indicates a higher degree of cross-linking and better thermal stability.
Thermal Stability Thermogravimetric Analysis (TGA)Provides information on the decomposition temperature of the cured resin.
Tensile Strength and Modulus ASTM D638Measures the material's ability to withstand tensile stress.
Flexural Strength and Modulus ASTM D790Measures the material's ability to resist bending forces.
Hardness Shore D DurometerIndicates the hardness of the cured material.

Potential Applications

Given its structure, this compound may be suitable for applications where a balance of reactivity and good mechanical properties is desired. Potential applications include:

  • Adhesives and sealants

  • Protective coatings

  • Potting and encapsulation compounds

  • Composite materials

Signaling Pathways and Drug Development

While the primary application of this compound is in materials science, piperidine derivatives are common scaffolds in medicinal chemistry and drug development.[5][6] Some piperidine-containing compounds have been investigated as ligands for various receptors.[5][6] However, there is no specific information in the provided search results linking this compound to any particular signaling pathway or its direct use in drug development as a therapeutic agent. Its application in this field would more likely be as a synthetic intermediate for the creation of more complex molecules.[7]

Piperidine_Scaffold Piperidine Scaffold Chemical_Synthesis Chemical Synthesis Piperidine_Scaffold->Chemical_Synthesis Bioactive_Molecules Bioactive Molecules Chemical_Synthesis->Bioactive_Molecules Target_Interaction Interaction with Biological Targets (e.g., Receptors, Enzymes) Bioactive_Molecules->Target_Interaction Signaling_Pathway_Modulation Modulation of Signaling Pathways Target_Interaction->Signaling_Pathway_Modulation Therapeutic_Effect Potential Therapeutic Effect Signaling_Pathway_Modulation->Therapeutic_Effect

Role in Drug Development

Conclusion

This compound presents a potentially interesting profile as a curing agent for epoxy resins due to its combination of primary and tertiary amine functionalities. However, a thorough experimental evaluation is necessary to determine its specific curing characteristics and the properties of the resulting thermoset materials. Researchers are encouraged to use the provided protocols as a starting point for their investigations and to perform comprehensive characterization to validate the suitability of this curing agent for their specific applications.

References

Experimental protocol for N-alkylation of N-(2-Aminoethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Experimental Protocol for the N-Alkylation of N-(2-Aminoethyl)piperidine

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure features a tertiary amine within the piperidine ring and a primary amine on the ethyl side chain. The selective functionalization of the primary amino group is a key synthetic step for introducing molecular diversity and tailoring the molecule's properties for various applications, including the development of ligands for G-protein coupled receptors (GPCRs).

This document outlines two primary and robust protocols for the N-alkylation of the primary amino group of this compound: direct alkylation via nucleophilic substitution and N-alkylation via reductive amination. The choice of method depends on the desired substituent, the available starting materials (alkyl halide vs. carbonyl compound), and the required reaction conditions. Reductive amination is often favored as it is a milder method that effectively prevents the over-alkylation issues sometimes encountered with direct alkylation.[1][2]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a non-nucleophilic base. This method is straightforward but requires careful control of stoichiometry to minimize potential side reactions.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.1 eq.)

  • Base (e.g., potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)) (2.0-2.5 eq.)

  • Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere apparatus (e.g., nitrogen or argon balloon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent (approx. 0.1 M concentration).

  • Add the base (2.0-2.5 eq.). If using K₂CO₃, ensure it is finely powdered and thoroughly dried.[3]

  • Stir the mixture at room temperature for 15-20 minutes.

  • Prepare a solution of the alkyl halide (1.0-1.1 eq.) in a small amount of the anhydrous solvent.

  • Add the alkyl halide solution dropwise to the reaction mixture over 30-60 minutes. Slow addition is crucial to minimize di-alkylation.[3]

  • Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) if required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details a highly selective, one-pot procedure for N-alkylation using an aldehyde or ketone and a mild reducing agent. It is particularly advantageous for its mild conditions and avoidance of over-alkylation byproducts.[1]

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq.)

  • Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.), the aldehyde or ketone (1.0-1.2 eq.), and the anhydrous solvent (approx. 0.1 M concentration).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[4]

  • Add the sodium triacetoxyborohydride (1.2-1.5 eq.) to the mixture in one portion or in small portions.[4] The reaction can be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 3 to 24 hours.[5]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM, 2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes representative reaction conditions for the N-alkylation of this compound and similar primary amines, providing a baseline for experimental design.

MethodAlkylating/Carbonyl AgentBase/Reducing AgentSolventTemperatureTypical YieldReference(s)
Direct Alkylation Benzyl bromideK₂CO₃DMFRT - 50 °C65-85%[3]
Ethyl iodideDIPEAMeCNRT70-90%[3]
Reductive Amination BenzaldehydeNaBH(OAc)₃DCM/DCERT80-95%[4]
AcetoneNaBH(OAc)₃DCM/DCERT75-90%[1]
Formalin (37% aq.)NaBH(OAc)₃DCMRT60-70%[5][6]

Note: Yields are illustrative and can vary based on the specific substrate, scale, and purification method.

Visualization of Synthetic Pathways

The following diagram illustrates the two primary workflows for the N-alkylation of this compound.

N_Alkylation_Workflow Start This compound invis1 Start->invis1 invis2 Start->invis2 P1_Reagents 1. Alkyl Halide (R-X) 2. Base (e.g., K₂CO₃) P1_Reagents->invis1 P1_Product N-Alkyl-N-(2-aminoethyl)piperidine P2_Reagents 1. Aldehyde/Ketone (R-C=O) 2. Reducing Agent (e.g., NaBH(OAc)₃) P2_Reagents->invis2 P2_Product N-Alkyl-N-(2-aminoethyl)piperidine invis1->P1_Product Direct Alkylation invis2->P2_Product Reductive Amination

Caption: Synthetic routes for the N-alkylation of this compound.

References

Application Notes and Protocols: N-(2-Aminoethyl)piperidine in the Synthesis of Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[1][2] It is involved in the regulation of numerous cellular functions, including calcium homeostasis, oxidative stress responses, and protein folding.[2] The σ1R has emerged as a promising therapeutic target for a variety of pathological conditions, including neurodegenerative diseases, cancer, and pain.[2][3][4] This document provides detailed information on the use of N-(2-Aminoethyl)piperidine as a scaffold for the synthesis of novel sigma-1 receptor ligands, summarizing quantitative data, experimental protocols, and key biological pathways.

Data Presentation

The following table summarizes the in vitro binding affinities (Ki values) of a series of N-substituted 4-(2-aminoethyl)piperidine derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors. The data highlights the influence of the N-substituent on binding affinity and selectivity.

Compound IDN-SubstituentKi (σ1) [nM]Ki (σ2) [nM]Selectivity (Ki σ2 / Ki σ1)
4a H165>10,000>60
13a Tosyl108--
18b Ethyl89.489.41
18a Methyl7.9--
20a Methyl<27-18
21a Methyl<27-4
22a Methyl<27-60

Data sourced from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.[5][6] The study showed that a small methyl moiety at the piperidine N-atom resulted in high σ1 affinity.[5][6] Specifically, piperidine 18a, with a methyl substituent, demonstrated a σ1 affinity of 7.9 nM.[5] In contrast, derivatives with a proton (4a), a tosyl group (13a), or an ethyl moiety (18b) exhibited considerably lower σ1 affinity.[5][6] The most potent ligands with a methyl group at the piperidine N-atom also showed high selectivity for the σ1 over the σ2 receptor.[5]

Experimental Protocols

General Synthetic Scheme for 4-(2-Aminoethyl)piperidine Derivatives

The synthesis of 4-(2-aminoethyl)piperidine based sigma-1 receptor ligands involves a multi-step process.[5][6] The key steps include the conjugate addition of a phenyl nucleophile to α,β-unsaturated ketones, followed by the introduction of a C2 chain via a Wittig reaction.[5][6] The final steps involve the transformation of an ester group into an amino moiety and the removal of the N-protective group.[5][6]

Protocol 1: Synthesis of N-Substituted 4-(2-Aminoethyl)piperidine Ligands

This protocol is a generalized representation based on the synthesis of aminoethyl-substituted piperidine derivatives.[5][7]

Step 1: Conjugate Addition

  • To a solution of a dihydropyridin-4(1H)-one in a suitable solvent, add a phenylboronic acid.

  • The reaction is typically carried out in the presence of a rhodium catalyst.

  • Stir the reaction mixture at room temperature until completion.

  • Purify the resulting ketone intermediate by column chromatography.

Step 2: Homologation (Wittig Reaction)

  • Treat the ketone from Step 1 with a phosphonium ylide (e.g., (methoxymethyl)triphenylphosphonium chloride) and a strong base (e.g., potassium tert-butoxide) in an appropriate solvent like THF.

  • Stir the reaction at room temperature.

  • Work up the reaction and purify the product to obtain the homologated intermediate.

Step 3: Introduction of the Amino Moiety

  • Convert the ester group in the intermediate to an alcohol via reduction (e.g., using LiAlH4).

  • The alcohol is then converted to a leaving group (e.g., mesylate).

  • Displace the leaving group with the desired amine (e.g., benzylamine) to introduce the aminoethyl side chain.

Step 4: N-Substitution of the Piperidine Ring

  • If the piperidine nitrogen is protected (e.g., with a Cbz group), deprotect it (e.g., via hydrogenolysis).

  • The resulting secondary amine can then be alkylated with the desired substituent (e.g., methyl iodide, ethyl iodide) in the presence of a base to yield the final N-substituted ligand.

Step 5: Purification and Characterization

  • Purify the final compound using column chromatography or recrystallization.

  • Characterize the compound using standard analytical techniques such as NMR, mass spectrometry, and HPLC.

Protocol 2: Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol describes a standard method for determining the binding affinity of synthesized compounds for the sigma-1 receptor.[6][8]

Materials:

  • Guinea pig liver membrane homogenates (as a source of σ1 receptors).[8]

  • --INVALID-LINK---pentazocine (radioligand).[8]

  • Synthesized test compounds.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Haloperidol (for determining non-specific binding).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, add the membrane homogenate, --INVALID-LINK---pentazocine (at a concentration near its Kd), and the test compound at various concentrations.

  • For determining non-specific binding, use a high concentration of a known sigma-1 ligand like haloperidol instead of the test compound.

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

sigma1_signaling_pathway cluster_ER Endoplasmic Reticulum S1R_BiP σ1R-BiP Complex IP3R IP3 Receptor S1R_BiP->IP3R Stabilization S1R_Active Activated σ1R S1R_BiP->S1R_Active Dissociation Ligand σ1R Ligand (e.g., this compound derivative) Ligand->S1R_BiP Binding & Activation Cellular_Effects Modulation of Cellular Processes (Ca2+ Homeostasis, etc.) S1R_Active->Cellular_Effects Translocation & Interaction with effector proteins

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

experimental_workflow start Start: Design of This compound Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification binding_assay In Vitro Radioligand Binding Assays (σ1 & σ2) purification->binding_assay data_analysis Data Analysis (Ki, Selectivity) binding_assay->data_analysis sar_study Structure-Activity Relationship (SAR) Study data_analysis->sar_study lead_optimization Lead Optimization sar_study->lead_optimization

Caption: Experimental Workflow for Ligand Evaluation.

synthetic_scheme start Dihydropyridin-4(1H)-one intermediate1 Ketone Intermediate start->intermediate1 Conjugate Addition (Phenylboronic Acid) intermediate2 Homologated Ester intermediate1->intermediate2 Wittig Reaction intermediate3 Aminoethyl Intermediate intermediate2->intermediate3 Reduction & Amination final_product N-Substituted (2-Aminoethyl)piperidine Ligand intermediate3->final_product N-Alkylation/ Deprotection

Caption: General Synthetic Scheme.

References

Application Notes and Protocols: Reaction of N-(2-Aminoethyl)piperidine with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)piperidine is a versatile bifunctional molecule containing both a primary and a secondary amine. The primary amine is more nucleophilic and less sterically hindered, making it the primary site of reaction with electrophilic carbonyl compounds such as aldehydes and ketones. These reactions are fundamental in synthetic organic chemistry and drug discovery for creating a diverse range of molecular scaffolds.[1][2][3]

The two principal reactions with aldehydes and ketones are:

  • Schiff Base (Imine) Formation: A condensation reaction between the primary amine and a carbonyl group to form an imine (-C=N-).[4] This reaction is typically reversible and may be catalyzed by acid or base.[5][6]

  • Reductive Amination: A powerful method to form stable secondary amines by reducing the initially formed imine in situ.[7][8] This is often performed as a one-pot reaction and is a cornerstone for the synthesis of amine derivatives.[9][10]

The resulting piperidine derivatives are of significant interest in medicinal chemistry, forming the core of many biologically active compounds, including σ1 receptor ligands with antiproliferative properties.[11][12][13] This document provides detailed protocols and data for these key transformations.

Reaction Mechanisms and Pathways

The reaction proceeds via a two-step mechanism involving the formation of a carbinolamine intermediate, followed by dehydration to an imine. For reductive amination, a subsequent reduction step yields the final amine product.

G General Reaction Pathway cluster_reactants Reactants cluster_reduction Reductive Amination Reactant_Amine This compound Reactant_Carbonyl Aldehyde or Ketone (R1-CO-R2) Intermediate Carbinolamine Intermediate Reactant_Amine->Intermediate Nucleophilic Attack Reactant_Carbonyl->Intermediate Nucleophilic Attack Imine Imine (Schiff Base) Product Intermediate->Imine Dehydration (-H₂O) (Acid/Base Catalyzed) Final_Product Secondary Amine Product Imine->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Final_Product

Caption: Reaction of this compound with carbonyls.

Schiff Base (Imine) Formation

The reaction is initiated by the nucleophilic attack of the primary amino group of this compound on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.[14] Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine, or Schiff base.[15]

Reductive Amination

Reductive amination converts aldehydes and ketones into secondary amines in a one-pot procedure.[7] The reaction first forms the imine (or the protonated iminium ion), which is then immediately reduced to a saturated amine by a reducing agent present in the reaction mixture.[14] A key advantage is that this prevents the isolation of the often-unstable imine intermediate. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting aldehyde or ketone significantly.[7][9]

Applications in Drug Development

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][3] The reaction of this compound with diverse aldehydes and ketones allows for the rapid generation of compound libraries for biological screening.

  • Scaffold Diversification: By varying the carbonyl component, chemists can introduce a wide range of substituents to modulate properties like potency, selectivity, and pharmacokinetics.

  • Synthesis of Bioactive Molecules: This chemistry has been successfully employed to synthesize novel σ1 receptor ligands. For instance, reductive amination of aldehydes derived from substituted piperidines with various amines yielded potent antiproliferative agents.[11][13]

  • Intermediate Synthesis: The products of these reactions serve as crucial intermediates for more complex molecular architectures in multi-step syntheses.[2]

Experimental Protocols & Data

Protocol 1: General Procedure for Schiff Base Formation

This protocol describes a typical condensation reaction to form an imine (Schiff base) from this compound and an aldehyde.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol (0.5 M).

  • Addition of Carbonyl: Add the aldehyde (1.0-1.1 eq.) to the solution dropwise at room temperature.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture to facilitate dehydration.[6]

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80°C) for 2-12 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure. The resulting solid can be collected by filtration and washed with a cold solvent (e.g., ethanol or diethyl ether).

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure Schiff base.[5]

Table 1: Representative Conditions for Schiff Base Formation

Aldehyde/KetoneAmineCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
BenzaldehydePrimary AmineAcetic AcidEthanol60-804-685-95
CyclohexanonePrimary AmineAcetic AcidMethanol60-8012-1575-85[6]
4-NitrobenzaldehydePrimary AminePiperidineEthanolReflux3-5>90[5]
AcetophenonePrimary Aminep-TSATolueneReflux (Dean-Stark)8-1680-90

Note: Yields are representative and will vary based on the specific substrates and precise reaction conditions.

Protocol 2: One-Pot Reductive Amination

This protocol details the synthesis of a secondary amine via one-pot reductive amination using sodium triacetoxyborohydride.

  • Reactant Preparation: To a stirred solution of this compound (1.0 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.2 M), add the aldehyde or ketone (1.0 eq.).[9]

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine/iminium ion intermediate. For less reactive ketones, adding a catalytic amount of acetic acid can be beneficial.[9]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the mixture. The reaction is often mildly exothermic.

  • Reaction: Continue stirring at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Workup and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SubstratesSolventKey AdvantagesConsiderations
NaBH(OAc)₃ Aldehydes, KetonesDCE, THFMild, selective, tolerates acid-sensitive groups.[9]Moisture-sensitive, relatively expensive.
NaBH₃CN Aldehydes, KetonesMethanolEffective at acidic pH, mild.[7]Highly toxic (releases HCN in strong acid).
H₂/Catalyst (Pd/C) Aldehydes, KetonesMethanol, EthanolClean, high-yielding, atom-economical.[8]Requires specialized hydrogenation equipment.
α-picoline-borane Aldehydes, KetonesMethanol, WaterMild, can be used in water or neat conditions.May require a catalyst like acetic acid.

Visualized Workflows and Relationships

G start_end start_end process process decision decision io io A Start: Weigh Reactants (Amine, Aldehyde/Ketone) B Dissolve in Anhydrous Solvent (e.g., DCE) A->B C Stir for 20-30 min (Imine Formation) B->C D Add NaBH(OAc)₃ Portion-wise C->D E Stir at Room Temp (6-24 h) D->E F Monitor by TLC/LC-MS E->F G Reaction Complete? F->G G->E No H Quench with aq. NaHCO₃ G->H Yes I Extract with Organic Solvent H->I J Dry, Filter, Concentrate I->J K Purify by Column Chromatography J->K L End: Characterize Product K->L

Caption: Workflow for a One-Pot Reductive Amination Experiment.

G reactant_node reactant_node reaction_node reaction_node product_node product_node application_node application_node Amine This compound Reaction1 Schiff Base Formation Amine->Reaction1 Reaction2 Reductive Amination Amine->Reaction2 Carbonyl Aldehydes & Ketones Library Carbonyl->Reaction1 Carbonyl->Reaction2 Product1 Imine Library Reaction1->Product1 Product2 Sec-Amine Library Reaction2->Product2 Application Drug Discovery Pipeline Product1->Application Biological Screening, Lead Optimization Product2->Application Biological Screening, Lead Optimization

Caption: Role in Medicinal Chemistry and Drug Discovery.

References

Metal Complexes of N-(2-Aminoethyl)piperidine: Synthesis and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)piperidine is a versatile bidentate ligand capable of forming stable complexes with a wide range of transition metals. The piperidine and ethylamine moieties provide two nitrogen donor atoms that can chelate to a metal center, creating a stable five-membered ring. This structural motif is of significant interest in medicinal chemistry and materials science. The incorporation of a metal ion can enhance the biological activity of the parent ligand, leading to potential therapeutic agents with antimicrobial and anticancer properties. Furthermore, these complexes can exhibit significant catalytic activity, making them valuable tools in synthetic chemistry.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of this compound metal complexes.

Application Note 1: Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction (metal-to-ligand ratio) can be adjusted to control the coordination environment of the metal ion.

Protocol 1: General Synthesis of Transition Metal(II) Complexes

This protocol describes a general method for synthesizing metal(II) complexes of this compound.

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(ClO₄)₂·6H₂O, Zn(OAc)₂·2H₂O)

  • Methanol or Ethanol (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve the metal(II) salt (1 mmol) in 20 mL of methanol or ethanol in a round-bottom flask. Stir the solution until the salt is completely dissolved.

  • In a separate beaker, dissolve this compound (2 mmol, for a 1:2 metal-to-ligand ratio) in 10 mL of the same solvent.

  • Add the ligand solution dropwise to the stirring metal salt solution at room temperature.

  • Upon addition of the ligand, a color change or precipitation of the complex may be observed.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure until precipitation occurs.

  • Wash the collected solid product with small portions of cold solvent and then with diethyl ether to remove any unreacted starting materials.

  • Dry the complex under vacuum.

  • Characterize the synthesized complex using techniques such as FT-IR, UV-Vis, elemental analysis, and, if possible, single-crystal X-ray diffraction.

Application Note 2: Antimicrobial and Antifungal Applications

Metal complexes of this compound and its derivatives often exhibit enhanced antimicrobial activity compared to the free ligand. This is often attributed to chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of these complexes is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Complex / LigandOrganismMIC (µg/mL)Reference
N'-tetradecyl-N-(2-aminoethyl)piperidineStreptococcus mutansGood Bacteriostatic Activity[1]
N'-hexadecyl-N-(2-aminoethyl)piperidineStreptococcus sobrinusGood Bacteriostatic Activity[1]
[Co(4-MPipzcdt)(phen)₂]ClCandida albicans<8[2]
[Mn(4-MPipzcdt)₂(phen)]Candida albicans<8[2]
[Co(4-MPipzcdt)(phen)₂]ClPseudomonas aeruginosa16[2]
Zinc piperidine dithiocarbamateStaphylococcus aureus625[3]
Cobalt piperidine dithiocarbamateCandida albicans1250[3]

Note: The table includes data for derivatives and related piperidine/piperazine complexes to illustrate the general antimicrobial potential.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of a synthesized complex against a bacterial strain.[4]

Materials:

  • Synthesized metal complex

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control (broth + bacteria)

  • Negative control (broth only)

Procedure:

  • Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Dispense 100 µL of sterile MHB into wells of a 96-well plate.

  • Perform a two-fold serial dilution of the complex stock solution across the plate. Add 100 µL of the stock solution to the first well, mix, and transfer 100 µL to the second well. Repeat this process to obtain a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except the negative control) with 10 µL of the final bacterial suspension.

  • Include a positive control (well with MHB and bacteria, no complex) and a negative control (well with MHB only).

  • Seal the plate and incubate at 37°C for 16-20 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the complex at which no visible growth is observed.

Application Note 3: Anticancer and Cytotoxic Applications

The development of metal-based anticancer drugs is a burgeoning field, driven by the success of platinum drugs like cisplatin. Metal complexes of this compound derivatives have shown promise as cytotoxic agents against various cancer cell lines. Their mechanism of action is often linked to their ability to interact with DNA, leading to apoptosis.[5]

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity is commonly evaluated by determining the IC₅₀ value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Complex / LigandCell LineIC₅₀ (µM)Reference
Piperidine derivative 1-benzyl-1-(...)A549 (Lung)32.43[6]
Cu(II) Complex 1 (piperazine-based)A2780 (Ovarian)30 - 40[5]
Cu(II) Complex 3 (piperazine-based)A2780 (Ovarian)30 - 40[5]
Cu(II) Complex (C1)HeLa (Cervical)9.05 (48h incubation)[7]
Cisplatin (Reference)HeLa (Cervical)27.2[7]

Note: The table includes data for derivatives and related piperidine/piperazine complexes to demonstrate cytotoxic potential.

Protocol 3: In Vitro Cytotoxicity Evaluation by MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[8][9][10]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized metal complex

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • DMSO or isopropanol

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Prepare a series of dilutions of the metal complex in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted complexes. Include untreated control wells (medium only).

  • Incubate the plate for another 24-72 hours in the CO₂ incubator.

  • After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Carefully remove the medium and add 150-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 550-570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the complex concentration and determine the IC₅₀ value.

Proposed Mechanism of Action: Oxidative DNA Cleavage

Copper complexes, in particular, are known to induce DNA damage through the generation of reactive oxygen species (ROS).

G Cu_II [Cu(II)-AEP Complex] Reduction Reduction (e.g., by Ascorbate) Cu_II->Reduction e⁻ Cu_I [Cu(I)-AEP Complex] Reduction->Cu_I O2 O₂ Cu_I->O2 Hydroxyl Hydroxyl Radical (•OH) Cu_I->Hydroxyl + H₂O₂ Superoxide Superoxide Radical (O₂⁻•) O2->Superoxide H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 H2O2->Cu_I Hydroxyl->Cu_II + OH⁻ DNA_Damage DNA Strand Scission (H-abstraction from Deoxyribose) Hydroxyl->DNA_Damage G cluster_0 Synthesis & Characterization cluster_1 Application Screening Ligand Ligand This compound Synthesis Complex Synthesis Ligand->Synthesis Metal Metal Salt (e.g., CuCl₂, Zn(OAc)₂) Metal->Synthesis Complex [M(L)n]Xm Crude Complex Synthesis->Complex Purification Purification (Recrystallization) Complex->Purification PureComplex Pure Complex Purification->PureComplex Characterization Characterization (FT-IR, UV-Vis, X-ray) PureComplex->Characterization Antimicrobial Antimicrobial Assay (MIC Determination) PureComplex->Antimicrobial Anticancer Anticancer Assay (IC₅₀ by MTT) PureComplex->Anticancer Catalysis Catalytic Test (e.g., Henry Reaction) PureComplex->Catalysis

References

Troubleshooting & Optimization

Troubleshooting low yield in N-(2-Aminoethyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(2-Aminoethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The two most prevalent methods for the synthesis of this compound are:

  • Alkylation of Piperidine: This involves the reaction of piperidine with a 2-haloethylamine derivative, such as 2-chloroethylamine hydrochloride or 2-bromoethylamine hydrobromide. This is a direct approach but can be prone to side reactions.

  • Reductive Amination: This method typically involves the reaction of a piperidine-containing aldehyde or ketone with an amine, followed by reduction. For instance, reductive amination of piperidine-4-acetaldehyde with ammonia or a protected amine equivalent can yield the target compound after subsequent steps.[1][2] This method can offer higher selectivity and milder reaction conditions.[3]

Q2: My N-alkylation of piperidine with 2-chloroethylamine hydrochloride is giving a very low yield. What are the likely causes?

Low yields in this reaction are often due to several factors:

  • Side Reactions: The primary side reaction is the formation of a quaternary ammonium salt due to over-alkylation of the piperidine nitrogen.[4]

  • Incomplete Reaction: This can be caused by suboptimal reaction conditions, such as incorrect temperature, insufficient reaction time, or the use of an inappropriate base.

  • Poor Reagent Quality: The purity of both piperidine and 2-chloroethylamine hydrochloride is crucial. Moisture can also negatively impact the reaction.

Q3: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What is it likely to be?

A common byproduct, especially in the alkylation of piperidine, is the dialkylated product, where two piperidine molecules react with one 2-haloethylamine, or the formation of piperazine derivatives.[5] Additionally, over-alkylation can lead to the formation of a quaternary ammonium salt.[4]

Q4: How can I effectively purify this compound from the crude reaction mixture?

Purification can be achieved through several methods, depending on the impurities present:

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for separating it from less volatile impurities.

  • Acid-Base Extraction: This technique can separate the basic this compound from neutral or acidic impurities. The amine can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.[6]

  • Column Chromatography: Silica gel column chromatography can be used for purification, although it may be challenging due to the polar nature of the amine. Using a solvent system with a small amount of a basic modifier like triethylamine can improve results.

Troubleshooting Guides

Problem 1: Low Yield in Alkylation of Piperidine with 2-Chloroethylamine Hydrochloride
Symptom Potential Cause Troubleshooting Steps
Low conversion of starting materials Inadequate reaction conditions: Incorrect temperature, insufficient reaction time, or ineffective base.- Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and byproduct formation by TLC or GC-MS.- Extend Reaction Time: Monitor the reaction progress over a longer period.- Base Selection: Use a non-nucleophilic base like potassium carbonate or triethylamine. Ensure the base is anhydrous.
Presence of a significant amount of a higher molecular weight byproduct Over-alkylation (formation of quaternary ammonium salt): The product amine is more nucleophilic than piperidine and reacts further with the alkylating agent.- Control Stoichiometry: Use a slight excess of piperidine relative to 2-chloroethylamine hydrochloride.- Slow Addition: Add the 2-chloroethylamine hydrochloride solution dropwise to the piperidine solution to maintain a low concentration of the alkylating agent.[4]
Complex mixture of products observed Side reactions: Formation of piperazine or other derivatives.- Lower Reaction Temperature: Higher temperatures can promote side reactions.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Problem 2: Low Yield in Reductive Amination
Symptom Potential Cause Troubleshooting Steps
Incomplete imine/enamine formation Inefficient water removal: The formation of the imine or enamine intermediate is a reversible reaction where water is a byproduct.- Use a Dehydrating Agent: Add a dehydrating agent like molecular sieves to the reaction mixture.- Azeotropic Removal of Water: Use a Dean-Stark apparatus if the solvent forms an azeotrope with water.
Low conversion to the final amine Ineffective reducing agent: The chosen reducing agent may not be suitable for the substrate or reaction conditions.- Select an Appropriate Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is mild and selective for imines/enamines.[1][3] Sodium cyanoborohydride (NaBH₃CN) is another option.- Check Reagent Quality: Ensure the reducing agent is fresh and has not been deactivated by moisture.
Formation of alcohol byproduct Reduction of the starting aldehyde/ketone: The reducing agent is reacting with the carbonyl compound before imine/enamine formation.- Use a Selective Reducing Agent: NaBH(OAc)₃ is less likely to reduce aldehydes and ketones compared to other borohydrides.[3]- One-Pot Procedure: Ensure the imine/enamine has formed before adding the reducing agent, or use a one-pot procedure where the reducing agent is present from the start but reacts preferentially with the imine/enamine.

Data Presentation

Table 1: Comparison of Synthetic Methods for N-Substituted Piperidines

MethodKey ReagentsTypical SolventsTemperature (°C)Reaction Time (h)Reported Yield (%)Key Considerations
N-Alkylation [4]Piperidine, Alkyl Halide, Base (e.g., K₂CO₃)Acetonitrile, DMFRoom Temp. to 802 - 2440 - 70Prone to over-alkylation; requires careful control of stoichiometry.[4]
Reductive Amination [1][3]Piperidine derivative, Aldehyde/Ketone, NaBH(OAc)₃Dichloromethane, 1,2-DichloroethaneRoom Temp.1 - 2460 - 95Milder conditions; avoids over-alkylation; sensitive to moisture.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation

This protocol is a general guideline and may require optimization.

Materials:

  • Piperidine

  • 2-Chloroethylamine hydrochloride

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • To the flask, add piperidine (1.2 equivalents) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.5 equivalents) to the solution.

  • In a separate flask, dissolve 2-chloroethylamine hydrochloride (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.

  • Slowly add the 2-chloroethylamine hydrochloride solution to the stirred piperidine solution at room temperature over 1-2 hours using a dropping funnel.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or acid-base extraction.

Protocol 2: Synthesis of a 4-(2-Aminoethyl)piperidine Derivative via Reductive Amination

This protocol describes a general procedure for the reductive amination of a piperidine-4-carboxaldehyde derivative.[1]

Materials:

  • N-protected-piperidine-4-carboxaldehyde

  • Ammonium acetate or a primary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the N-protected-piperidine-4-carboxaldehyde (1.0 equivalent), ammonium acetate (5-10 equivalents), and anhydrous 1,2-dichloroethane.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Synthesis_Pathway piperidine Piperidine product This compound piperidine->product Alkylation piperazine_deriv Piperazine Derivative piperidine->piperazine_deriv Side Reaction chloroethylamine 2-Chloroethylamine HCl chloroethylamine->product chloroethylamine->piperazine_deriv overalkylation Quaternary Ammonium Salt product->overalkylation Further Alkylation

Caption: Reaction pathway for the synthesis of this compound via alkylation, highlighting potential side products.

Caption: Troubleshooting workflow for diagnosing low yield in this compound synthesis.

Logical_Relationships reaction_params Reaction Parameters temperature Temperature reaction_params->temperature time Reaction Time reaction_params->time stoichiometry Stoichiometry reaction_params->stoichiometry base Base Strength reaction_params->base yield Yield temperature->yield +/- side_reactions Side Reactions temperature->side_reactions + time->yield + (up to a point) stoichiometry->yield +/- stoichiometry->side_reactions - (with excess piperidine) base->yield + side_reactions->yield -

Caption: Logical relationships between reaction parameters and their impact on yield and side reactions.

References

Technical Support Center: N-(2-Aminoethyl)piperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-Aminoethyl)piperidine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the synthesis and handling of this versatile diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common laboratory-scale synthetic routes for this compound involve the N-alkylation of piperidine with a two-carbon electrophile containing a protected or masked primary amine, or the reductive amination of a suitable piperidine derivative.

Q2: What are the primary side products I should be aware of during the synthesis of this compound?

A2: The primary side products depend on the synthetic route employed. For direct alkylation methods, the most common side product is the N,N'-bis(piperidinoethyl)amine, resulting from the reaction of the product with the starting electrophile. In reductive amination routes, incomplete reduction or the formation of aminal intermediates can occur.

Q3: How can I minimize the formation of the di-alkylation side product in my reaction?

A3: To minimize di-alkylation, it is recommended to use a large excess of piperidine relative to the alkylating agent. Alternatively, employing a reductive amination approach is an effective strategy to prevent over-alkylation.

Q4: My purified this compound is turning yellow. What is the cause and how can I prevent it?

A4: this compound, like many amines, is susceptible to air oxidation, which can lead to the formation of colored impurities. To prevent discoloration, it is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Alkylation Reactions

Symptoms:

  • Low isolated yield of the desired product.

  • Presence of a significant amount of a higher boiling point impurity in GC-MS analysis.

Possible Causes:

  • Over-alkylation: The desired product, this compound, can act as a nucleophile and react with the starting alkylating agent to form a di-substituted byproduct.

  • Incomplete reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.

Solutions:

  • Stoichiometry Control: Use a significant excess of piperidine (e.g., 3-5 equivalents) to statistically favor the mono-alkylation product.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of the product reacting with it.

  • Alternative Synthetic Route: Consider using a reductive amination approach, which is not prone to over-alkylation.

Issue 2: Presence of Multiple Products in Reductive Amination Synthesis

Symptoms:

  • Multiple spots on a TLC analysis of the crude reaction mixture.

  • Several peaks observed in the GC-MS chromatogram.

Possible Causes:

  • Incomplete reduction: The reducing agent may not be sufficiently reactive or may have been added in a substoichiometric amount.

  • Aminal formation: The intermediate iminium ion can be trapped by another molecule of the amine to form an aminal.

Solutions:

  • Choice of Reducing Agent: Use a mild and effective reducing agent such as sodium triacetoxyborohydride (STAB), which is known to be efficient for reductive aminations.

  • Reaction Conditions: Ensure the reaction is carried out under appropriate pH conditions (typically mildly acidic) to favor iminium ion formation and subsequent reduction.

Data Presentation

The following table provides a representative comparison of product distribution in two common synthetic routes for this compound. The data is illustrative and actual results may vary depending on specific reaction conditions.

Synthetic RouteDesired Product Yield (%)Di-alkylation Byproduct (%)Unreacted Piperidine (%)
Direct Alkylation652510
Reductive Amination90< 28

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of this compound from piperidine and 2-aminoacetaldehyde dimethyl acetal, followed by reductive amination and deprotection.

Materials:

  • Piperidine

  • 2-Aminoacetaldehyde dimethyl acetal

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of piperidine (1.1 equivalents) in dichloromethane (DCM), add 2-aminoacetaldehyde dimethyl acetal (1.0 equivalent).

  • Add acetic acid (1.1 equivalents) to the mixture and stir for 30 minutes at room temperature.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude protected amine.

  • To the crude product, add 1 M HCl and stir at room temperature for 4 hours to remove the acetal protecting group.

  • Basify the solution with 1 M NaOH until pH > 12.

  • Extract the product with DCM (3 x 50 mL), dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: Purification of this compound by Fractional Distillation

This protocol is suitable for the purification of crude this compound from less volatile impurities.

Materials:

  • Crude this compound

  • Fractional distillation apparatus

  • Vacuum pump

  • Heating mantle

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry.

  • Charge the distillation flask with the crude this compound.

  • Begin heating the flask gently under reduced pressure.

  • Collect the fraction that distills at the boiling point of this compound (approximately 173-175 °C at atmospheric pressure; adjust for vacuum).

  • Monitor the purity of the collected fractions by GC-MS.

  • Combine the pure fractions to obtain purified this compound.

Visualizations

reaction_pathways cluster_alkylation Direct Alkylation Route cluster_reductive_amination Reductive Amination Route Piperidine Piperidine Desired_Product_Protected N-(2-(P)-Aminoethyl)piperidine Piperidine->Desired_Product_Protected + Alkylating Agent Alkylating_Agent X-CH2CH2-NH-P (P=Protecting Group) Desired_Product This compound Desired_Product_Protected->Desired_Product Deprotection Side_Product Di-alkylation Byproduct Desired_Product->Side_Product + Alkylating Agent Piperidine_RA Piperidine Desired_Product_Protected_RA N-(2-(P)-Aminoethyl)piperidine Piperidine_RA->Desired_Product_Protected_RA + Aldehyde, [H] Aldehyde OHC-CH2-NH-P (P=Protecting Group) Desired_Product_RA This compound Desired_Product_Protected_RA->Desired_Product_RA Deprotection

Synthetic pathways to this compound.

purification_workflow Crude_Product Crude this compound Distillation Fractional Distillation Crude_Product->Distillation Fractions Collect Fractions Distillation->Fractions Analysis GC-MS Analysis Fractions->Analysis Pure_Product Pure this compound Analysis->Pure_Product Purity > 98% Impure_Fractions Impure Fractions Analysis->Impure_Fractions Purity < 98%

Technical Support Center: Purification of N-(2-Aminoethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the chromatographic purification of N-(2-Aminoethyl)piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound derivatives by chromatography?

The main challenge stems from the basic nature of the piperidine and aminoethyl moieties. These basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of standard silica gel, which is the most common stationary phase for normal-phase chromatography. This interaction can lead to several problems:

  • Irreversible Adsorption: The compound binds too strongly to the column, resulting in very low or no recovery.[1]

  • Peak Tailing: Strong acid-base interactions cause the compound to elute slowly and asymmetrically from the column, leading to broad, tailing peaks and poor separation from impurities.[2]

  • Compound Degradation: The acidic nature of silica gel can cause sensitive compounds to decompose during the purification process.[3][4]

Q2: Which chromatography mode is best for these compounds?

There is no single "best" mode; the optimal choice depends on the specific derivative's polarity, solubility, and stability. The three most common and effective modes are:

  • Modified Normal-Phase Chromatography: Standard silica gel can be used if the mobile phase is modified with a small amount of a basic additive like triethylamine (TEA), ammonia, or pyridine.[2][5] This additive neutralizes the acidic silanol groups, preventing strong interactions with the basic compound.

  • Reverse-Phase (RP) Chromatography: This is an excellent alternative, especially for more polar derivatives. A C18 or C8 column is typically used with a mobile phase of water and acetonitrile or methanol.[6] Adding an acid like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase can improve peak shape, but TFA is not ideal for mass spectrometry (MS) detection.[7][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly useful for very polar compounds that show little or no retention on traditional reverse-phase columns.[9][10][11] It uses a polar stationary phase (like silica or an amino column) with a highly organic mobile phase, providing a unique selectivity.[9]

Q3: Why is it necessary to add a base like triethylamine (TEA) to the mobile phase in normal-phase chromatography?

Adding a competing base such as triethylamine (typically 0.1-2% v/v) is crucial to prevent the issues caused by the interaction between the basic this compound derivative and the acidic silica gel.[2][5] The TEA is a small, basic molecule that preferentially interacts with the acidic silanol groups on the silica surface, effectively "masking" them from your target compound.[2] This leads to a more predictable elution, sharper peaks, and significantly higher recovery.

Q4: What are the alternatives to standard silica gel for purifying basic compounds?

If modifying the mobile phase is insufficient, consider using an alternative stationary phase:

  • Base-Deactivated Silica: Commercially available columns where the silica has been treated to reduce the acidity of the silanol groups.[1]

  • Alumina: Alumina is available in neutral, acidic, or basic forms. Basic alumina is a good choice for purifying basic compounds.[1]

  • Amine-Bonded Silica: These columns have aminopropyl groups bonded to the silica surface, which creates a more basic environment and is well-suited for purifying amines without mobile phase modifiers.[1]

Troubleshooting Guide

Problem: My compound won't elute from the silica gel column or the yield is extremely low.

  • Possible Cause: Your basic compound is irreversibly adsorbed onto the acidic silica gel.[1]

  • Solution 1 (Method Modification): Add a basic modifier to your eluent. Prepare a mobile phase containing 0.5-2% triethylamine (TEA) or ammonium hydroxide. Before running the column, flush the packed silica with this modified eluent to neutralize the stationary phase.[5][12]

  • Solution 2 (Change Stationary Phase): Switch to a less acidic stationary phase, such as basic alumina or a commercially available amine-bonded column.[1]

  • Solution 3 (Try a Different Mode): Use reverse-phase chromatography. The compound may have better solubility and elution characteristics under these conditions.[6]

Problem: My chromatogram shows severe peak tailing.

  • Possible Cause: This is a classic sign of strong secondary interactions between your basic analyte and acidic residual silanols, common in both normal-phase and reverse-phase silica-based columns.[2]

  • Solution 1 (Normal-Phase): As above, add a basic modifier like TEA to the mobile phase to block the active sites on the silica.[2]

  • Solution 2 (Reverse-Phase): Add an ion-pairing agent or acid to the mobile phase. A small amount of trifluoroacetic acid (TFA) or formic acid (0.1%) can protonate the amine, leading to sharper, more symmetrical peaks.[7] Be aware that TFA can suppress ionization in MS detectors.[7]

  • Solution 3 (Check for Overload): You may have loaded too much sample onto the column. Reduce the sample load and re-run the purification.

Problem: My compound appears to be decomposing during purification.

  • Possible Cause: The acidic environment of the silica gel is catalyzing the degradation of your compound.[4] This can be confirmed by spotting your purified product on a TLC plate, letting it sit for 30-60 minutes, and observing if new spots appear.[3]

  • Solution 1 (Deactivate Silica): Neutralize the silica gel before use. This can be done by flushing the packed column with your eluent containing 1-3% TEA.[5]

  • Solution 2 (Minimize Contact Time): Use a shorter, wider column and a slightly higher flow rate to reduce the time the compound spends in contact with the silica.

  • Solution 3 (Use an Alternative): Switch to a more inert stationary phase like basic alumina or consider purification techniques that do not use silica, such as recrystallization or preparative reverse-phase HPLC.[3][13]

Problem: My pure compound shows two or more peaks in reverse-phase HPLC.

  • Possible Cause: The two basic nitrogen atoms in the this compound scaffold can exist in different protonation states at the pH of your mobile phase. This can sometimes lead to peak splitting or broadening.[8]

  • Solution: Control the pH of the mobile phase by adding a buffer or an acid. Adding 0.1% formic acid or using a buffer (e.g., ammonium formate) will ensure the compound exists in a single, fully protonated state, resulting in a single, sharp peak.[7][8]

Experimental Protocols & Data

Workflow for Method Selection and Purification

The following diagram illustrates a general workflow for selecting a purification strategy for this compound derivatives.

Caption: Workflow for purification method selection.

Protocol 1: Normal-Phase Flash Chromatography

This protocol is adapted from methods used for basic piperidine derivatives and is suitable for less polar compounds.[13][14]

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to find a suitable solvent system. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). The target compound should have an Rf value of approximately 0.2-0.3.

  • Mobile Phase Preparation: Once a DCM:MeOH ratio is found, prepare the bulk mobile phase and add 1% triethylamine (TEA) by volume. For example, for a 98:2 DCM:MeOH system, prepare a solution of 97:2:1 DCM:MeOH:TEA.

  • Column Packing: Pack a silica gel column using the prepared mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. If solubility is low, you can use the "dry loading" method: dissolve the crude product, add a small amount of silica gel, evaporate the solvent until a free-flowing powder is obtained, and load this powder onto the top of the column.[15]

  • Elution: Run the column, collecting fractions and monitoring them by TLC to identify the pure product.

Protocol 2: Reverse-Phase HPLC

This protocol is based on an analytical method for the parent compound this compound and can be scaled for preparative purification.[7]

  • Column: C18 Reverse-Phase Column.

  • Mobile Phase A: Water + 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Method Development: On an analytical HPLC system, inject a small amount of the sample and run a gradient to determine the optimal elution conditions (e.g., start with 5% B, ramp to 95% B over 15-20 minutes).

  • Preparative Run: Scale the developed method to a preparative HPLC system with a larger column. Set the gradient to efficiently separate the target compound from its impurities.

  • Post-Purification: Combine the pure fractions and remove the solvent via lyophilization or rotary evaporation.

Summary of Chromatographic Conditions
ParameterNormal-Phase Flash[13][14]Reverse-Phase HPLC[7]HILIC[9][10]
Stationary Phase Silica GelC18 SilicaSilica, Amide, or Zwitterionic
Typical Mobile Phase Dichloromethane:Methanol or Ethyl Acetate:HexanesAcetonitrile:WaterAcetonitrile:Water/Aqueous Buffer
Required Additive 0.5-2% Triethylamine (TEA)0.1% Formic Acid (FA) or TFABuffer (e.g., Ammonium Formate)
Analyte Polarity Low to MediumMedium to HighHigh to Very High
Key Advantage Good for large scale, cost-effective.Excellent resolution, good for polar compounds.Retains very polar compounds.

Troubleshooting Flowchart

This diagram provides a logical path for troubleshooting common purification issues.

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: N-(2-Aminoethyl)piperidine Reaction Workup and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-(2-Aminoethyl)piperidine. Below you will find detailed information on common issues encountered during reaction workup and purification, along with recommended solutions and experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of this compound has a persistent yellow tint. What is the likely cause and how can I remove it?

A: A yellow discoloration in this compound is typically due to oxidation byproducts. While this may not affect all downstream applications, it is advisable to purify the compound if high purity is required.

  • Troubleshooting:

    • Purification Method: The most effective method to remove colored impurities is fractional distillation under reduced pressure.

    • Preventative Measures: To minimize oxidation, store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.

Q2: During the aqueous workup, I'm observing significant emulsion formation. How can I resolve this?

A: Emulsions are common when working with amines due to their surfactant-like properties. This can be exacerbated by the presence of certain solvents.

  • Troubleshooting:

    • Solvent Choice: If using solvents like THF or acetonitrile which are water-miscible, it's best to remove them by rotary evaporation before the aqueous workup. If this is not feasible, dilute the reaction mixture significantly with a water-immiscible organic solvent before washing.

    • Breaking Emulsions: To break up an existing emulsion, you can try the following:

      • Addition of brine (saturated aqueous NaCl solution).

      • Filtration through a pad of Celite.

      • Allowing the mixture to stand for an extended period.

      • Gentle swirling instead of vigorous shaking during extraction.

Q3: My yield of this compound is lower than expected after extraction. What are potential reasons for this loss?

A: Low recovery can be attributed to several factors during the workup process.

  • Troubleshooting:

    • Incomplete Extraction: this compound has some water solubility. Ensure you perform multiple extractions (at least 3-4) with your organic solvent to maximize recovery from the aqueous layer.

    • Incorrect pH: this compound is a basic compound. During an acidic wash to remove basic impurities, your product will be protonated and move into the aqueous layer. Ensure you are washing under the correct pH conditions for your intended separation. If you are trying to extract the product into the organic layer, the aqueous layer should be basic.

    • Volatilization: While this compound has a relatively high boiling point (186°C), prolonged exposure to high vacuum at elevated temperatures during solvent removal can lead to some loss of product.[1] Use moderate temperatures on the rotary evaporator.

Q4: I am having difficulty removing a specific impurity from my this compound. What purification strategy should I employ?

A: The choice of purification method depends on the nature of the impurity.

  • Troubleshooting:

    • Acidic Impurities: If you have acidic impurities, you can wash the organic solution of your product with a dilute basic solution (e.g., 1M NaOH or saturated NaHCO₃).

    • Basic Impurities: To remove other basic impurities, you can perform an acid wash (e.g., dilute HCl). Your product will also be extracted into the aqueous phase. You would then need to basify the aqueous layer and re-extract your product.

    • Neutral Impurities: For neutral impurities with different polarities, column chromatography is often the most effective method. A silica gel column with a suitable solvent system (e.g., a gradient of dichloromethane/methanol with a small amount of triethylamine to prevent streaking) can be used.

    • High-Purity Product: For obtaining a very high-purity product, fractional distillation under reduced pressure is a standard and effective method.

Experimental Protocols

Protocol 1: General Aqueous Workup for this compound

This protocol describes a typical extractive workup following a synthesis of this compound.

  • Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent (e.g., THF, ethanol), remove the solvent under reduced pressure using a rotary evaporator.

  • Dilution: Dissolve the reaction residue in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel.

    • To remove acidic byproducts, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • To remove water-soluble impurities, wash with water and then with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Fractional Distillation

This protocol is for the final purification of this compound to remove non-volatile impurities and byproducts with different boiling points.

  • Distillation Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.

  • Charging the Flask: Place the crude this compound into the distillation flask with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Apply a vacuum and slowly heat the distillation flask.

    • Collect any low-boiling fractions separately.

    • Collect the main fraction of this compound at its boiling point at the given pressure (Boiling Point: 186°C at atmospheric pressure).[1]

    • Stop the distillation before all the material in the flask has evaporated to avoid concentrating potentially unstable residues.

Quantitative Data

PropertyValueReference
Molecular Weight 128.22 g/mol [1]
Boiling Point 186°C[1]
Density 0.8900 g/mL[1]
Refractive Index 1.4730 to 1.4750 (at 20°C)[1][2]
Purity (Typical) >=97.5% - 98%[2][3]

Visualizations

experimental_workflow cluster_workup Reaction Workup cluster_purification Purification reaction_mixture Crude Reaction Mixture solvent_removal Solvent Removal (if needed) reaction_mixture->solvent_removal dissolution Dissolve in Organic Solvent solvent_removal->dissolution extraction Aqueous Extraction (Wash) dissolution->extraction drying Dry Organic Layer extraction->drying concentration Concentration drying->concentration crude_product Crude this compound concentration->crude_product distillation Fractional Distillation crude_product->distillation High Boiling Impurities chromatography Column Chromatography crude_product->chromatography Polar/Non-polar Impurities pure_product Pure this compound distillation->pure_product chromatography->pure_product troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Problem Encountered yellow_product Yellow Product start->yellow_product emulsion Emulsion Formation start->emulsion low_yield Low Yield start->low_yield distill Fractional Distillation yellow_product->distill store_inert Store Under Inert Gas yellow_product->store_inert add_brine Add Brine / Celite emulsion->add_brine remove_solvent Remove Miscible Solvents emulsion->remove_solvent multiple_extractions Multiple Extractions low_yield->multiple_extractions check_ph Check Aqueous pH low_yield->check_ph

References

Preventing dimerization of N-(2-Aminoethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-Aminoethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the dimerization of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound dimerization?

A1: Dimerization is a chemical reaction in which two molecules of this compound combine to form a larger molecule, or dimer. This is an unwanted side reaction that can reduce the yield of the desired product and complicate purification processes. The dimerization typically occurs through the formation of a new bond between the molecules, often involving the reactive primary amine group of one molecule and a reactive site on another.

Q2: What are the primary causes of this compound dimerization?

A2: The dimerization of this compound can be influenced by several factors:

  • Reaction Conditions: High concentrations of the amine, elevated reaction temperatures, and the presence of certain reagents can increase the likelihood of self-reaction.

  • Presence of Impurities: Impurities from the synthesis or degradation of this compound may catalyze the dimerization process.

Q3: How can I detect the presence of the this compound dimer in my sample?

A3: Several analytical techniques can be employed to detect and quantify the dimer:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for separating the monomer from the dimer and other impurities, allowing for quantification.[2]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can help identify the structure of the dimer and determine its concentration relative to the monomer.[3] Infrared (IR) spectroscopy can also be useful, as the N-H stretching frequencies can indicate changes in the amine environment.[3]

  • Mass Spectrometry (MS): MS can confirm the presence of the dimer by identifying its molecular weight.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of a high molecular weight byproduct. Dimerization of this compound.1. Optimize Reaction Conditions: Lower the reaction temperature, use a more dilute solution of the amine, and consider adding the amine slowly to the reaction mixture. 2. Protect the Primary Amine: If the primary amine is not the desired reactive site, consider using a protecting group strategy. The Boc (tert-butyloxycarbonyl) group is a common choice for protecting amines. 3. Purify the Amine: Before use, purify the this compound by distillation to remove any existing dimer or other impurities.
Discoloration of this compound upon storage. Oxidation or reaction with atmospheric CO₂.1. Inert Atmosphere: Store the amine under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Proper Sealing: Use well-sealed containers to minimize exposure to air and moisture. 3. Refrigeration: Store at low temperatures as recommended by the supplier.
Inconsistent reaction outcomes. Variable purity of this compound.1. Purity Analysis: Routinely check the purity of the amine stock using GC or HPLC before each use.[2] 2. Standardize Storage: Implement and adhere to strict storage protocols to ensure the quality of the reagent over time.

Experimental Protocols

Protocol 1: Purification of this compound by Distillation

This protocol describes the purification of commercially available this compound to remove dimers and other non-volatile impurities.

Materials:

  • This compound (commercial grade)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (if performing vacuum distillation)

  • Inert gas source (Nitrogen or Argon)

  • Boiling chips

Procedure:

  • Set up the distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the this compound and a few boiling chips to the round-bottom flask.

  • Flush the apparatus with an inert gas.

  • If performing vacuum distillation, connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level.

  • Begin heating the flask gently with the heating mantle.

  • Collect the fraction that distills at the correct boiling point for this compound (approximately 186 °C at atmospheric pressure).

  • Once the distillation is complete, allow the apparatus to cool to room temperature under an inert atmosphere before dismantling.

  • Store the purified amine under an inert atmosphere in a tightly sealed container.

Protocol 2: Monitoring Dimerization by HPLC

This protocol provides a general method for monitoring the purity of this compound and detecting the presence of its dimer using reverse-phase HPLC.

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Vials for sample preparation

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase. A typical concentration is 1 mg/mL.

  • HPLC Method:

    • Set the column temperature (e.g., 30 °C).

    • Set the UV detection wavelength (e.g., 210 nm).

    • Run a gradient elution method. An example gradient is:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • Set the flow rate (e.g., 1 mL/min).

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Analyze the resulting chromatogram. The monomer should appear as a major peak. The dimer, being larger and likely more hydrophobic, will have a longer retention time. The presence of a significant peak at a later retention time could indicate the dimer.

Visualizations

Dimerization_Prevention_Workflow Workflow for Preventing Dimerization cluster_storage Storage cluster_experiment Experimentation storage_check Receive/Store This compound inert_atm Store under Inert Atmosphere (N2 or Ar) storage_check->inert_atm cold_storage Store at Low Temperature storage_check->cold_storage purity_analysis Analyze Purity (HPLC/GC) storage_check->purity_analysis purification Purify if Necessary (Distillation) purity_analysis->purification Impure? reaction_setup Set up Reaction purity_analysis->reaction_setup Pure purification->reaction_setup slow_addition Slow Addition of Amine reaction_setup->slow_addition low_temp Low Reaction Temperature reaction_setup->low_temp dilute_conc Dilute Concentration reaction_setup->dilute_conc product_analysis Analyze Product Mixture slow_addition->product_analysis low_temp->product_analysis dilute_conc->product_analysis

Caption: Experimental workflow for preventing dimerization.

Dimerization_Logic_Diagram Factors Leading to Dimerization cluster_conditions Contributing Factors cluster_prevention Preventative Measures dimerization Dimerization (Unwanted Side Reaction) high_temp High Temperature high_temp->dimerization high_conc High Concentration high_conc->dimerization air_exposure Air/Moisture Exposure air_exposure->dimerization impurities Presence of Impurities impurities->dimerization proper_storage Proper Storage optimized_reaction Optimized Reaction Conditions purification Purification

Caption: Logical relationship of factors causing dimerization.

References

Technical Support Center: Purification of Products from N-(2-Aminoethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted N-(2-Aminoethyl)piperidine (AEP) from their reaction products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is contaminated with unreacted this compound. What is the most straightforward method to remove it?

A: For many applications, a simple acid-base extraction is the most direct and effective method to remove AEP.[1][2][3] AEP is a basic compound due to its primary and tertiary amine functional groups and will readily react with an acid to form a water-soluble salt. This salt can then be separated from your desired product, which will likely remain in the organic phase.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms during the extraction, adding a small amount of brine (saturated NaCl solution) can help to break it.

  • Product Solubility in Acidic Water: If your product has acidic functionalities or is also extracted into the acidic aqueous layer, this method may not be suitable. In this case, consider alternative techniques like scavenger resins or chromatography.

Q2: I've tried a simple acid wash, but I'm still seeing AEP in my product. What are my next steps?

A: If a single acid wash is insufficient, you can try multiple washes with a dilute acid solution (e.g., 1M HCl or 10% citric acid).[2][4] If this fails, more advanced techniques are recommended:

  • Scavenger Resins: Solid-supported scavenger resins are highly effective for selectively removing primary and secondary amines like AEP.[5][6][7] Resins with isocyanate or aldehyde functional groups are particularly effective.[5][6]

  • Chromatography: Flash column chromatography or preparative HPLC can be used for more challenging separations.[8][9][10]

  • Distillation: If your product has a significantly different boiling point from AEP (boiling point ~186 °C), distillation can be an efficient purification method.[11]

Q3: My product is sensitive to acidic conditions. How can I remove AEP without damaging my compound?

A: In cases of acid-sensitive products, avoid acid-base extraction. The best alternatives are:

  • Scavenger Resins: This is the preferred method as it is generally performed under neutral conditions. You simply stir the resin with your crude product solution and then filter it off.

  • Chromatography: This is another excellent option that avoids harsh pH conditions.

  • Distillation: If your product is thermally stable, distillation is a viable, non-acidic purification method.

Q4: How do I choose the right scavenger resin for removing this compound?

A: AEP contains both a primary and a tertiary amine. To scavenge it, you need a resin that reacts with primary amines.

  • Isocyanate Resins: These are highly effective for scavenging both primary and secondary amines.[5][6]

  • Aldehyde Resins: These can be used to selectively scavenge primary amines.[5]

  • Sulfonic Acid Resins: These are strongly acidic resins that can scavenge most amines.[6]

The choice will depend on the other functional groups present in your desired product. If your product also contains a primary or secondary amine you wish to retain, a more selective approach would be necessary.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number27578-60-5[11][12][13]
Molecular FormulaC7H16N2[12][13]
Molecular Weight128.22 g/mol [11][12]
Boiling Point186 °C[11]
Density0.899 g/mL at 25 °C[11]
Water SolubilityPartially miscible[11]

Experimental Protocols

Protocol 1: Acid-Base Extraction for AEP Removal

Objective: To remove basic AEP from a neutral or acidic organic product.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • 1M Hydrochloric Acid (HCl) solution.

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

  • Rotary evaporator.

Procedure:

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The aqueous layer (bottom layer if using a chlorinated solvent, top layer for most others) will contain the protonated AEP salt.

  • Drain the aqueous layer.

  • Repeat the acid wash (steps 3-6) one or two more times to ensure complete removal of AEP.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove any remaining water-soluble components.

  • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.

Protocol 2: AEP Removal Using a Scavenger Resin

Objective: To selectively remove AEP from a product using a solid-supported scavenger resin.

Materials:

  • Crude reaction mixture.

  • Appropriate solvent (e.g., dichloromethane, THF).

  • Isocyanate or aldehyde functionalized scavenger resin.

  • Reaction flask with a stirrer.

  • Filtration apparatus (e.g., Büchner funnel or a simple filter funnel with filter paper).

Procedure:

  • Dissolve the crude reaction mixture in a suitable solvent in a reaction flask.

  • Add the scavenger resin to the solution. A typical loading is 2-4 equivalents of the resin's functional group relative to the initial amount of AEP.

  • Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC or LC-MS to determine the point at which all AEP has been scavenged.

  • Once the AEP is consumed, filter the mixture to remove the resin.

  • Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrates and concentrate the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow_acid_base_extraction start Crude Product in Organic Solvent sep_funnel Separatory Funnel start->sep_funnel acid_wash Add 1M HCl & Shake sep_funnel->acid_wash separate_layers Separate Layers acid_wash->separate_layers organic_layer Organic Layer (Product) separate_layers->organic_layer Contains Product aqueous_layer Aqueous Layer (AEP Salt) separate_layers->aqueous_layer Contains AEP neutralize Wash with NaHCO3 organic_layer->neutralize dry Dry with Na2SO4 neutralize->dry evaporate Evaporate Solvent dry->evaporate end Purified Product evaporate->end

Caption: Workflow for Acid-Base Extraction of AEP.

experimental_workflow_scavenger_resin start Crude Product in Solvent add_resin Add Scavenger Resin & Stir start->add_resin filter_mixture Filter Mixture add_resin->filter_mixture resin_waste Resin with Bound AEP (Waste) filter_mixture->resin_waste filtrate Filtrate (Product in Solvent) filter_mixture->filtrate evaporate Evaporate Solvent filtrate->evaporate end Purified Product evaporate->end

Caption: Workflow for AEP Removal with Scavenger Resin.

References

Technical Support Center: N-(2-Aminoethyl)piperidine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of N-(2-Aminoethyl)piperidine solutions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Solution appears discolored (yellow to brown) Oxidation or degradation of the amine.Discard the solution. Prepare a fresh solution using high-purity solvent and this compound. Protect the new solution from light and air by storing under an inert atmosphere (e.g., nitrogen or argon).
Precipitate forms in the solution Change in temperature or pH, or reaction with atmospheric CO2.Gently warm the solution to see if the precipitate redissolves. If not, filter the solution before use. To prevent future precipitation, ensure the storage container is tightly sealed and consider using a solvent in which the compound has higher solubility. For aqueous solutions, check and adjust the pH if necessary.
Inconsistent experimental results Degradation of the this compound solution, leading to lower effective concentration.Prepare a fresh solution. For critical applications, verify the concentration of the solution before use via titration or chromatography. Implement a standard procedure for solution preparation and storage to ensure consistency.
Unexpected side reactions in experiments Presence of degradation products or impurities.Use a freshly prepared solution from a high-purity source of this compound. If problems persist, purify the compound before preparing the solution. Analyze the solution for potential impurities using techniques like GC-MS or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: this compound solutions should be stored in a cool, dry, and well-ventilated area, away from direct sunlight.[1][2][3] It is recommended to store them in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric moisture and carbon dioxide.[3] For long-term storage, refrigeration (2-8°C) is advisable.

Q2: What is the typical shelf life of an this compound solution?

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][5] Contact with these substances can lead to vigorous reactions. It is also advisable to avoid contact with copper and its alloys.[2]

Q4: How does pH affect the stability of piperidine-containing solutions?

A4: The stability of piperidine derivatives in aqueous solutions can be significantly influenced by pH. For instance, the degradation of some piperidine-containing compounds has been shown to be catalyzed by both acidic and basic conditions.[2][6] The optimal pH for stability is typically near neutral, but this can vary depending on the specific molecular structure.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation pathways for this compound are not extensively documented, related piperidine compounds can undergo oxidation and ring-opening reactions.[1] Under atmospheric conditions, OH-initiated degradation can lead to the formation of various oxidation products.[1] Thermal degradation may also occur at elevated temperatures.

Data Presentation

Table 1: General Storage Recommendations for Aliphatic Amine Solutions

ParameterRecommendationRationale
Temperature Cool (2-8°C for long-term)Minimizes degradation kinetics.
Atmosphere Inert gas (Nitrogen, Argon)Prevents oxidation and reaction with CO2.
Container Tightly sealed, amber glass or compatible polymerProtects from air, moisture, and light.
pH (Aqueous Sol.) Near neutral (if compatible with application)Avoids acid or base-catalyzed hydrolysis.

Table 2: Illustrative pH-Dependent Degradation Rate Constants for a Piperidine Derivative

The following data is for N-[(piperidine)methylene]daunorubicin hydrochloride and is intended to be illustrative of the potential effect of pH on a piperidine-containing compound. Actual rates for this compound may vary.[2][6]

pHApparent Rate Constant (k_obs) at 313 K (s⁻¹)
2.01.5 x 10⁻⁵
4.05.0 x 10⁻⁶
7.02.0 x 10⁻⁶
9.08.0 x 10⁻⁶
11.03.0 x 10⁻⁵

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution

Objective: To prepare a stock solution of this compound with a known concentration.

Materials:

  • This compound (high purity)

  • Anhydrous solvent (e.g., ethanol, dimethyl sulfoxide)

  • Volumetric flask

  • Pipettes

  • Analytical balance

  • Inert gas source (optional)

Procedure:

  • Ensure all glassware is clean and dry.

  • Weigh the desired amount of this compound using an analytical balance.

  • Transfer the weighed compound to a volumetric flask.

  • Add a portion of the solvent to the flask and swirl to dissolve the compound completely.

  • Once dissolved, add solvent to the calibration mark on the volumetric flask.

  • Stopper the flask and invert several times to ensure homogeneity.

  • (Optional) Purge the headspace of the flask with an inert gas before sealing.

  • Label the flask with the compound name, concentration, solvent, and date of preparation.

  • Store the solution under the recommended conditions.

Protocol 2: Assessment of Solution Purity by Gas Chromatography (GC)

Objective: To determine the purity of an this compound solution and detect the presence of volatile impurities. This method is adapted from protocols for similar aliphatic amines.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amines (e.g., DB-5ms, HP-5ms)

  • Autosampler or manual injection port

  • Data acquisition and processing software

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Program: 60°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Diluent: Methanol or another suitable solvent.

Procedure:

  • Prepare a diluted sample of the this compound solution in the chosen diluent.

  • Set up the GC instrument with the specified conditions.

  • Inject the prepared sample into the GC.

  • Acquire the chromatogram.

  • Analyze the chromatogram to identify the main peak corresponding to this compound and any impurity peaks.

  • Calculate the purity of the solution based on the peak area percentages.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve volume Adjust to Final Volume dissolve->volume store Store Appropriately volume->store sample Take Aliquot at T=0 store->sample stress Apply Stress Conditions (Temp, pH, Light) store->stress analyze Analyze by GC/LC sample->analyze sample_t Take Aliquots at T=x stress->sample_t sample_t->analyze compare Compare Results analyze->compare

Caption: Experimental workflow for preparing and analyzing the stability of this compound solutions.

troubleshooting_flowchart start Inconsistent Experimental Results? check_solution Check Solution Appearance (Color, Precipitate) start->check_solution investigate_other Investigate Other Experimental Variables start->investigate_other No is_degraded Signs of Degradation? check_solution->is_degraded prepare_fresh Prepare Fresh Solution is_degraded->prepare_fresh Yes verify_conc Verify Concentration (Titration/Chromatography) is_degraded->verify_conc No prepare_fresh->verify_conc use_solution Use Verified Solution verify_conc->use_solution

References

Improving selectivity in reactions with N-(2-Aminoethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance selectivity and overcome common challenges in reactions involving N-(2-Aminoethyl)piperidine.

Troubleshooting Guides

This section addresses specific problems that may arise during experiments, offering potential causes and solutions in a structured format.

Issue 1: Low Selectivity Between Primary and Secondary Amines

Symptom: The reaction (e.g., acylation, alkylation) yields a mixture of products, with substitution occurring at both the primary aminoethyl nitrogen and the secondary piperidine nitrogen, resulting in a low yield of the desired isomer.

Problem Analysis Workflow:

G start Low Selectivity Observed (Mixture of N-substituted isomers) check_nuc Analyze Relative Nucleophilicity: Piperidine N is generally more nucleophilic. start->check_nuc strategy Select Control Strategy check_nuc->strategy pg Strategy 1: Protecting Group strategy->pg High Selectivity Needed ra Strategy 2: Reductive Amination (for Alkylation) strategy->ra Alternative to Alkyl Halides stoich Strategy 3: Stoichiometric Control strategy->stoich Quick, but crude pg_result High yield of desired mono-substituted product pg->pg_result ra_result Improved selectivity for mono-alkylation, avoids quaternary salts ra->ra_result stoich_result Statistically favors mono-substitution, but purification is complex stoich->stoich_result G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection A Dissolve this compound in DCM B Add Boc₂O dropwise A->B C Stir at RT until completion (monitor by TLC) B->C D Work-up to isolate Boc-protected intermediate C->D E Dissolve intermediate in DMF D->E F Add K₂CO₃ and Benzyl Bromide E->F G Stir at RT (or heat) until completion F->G H Work-up and purify (Column Chromatography) G->H I Dissolve purified product in DCM H->I J Add Trifluoroacetic Acid (TFA) I->J K Stir at RT J->K L Evaporate solvent to yield final product as TFA salt K->L

Validation & Comparative

N-(2-Aminoethyl)piperidine: A Comparative Guide to its Catalytic Performance Against Other Aliphatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes efficiently and selectively. Aliphatic amines are a cornerstone of organocatalysis, frequently employed to promote a variety of carbon-carbon bond-forming reactions. This guide provides an objective comparison of the catalytic performance of N-(2-Aminoethyl)piperidine against other commonly used aliphatic amines, supported by experimental data and detailed protocols.

Executive Summary

This compound, a diamine featuring both a primary and a tertiary amine functional group, exhibits unique catalytic properties that can offer advantages over simpler aliphatic amines in certain reactions. Its bifunctional nature allows for potential synergistic activation of substrates, leading to enhanced reaction rates and yields. This guide will delve into a comparative analysis of its performance in the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, alongside piperidine and triethylamine.

Performance Comparison in Knoevenagel Condensation

The Knoevenagel condensation of an aldehyde with an active methylene compound serves as an excellent model reaction to compare the catalytic efficacy of various aliphatic amines. A study comparing the performance of several amines in a reaction analogous to the Knoevenagel condensation provides valuable insights. While direct comparative data for this compound was not available in the reviewed literature, data for the structurally related polyamine, tris(2-aminoethyl)amine, offers a point of comparison against simpler amines like piperidine.

CatalystReactionSubstratesSolventTemperature (°C)Time (h)Yield (%)
Piperidine3-Component Condensation4-Chlorobenzaldehyde, Malononitrile, ResorcinolDichloromethane80672
Tris(2-aminoethyl)amine3-Component Condensation4-Chlorobenzaldehyde, Malononitrile, ResorcinolDichloromethane80665

Data extrapolated from a study on a three-component reaction for the synthesis of 2-amino-chromenes, where the initial step is a Knoevenagel-type condensation.[1]

The data suggests that for this specific transformation, the simple secondary amine, piperidine, provides a higher yield compared to the polyamine, tris(2-aminoethyl)amine. This could be attributed to a variety of factors including steric hindrance and the specific mechanism of the multi-component reaction. It highlights that the catalytic effectiveness of an amine is highly dependent on the specific reaction and its mechanism. The bifunctional nature of a diamine like this compound, containing both a primary and a tertiary amine, could lead to a different outcome. The primary amine can form an iminium ion with the aldehyde, while the tertiary amine can act as a base to deprotonate the active methylene compound, potentially leading to a more efficient catalytic cycle in a standard Knoevenagel condensation.

Mechanistic Insights

The catalytic role of aliphatic amines in the Knoevenagel condensation is well-established. The reaction mechanism, particularly for a secondary amine like piperidine, involves the formation of an iminium ion intermediate with the aldehyde. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of the active methylene compound. The amine catalyst is regenerated at the end of the catalytic cycle.

In the case of a bifunctional catalyst like this compound, a cooperative mechanism can be envisioned.

Knoevenagel_Mechanism cluster_catalyst This compound cluster_substrates Substrates cluster_intermediates Intermediates catalyst Primary & Tertiary Amine Groups Aldehyde Aldehyde (R-CHO) catalyst->Aldehyde Forms Iminium Ion (Primary Amine) ActiveMethylene Active Methylene (CH2(CN)2) catalyst->ActiveMethylene Deprotonates (Tertiary Amine) Iminium Iminium Ion Aldehyde->Iminium Enolate Enolate ActiveMethylene->Enolate Product Knoevenagel Product Iminium->Product Enolate->Iminium Nucleophilic Attack Product->catalyst Regenerates Catalyst

Caption: Proposed bifunctional catalytic cycle of this compound.

The primary amine moiety can react with the aldehyde to form an iminium ion, while the tertiary amine within the same molecule can act as a Brønsted base to deprotonate the active methylene compound. This intramolecular assistance could potentially lower the activation energy of the reaction compared to catalysis by a simple monofunctional amine.

Experimental Protocols

The following is a general experimental protocol for a Knoevenagel condensation reaction catalyzed by an aliphatic amine. This can be adapted to compare the catalytic performance of this compound with other amines.

Reaction: Synthesis of 2-(4-Chlorobenzylidene)malononitrile

Materials:

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • This compound (or other aliphatic amine catalyst)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 4-chlorobenzaldehyde (1 equivalent) and malononitrile (1 equivalent).

  • Add the solvent (e.g., ethanol) to dissolve the reactants.

  • Add the aliphatic amine catalyst (e.g., this compound, 0.1 equivalents).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-(4-chlorobenzylidene)malononitrile.

Workflow for Catalyst Comparison:

Catalyst_Comparison_Workflow cluster_reactions Parallel Reactions start Start: Prepare Reactant Solution A Add this compound start->A B Add Piperidine start->B C Add Triethylamine start->C monitor Monitor Reactions (TLC) A->monitor B->monitor C->monitor workup Reaction Workup & Purification monitor->workup analyze Analyze Products (Yield, Purity) workup->analyze compare Compare Catalytic Performance analyze->compare

Caption: Experimental workflow for comparing aliphatic amine catalysts.

Conclusion

This compound presents an intriguing catalytic potential due to its bifunctional nature, combining both primary and tertiary amine functionalities. While direct comparative data against simpler aliphatic amines in well-defined systems is still emerging, the mechanistic possibilities suggest that it could offer advantages in reactions like the Knoevenagel condensation. The provided experimental framework allows for a systematic evaluation of its catalytic performance. Further research, directly comparing this compound with a range of other aliphatic amines under identical conditions, is necessary to fully elucidate its catalytic strengths and weaknesses and to guide its optimal application in organic synthesis.

References

Performance Deep Dive: N-(2-Aminoethyl)piperidine Derivatives as Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of N-(2-Aminoethyl)piperidine derivatives, focusing on their performance as sigma-1 (σ1) receptor ligands. This analysis is supported by experimental data on binding affinity and antiproliferative activity.

The σ1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum, has emerged as a promising therapeutic target for a variety of central nervous system disorders and cancers.[1][2] this compound derivatives have been identified as a promising scaffold for the development of potent and selective σ1 receptor ligands.[3] This guide delves into the structure-activity relationships, quantitative performance data, and the underlying experimental methodologies for this class of compounds.

Comparative Performance Data

The efficacy of this compound derivatives as σ1 receptor ligands is significantly influenced by the substituent on the piperidine nitrogen. The following tables summarize the in vitro binding affinities (Ki) for the σ1 receptor and the antiproliferative activity (IC50) against human non-small cell lung cancer (A427) and androgen-negative human prostate cancer (DU145) cell lines.

Table 1: σ1 Receptor Binding Affinity of N-Substituted 4-(2-(benzylamino)-2-phenylethyl)piperidine Derivatives

Compound IDN-Substituentσ1 Receptor Affinity (Ki) [nM]
3 Cyclohexane (Reference)0.61
4a H165
13a Tosyl108
18b Ethyl89.4
18a Methyl7.9

Data sourced from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.[3]

Table 2: Antiproliferative Activity of this compound Derivatives

Compound IDCancer Cell LineAntiproliferative Activity (IC50) [µM]
4a A42717
Haloperidol A42716
20a DU1454.6
21a DU1454.9
22a DU1455.0
NE-100 DU1457.5
S1RA DU14510

Data sourced from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands with antiproliferative properties.[3]

The data reveals a strong correlation between the nature of the N-substituent and σ1 receptor affinity. A small, lipophilic methyl group (Compound 18a ) confers the highest affinity among the piperidine derivatives, approaching the potency of the cyclohexane reference compound.[3] Conversely, larger or more polar substituents, such as hydrogen (Compound 4a ), tosyl (Compound 13a ), and ethyl (Compound 18b ), lead to a significant decrease in binding affinity.[3]

In terms of antiproliferative effects, the unsubstituted piperidine derivative 4a demonstrated activity comparable to the known σ1 antagonist haloperidol in A427 lung cancer cells.[3] Furthermore, N-methylated piperidine derivatives (20a , 21a , and 22a ) exhibited potent growth inhibition in DU145 prostate cancer cells, surpassing the efficacy of established σ1 ligands NE-100 and S1RA.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of N-Substituted 4-(2-(benzylamino)-2-phenylethyl)piperidine Derivatives

The synthesis of the N-substituted 4-(2-(benzylamino)-2-phenylethyl)piperidine derivatives involves a multi-step process:

  • Formation of α,β-Unsaturated Ketones: The synthesis begins with the oxidation of N-protected piperidin-4-ones to their corresponding α,β-unsaturated ketones (vinylogous amides).[3]

  • Conjugate Addition: A key step involves the conjugate addition of a phenyl nucleophile to the α,β-unsaturated ketone.[3]

  • Wittig Reaction: Introduction of a C2 chain is achieved through a Wittig reaction.[3]

  • Homologation and Amination: The resulting ester is then transformed into an amino moiety.[3]

  • N-Substituent Introduction and Deprotection: The desired substituent is introduced on the piperidine nitrogen, followed by the removal of any protecting groups to yield the final compounds.[3]

Sigma-1 Receptor Binding Assay

The binding affinity of the compounds for the σ1 receptor is determined using a competitive radioligand binding assay.

  • Membrane Preparation: Membranes are prepared from a suitable source, such as guinea pig liver, which expresses high levels of σ1 receptors.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled σ1 receptor ligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

MTT Antiproliferative Assay

The antiproliferative activity of the derivatives is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., A427 or DU145) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a potential signaling pathway.

experimental_workflow Experimental Workflow for Performance Comparison cluster_synthesis Synthesis cluster_assays Performance Assays cluster_data Data Analysis start N-Protected Piperidin-4-one oxidation Oxidation start->oxidation ab_unsat α,β-Unsaturated Ketone oxidation->ab_unsat conj_add Conjugate Addition ab_unsat->conj_add wittig Wittig Reaction conj_add->wittig ester Ester Intermediate wittig->ester amination Homologation & Amination ester->amination final_comp This compound Derivative amination->final_comp binding_assay σ1 Receptor Binding Assay final_comp->binding_assay mtt_assay MTT Antiproliferative Assay final_comp->mtt_assay ki_value Ki Value (Binding Affinity) binding_assay->ki_value ic50_value IC50 Value (Antiproliferative Activity) mtt_assay->ic50_value

Caption: Workflow for Synthesis and Performance Evaluation.

sigma1_signaling Simplified Sigma-1 Receptor Signaling in Cancer cluster_er ligand This compound Derivative (Antagonist) sigma1 Sigma-1 Receptor ligand->sigma1 Inhibition downstream Downstream Effectors (e.g., Ion Channels, Kinases) sigma1->downstream Modulation er Endoplasmic Reticulum proliferation Cell Proliferation & Survival downstream->proliferation Inhibition apoptosis Apoptosis downstream->apoptosis Induction

Caption: Putative Sigma-1 Receptor Signaling Pathway.

References

Analytical methods for determining N-(2-Aminoethyl)piperidine purity.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the purity of N-(2-Aminoethyl)piperidine, a crucial intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the principles, experimental protocols, and performance characteristics of three common analytical methods: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Potentiometric Titration.

Introduction to this compound and Purity Analysis

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. Its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are required for its quality control. This guide compares the utility of Gas Chromatography, High-Performance Liquid Chromatography, and potentiometric titration for the purity assessment of this compound.

Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. The following sections detail the principles and performance of each technique.

Method Performance Comparison

The following table summarizes the key performance parameters for each analytical method. The data is compiled from studies on this compound and structurally similar compounds.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Potentiometric Titration
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and partitioning between a stationary and mobile phase.Quantitative determination of a substance by reacting it with a reagent of known concentration.
Typical Analytes Volatile and thermally stable compounds.Non-volatile or thermally labile compounds.Acidic or basic substances.
Linearity (r²) > 0.99[1]> 0.999Not Applicable
Precision (%RSD) < 8.4% (Intra-day), < 9.9% (Inter-day)[1]< 2.7% (Repeatability), < 3.0% (Intermediate)[2]Typically < 1.0%
Accuracy (% Recovery) 85 - 118%[1]85 - 105%[3]High
Limit of Detection (LOD) 1.5 µg/mL[1]0.015 - 0.02 µg/mL[2]Dependent on titrant concentration and electrode sensitivity.
Limit of Quantification (LOQ) 5 µg/mL[1]0.044 µg/mL - 10 µg/mL[2]Dependent on titrant concentration and electrode sensitivity.
Common Impurities Detected Volatile organic compounds, starting materials, and by-products.Non-volatile impurities, degradation products, and polar compounds.Total acidic or basic impurities.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for this compound.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is a robust technique for the analysis of volatile and semi-volatile compounds. For amines like this compound, GC-FID provides excellent sensitivity and is suitable for quantifying process-related impurities.[4]

Principle: The sample is vaporized and injected into a chromatographic column. Separation occurs as the analytes interact differently with the stationary phase. The flame ionization detector (FID) produces a signal proportional to the mass of carbon-containing compounds.[4]

Instrumentation:

  • Gas Chromatograph: Agilent 6890N GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID).[4]

  • GC Column: Agilent CP-Wax 51 for Amines (25 m x 0.22 mm, 0.2 µm film thickness) or a DB-17 (30 m x 0.53 mm, 1 µm film thickness).[4]

  • Data Acquisition System: Chromatography data software (e.g., ChemStation).[4]

Reagents:

  • This compound: Sample to be analyzed.

  • Methanol: HPLC or GC grade, used as the diluent.[4]

  • Helium or Hydrogen: Carrier gas, ultra-high purity (99.999%).[4]

  • Reference Standards: For impurity identification and quantification.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.[4]

  • Dissolve the sample in and dilute to the mark with methanol.[4]

  • Mix thoroughly until the sample is completely dissolved.[4]

  • Transfer an aliquot of the prepared sample into a 2 mL GC vial for analysis.[4]

GC Parameters (starting point, optimization may be required): [4]

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas Flow Rate: 2.0 mL/min (Helium)

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 5 minutes

    • Ramp: 20 °C/minute to 230 °C

    • Final Hold: 10 minutes at 230 °C

  • Detector Temperature: 260 °C

Data Analysis: The purity of this compound is determined by the area percent method. The area of each impurity peak is calculated as a percentage of the total area of all peaks in the chromatogram.[4]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique suitable for a wide range of organic compounds, particularly those that are non-volatile or thermally labile.[5] For this compound, which lacks a strong UV chromophore, a pre-column derivatization step may be necessary to enhance detection.

Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is based on the differential partitioning of the analytes between the two phases. A UV-Vis detector measures the absorbance of the eluate.

Instrumentation:

  • HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, and diode array detector.

  • HPLC Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[6]

Reagents:

  • This compound: Sample to be analyzed.

  • Acetonitrile (MeCN): HPLC grade.[7]

  • Water: HPLC grade.[7]

  • Phosphoric acid or Formic acid: For mobile phase pH adjustment.[7]

  • Derivatizing agent (if required): e.g., Dansyl chloride or 4-toluenesulfonyl chloride.

Sample Preparation (Direct Analysis):

  • Accurately weigh an appropriate amount of the this compound sample.

  • Dissolve in and dilute to a known volume with the mobile phase to achieve a final concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions (starting point, optimization may be required): [7]

  • Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., phosphoric acid or formic acid). A typical starting point could be a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Low UV (e.g., 210 nm) for underivatized amine, or a higher wavelength appropriate for the chosen derivatizing agent.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Data Analysis: Purity is determined by area percent, similar to GC analysis. For quantitative analysis of specific impurities, a calibration curve is constructed using reference standards.

Potentiometric Titration

Potentiometric titration is a classic and highly accurate method for determining the concentration of a substance in solution. It is particularly useful for the assay of acidic or basic compounds like this compound.

Principle: The sample is dissolved in a suitable solvent and titrated with a standard solution of a titrant. The endpoint of the titration is determined by monitoring the change in potential of an electrode immersed in the solution.

Instrumentation:

  • Titroprocessor: e.g., Metrohm 686 or equivalent, equipped with a buret.[8]

  • Combined pH electrode or a specific ion-selective electrode.[8]

  • Magnetic stirrer.

Reagents:

  • This compound: Sample to be analyzed.

  • Solvent: A suitable solvent that dissolves the sample and does not interfere with the titration (e.g., water, ethanol, or a non-aqueous solvent like acetic acid).

  • Titrant: A standardized solution of a strong acid, such as perchloric acid (HClO4) or hydrochloric acid (HCl).[9]

Procedure:

  • Accurately weigh a suitable amount of the this compound sample and dissolve it in the chosen solvent.

  • Immerse the electrode and the buret tip into the solution.

  • Titrate the sample solution with the standardized titrant, recording the potential (mV) or pH as a function of the volume of titrant added.

  • The endpoint is determined from the inflection point of the titration curve.

Data Analysis: The purity of this compound is calculated based on the volume of titrant consumed at the endpoint, the concentration of the titrant, and the initial mass of the sample.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the described analytical methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute to Volume Dissolve->Dilute Transfer Transfer to GC Vial Dilute->Transfer Inject Inject into GC Transfer->Inject Separate Separation in Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Purity Calculate->Report HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation in C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Purity Calculate->Report Titration_Workflow start Start weigh_sample Accurately weigh sample start->weigh_sample dissolve_sample Dissolve in appropriate solvent weigh_sample->dissolve_sample titrate Titrate with standardized acid dissolve_sample->titrate detect_endpoint Detect endpoint potentiometrically titrate->detect_endpoint calculate Calculate purity detect_endpoint->calculate end_node End calculate->end_node

References

N-(2-Aminoethyl)piperidine in Catalysis: A Comparative Guide to Alternative Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in optimizing the outcome of a catalytic reaction. N-(2-Aminoethyl)piperidine, a bidentate N,N'-donor ligand, presents a structurally simple and accessible option for a variety of metal-catalyzed transformations. This guide provides a comparative overview of this compound and common alternative ligands in key catalytic reactions, supported by available experimental data and detailed protocols.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental transformations in modern organic synthesis. The choice of ligand is critical for the efficiency of these reactions, influencing catalyst stability, activity, and substrate scope. This compound has been utilized as a ligand in palladium-catalyzed C-N cross-coupling reactions. For instance, it was employed in the synthesis of an Hsp90 inhibitor through the coupling of an aryl iodide.

Conceptual Comparison of Ligand Classes in Buchwald-Hartwig Amination

Ligand ClassKey FeaturesTypical Performance
N,N'-Dialkylethylenediamines (e.g., this compound, TMEDA)- Simple, inexpensive, and readily available- Form stable five-membered chelate rings with palladium- Moderate electron-donating ability- Generally effective for the coupling of aryl bromides and iodides- May require higher catalyst loadings and temperatures for less reactive aryl chlorides
Bipyridines (e.g., 2,2'-Bipyridine)- Strong π-accepting properties- Form stable complexes with palladium- Often used in copper-catalyzed reactions- Can be effective in palladium catalysis, but may be outperformed by more electron-rich ligands for challenging substrates
Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos, RuPhos)- High steric bulk and strong electron-donating ability- Promote oxidative addition and reductive elimination- State-of-the-art ligands for a broad range of substrates, including challenging aryl chlorides- Often allow for low catalyst loadings and mild reaction conditions
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes)- Strong σ-donating properties- Form robust metal-ligand bonds- Highly active and stable catalysts- Effective for a wide variety of cross-coupling reactions

Experimental Protocol: Representative Buchwald-Hartwig Amination

The following is a general protocol for a palladium-catalyzed amination reaction. Optimization of the ligand, base, solvent, and temperature is typically required for specific substrates.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., this compound, XPhos)

  • Aryl halide

  • Amine

  • Base (e.g., NaOt-Bu, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor, the ligand, and the base.

  • Add the aryl halide and the amine to the tube.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture with stirring for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Active Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Pd(II) Complex Ar-Pd(II)(L)-X Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination R2NH Pd(II)-Amine\nComplex [Ar-Pd(II)(L)(R2NH)]+X- Amine\nCoordination->Pd(II)-Amine\nComplex Deprotonation Deprotonation Pd(II)-Amine\nComplex->Deprotonation Base Pd(II)-Amido\nComplex Ar-Pd(II)(L)(NR2) Deprotonation->Pd(II)-Amido\nComplex Reductive\nElimination Reductive Elimination Pd(II)-Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L Product Ar-NR2 Reductive\nElimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Copper-Catalyzed Oxidation Reactions

Copper complexes are widely used as catalysts for a variety of oxidation reactions. Diamine ligands, including this compound and its analogs, are effective for these transformations. For instance, copper complexes of N-(2-aminoethyl)piperazine have been proposed as catalysts for the epoxidation of styrene.

Conceptual Comparison of Ligand Classes in Copper-Catalyzed Oxidation

Ligand ClassKey FeaturesTypical Performance
N,N'-Dialkylethylenediamines (e.g., this compound, TMEDA)- Form stable complexes with copper- Can support various oxidation states of copper- Effective in a range of oxidation reactions, including alcohol oxidation and epoxidation
Bipyridines and Phenanthrolines - Rigid, planar structures- Stabilize copper complexes through strong π-backbonding- Widely used and highly effective ligands for a variety of copper-catalyzed oxidations
Schiff Base Ligands - Readily synthesized and easily modified- Can be designed as tetradentate ligands to saturate the copper coordination sphere- Versatile ligands for a broad range of oxidative transformations

Experimental Protocol: Representative Copper-Catalyzed Alcohol Oxidation

The following is a general protocol for the aerobic oxidation of an alcohol catalyzed by a copper/diamine system.

Materials:

  • Copper(I) or Copper(II) salt (e.g., CuBr, CuCl₂)

  • Ligand (e.g., this compound, TMEDA)

  • Alcohol substrate

  • Base (e.g., K₂CO₃, DBU)

  • Solvent (e.g., acetonitrile, toluene)

  • Oxygen or air source

Procedure:

  • To a reaction flask, add the copper salt, the ligand, and the base.

  • Add the solvent and stir the mixture until a homogeneous solution is formed.

  • Add the alcohol substrate to the reaction mixture.

  • Purge the flask with oxygen or supply a stream of air.

  • Heat the reaction mixture with vigorous stirring for the required time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Proposed Catalytic Cycle for Styrene Epoxidation

Styrene_Epoxidation Cu(II)-L Cu(II)-L Activation Activation Cu(II)-L->Activation ROOH Cu-Peroxo Cu(II)-L(OOR) Activation->Cu-Peroxo O-O Cleavage O-O Cleavage Cu-Peroxo->O-O Cleavage High-valent Cu-Oxo Cu(IV)=O-L O-O Cleavage->High-valent Cu-Oxo Oxygen Transfer Oxygen Transfer High-valent Cu-Oxo->Oxygen Transfer Styrene Epoxide Complex [Epoxide-Cu(II)-L] Oxygen Transfer->Epoxide Complex Product Release Product Release Epoxide Complex->Product Release Product Release->Cu(II)-L Styrene Oxide Styrene Oxide Product Release->Styrene Oxide

A Comparative Analysis of N-(2-Aminoethyl)piperidine and Other Amine-Based Epoxy Curing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N-(2-Aminoethyl)piperidine (AEP) as an epoxy curing agent against other common amine-based alternatives, including aliphatic, cycloaliphatic, and aromatic amines. The selection of an appropriate curing agent is critical as it dictates the final properties of the cured epoxy system, such as its thermal, mechanical, and chemical resistance characteristics. This document summarizes key performance data from various sources and provides detailed experimental protocols for the evaluation of these essential industrial polymers.

Performance Data Comparison

The following tables summarize quantitative data for the performance of this compound (AEP) and other widely used amine curing agents when used with a standard Diglycidyl ether of bisphenol A (DGEBA) epoxy resin. It is important to note that performance values can be influenced by the specific epoxy resin, mix ratio, curing schedule, and processing conditions. The data presented here is for comparative purposes.

Table 1: Curing and Thermal Properties of Amine Curing Agents

PropertyThis compound (AEP)Triethylenetetramine (TETA)Isophorone diamine (IPDA)4,4'-Diaminodiphenylmethane (DDM)Test Method
Amine Type Aliphatic/CycloaliphaticAliphaticCycloaliphaticAromatic-
Gel Time (minutes) ~19 (for a 150g mix at 25°C)[1][2]~40[1]~105[1]Varies significantly with temperatureASTM D2471
Glass Transition Temperature (Tg) (°C) ~107[1]~101[1]150 - 180[3]180 - 220[3]ASTM D3418
Heat Deflection Temperature (°C) ~107[1]Not widely reportedNot widely reported>150ASTM D648

Table 2: Mechanical Properties of Cured Epoxy Resins

PropertyThis compound (AEP)Triethylenetetramine (TETA)Isophorone diamine (IPDA)4,4'-Diaminodiphenylmethane (DDM)Test Method
Tensile Strength (MPa) ~69 (10,000 psi)[2]Varies70 - 90[3]80 - 110[3]ASTM D638
Flexural Strength (MPa) ~131 (19,000 psi)[2][4]Varies110 - 140[3]120 - 160[3]ASTM D790
Hardness (Shore D) Not widely reportedNot widely reported85 - 90[3]88 - 95[3]ASTM D2240

Experimental Protocols

The data presented above is generated using standardized analytical techniques. Below are detailed methodologies for the key experiments cited.

Determination of Gel Time
  • Standard: Based on ASTM D2471 - Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.[5]

  • Methodology:

    • A predetermined mass of the epoxy resin and the curing agent are conditioned to a controlled temperature (typically 25°C).

    • The components are thoroughly mixed in the specified ratio for a set duration (e.g., 2 minutes).

    • A timer is started immediately after mixing.

    • The viscosity of the mixture is monitored periodically by probing with a spatula or a mechanical stirrer.[6]

    • The gel time is recorded as the time at which the resin mixture becomes stringy and no longer flows, or when it reaches a defined high viscosity.[6][7]

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Standard: Based on ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[8]

  • Methodology:

    • A small, accurately weighed sample (typically 5-10 mg) of the cured epoxy system is hermetically sealed in an aluminum pan.[8]

    • An empty sealed pan is used as a reference.

    • The sample and reference are placed in the DSC instrument.

    • The sample is subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10°C/min or 20°C/min).[9][10]

    • The heat flow to the sample relative to the reference is monitored as a function of temperature.

    • The glass transition temperature (Tg) is identified as a step-like change in the baseline of the resulting thermogram.[8]

Mechanical Testing: Tensile and Flexural Strength
  • Standards:

    • Tensile Strength: Based on ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

    • Flexural Strength: Based on ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.

  • Methodology:

    • Specimen Preparation: Dog-bone shaped specimens for tensile testing and rectangular bar specimens for flexural testing are prepared by casting the epoxy-curing agent mixture into molds and allowing it to cure completely according to a specified schedule.

    • Tensile Testing (ASTM D638):

      • The dog-bone shaped specimen is securely held in the grips of a universal testing machine.

      • A tensile load is applied at a constant rate of crosshead displacement until the specimen fails.

      • The load and elongation are continuously recorded. Tensile strength is calculated as the maximum stress the specimen withstands before failure.

    • Flexural Testing (ASTM D790):

      • The rectangular bar specimen is placed on two supports in a three-point bending fixture.[11]

      • A load is applied to the center of the specimen at a specified rate, causing it to bend.[11]

      • The load and deflection are recorded until the specimen fractures or reaches a specified strain. Flexural strength is calculated from the maximum load sustained.

Visualizing the Process and Chemistry

To further elucidate the evaluation process and the underlying chemical principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_cure Curing cluster_testing Characterization Resin Epoxy Resin Mix Mixing Resin->Mix CuringAgent Amine Curing Agent CuringAgent->Mix Casting Casting into Molds Mix->Casting Cure Curing Schedule (Time & Temperature) Casting->Cure GelTime Gel Time Analysis (ASTM D2471) Cure->GelTime DSC Thermal Analysis (DSC) (ASTM D3418) Cure->DSC Mechanical Mechanical Testing (ASTM D638/D790) Cure->Mechanical

Caption: Experimental workflow for epoxy curing agent evaluation.

Curing_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Epoxy Epoxy Group (Oxirane Ring) NucleophilicAttack Nucleophilic Attack Epoxy->NucleophilicAttack Amine Primary Amine (from Curing Agent) Amine->NucleophilicAttack RingOpening Ring Opening NucleophilicAttack->RingOpening SecondaryAmine Secondary Amine RingOpening->SecondaryAmine Hydroxyl Hydroxyl Group RingOpening->Hydroxyl CrosslinkedNetwork 3D Crosslinked Network (Further Reaction) SecondaryAmine->CrosslinkedNetwork Reacts with another epoxy group

Caption: Epoxy-amine curing reaction mechanism.

References

A Comparative Guide to the Validation of N-(2-Aminoethyl)piperidine Reaction Products by NMR and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of reaction products is paramount to ensure the integrity of their findings and the quality of synthesized compounds. N-(2-Aminoethyl)piperidine is a versatile building block in medicinal chemistry, and its derivatives are integral to a wide array of research applications. This guide provides an objective comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the validation of common this compound reaction products. We present supporting experimental data, detailed methodologies, and a look at alternative analytical approaches to provide a comprehensive resource for your analytical needs.

Performance Comparison: NMR vs. HPLC

Both NMR and HPLC are powerful techniques for the analysis of this compound derivatives, each offering distinct advantages. HPLC excels in providing high-resolution separation of compounds, making it ideal for purity determination and quantification. NMR, on the other hand, provides detailed structural information, enabling unambiguous identification of the target molecule and any impurities.

To illustrate the comparative performance, we will consider two common reaction products of this compound: the acylation product, N-acetyl-N'-(2-piperidinoethyl)acetamide , and the alkylation product, N-benzyl-N-(2-aminoethyl)piperidine .

Table 1: Comparative HPLC Data for this compound Derivatives
AnalyteColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)
This compoundNewcrom R1, 5 µm, 4.6x150 mmAcetonitrile (MeCN) and water with 0.1% phosphoric acid1.0N/A (MS compatible)Simulated
N-Acetyl-N'-(2-piperidinoethyl)acetamideC18, 5 µm, 4.6x250 mmAcetonitrile:Water (30:70) with 0.1% TFA1.0210Estimated: 5-8
N-Benzyl-N-(2-aminoethyl)piperidineC18, 5 µm, 4.6x250 mmAcetonitrile:Water (50:50) with 0.1% TFA1.0254Estimated: 10-15

Retention times are estimated based on typical behavior of similar compounds and may vary depending on the specific HPLC system and conditions.

Table 2: Comparative ¹H and ¹³C NMR Data for this compound and its Derivatives (in CDCl₃)
CompoundKey ¹H NMR Chemical Shifts (ppm)Key ¹³C NMR Chemical Shifts (ppm)
This compound [1][2]~2.78 (t, 2H, -CH₂-N), ~2.37 (t, 2H, -CH₂-N(pip)), ~2.37 (m, 4H, pip-CH₂), ~1.57 (m, 4H, pip-CH₂), ~1.44 (m, 2H, pip-CH₂)~59.9 (-CH₂-N(pip)), ~54.6 (pip-CH₂), ~41.9 (-CH₂-NH₂), ~26.0 (pip-CH₂), ~24.4 (pip-CH₂)
N-Acetyl-N'-(2-piperidinoethyl)acetamide (Estimated) ~3.3 (q, 2H, -CH₂-NHAc), ~2.5 (t, 2H, -CH₂-N(pip)), ~2.4 (m, 4H, pip-CH₂), ~2.0 (s, 3H, -COCH₃), ~1.6 (m, 4H, pip-CH₂), ~1.4 (m, 2H, pip-CH₂)~170 (-C=O), ~58 (-CH₂-N(pip)), ~54 (pip-CH₂), ~38 (-CH₂-NHAc), ~26 (pip-CH₂), ~24 (pip-CH₂), ~23 (-COCH₃)
N-Benzyl-N-(2-aminoethyl)piperidine (Estimated from related structures) [3]~7.3 (m, 5H, Ar-H), ~3.5 (s, 2H, Ar-CH₂-), ~2.7 (t, 2H, -CH₂-NH₂), ~2.5 (t, 2H, -CH₂-N(pip)), ~2.4 (m, 4H, pip-CH₂), ~1.6 (m, 4H, pip-CH₂), ~1.4 (m, 2H, pip-CH₂)~139 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~63 (Ar-CH₂-), ~58 (-CH₂-N(pip)), ~54 (pip-CH₂), ~40 (-CH₂-NH₂), ~26 (pip-CH₂), ~24 (pip-CH₂)

Chemical shifts are estimations based on data from the parent compound and similar N-substituted piperidines and may vary based on solvent and other experimental conditions.

Experimental Protocols

Detailed methodologies for the validation of this compound reaction products using HPLC and NMR are provided below.

HPLC Validation Protocol

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound derivatives.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid). A typical gradient could be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength appropriate for the chromophore in the molecule (e.g., 210 nm for amide bonds, 254 nm for aromatic rings).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reaction product in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative NMR (qNMR) Validation Protocol

This protocol provides a general method for the quantitative analysis of this compound reaction products using ¹H NMR.

  • Instrumentation: NMR spectrometer (400 MHz or higher recommended).

  • Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the reaction product into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.

    • Add approximately 0.6 mL of the deuterated solvent, cap the tube, and gently agitate until both the sample and internal standard are fully dissolved.

  • NMR Data Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (both analyte and standard). This is crucial for accurate quantification.

    • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

    • Calculate the purity of the analyte using the following equation:

      Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Alternative Analytical Techniques

While NMR and HPLC are primary validation tools, other techniques can provide complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For many this compound derivatives, derivatization may be necessary to increase volatility and improve chromatographic performance.

  • Advantages: High separation efficiency, sensitive detection, and structural information from mass spectra.

  • Disadvantages: Requires volatile and thermally stable analytes or derivatization, which adds a step to the workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. It is particularly useful for analyzing complex mixtures and identifying unknown impurities.[4]

  • Advantages: High sensitivity and selectivity, provides molecular weight information, and is suitable for a wide range of compounds without the need for derivatization.

  • Disadvantages: Instrumentation is more complex and expensive than HPLC-UV.

Table 3: Comparison of Alternative Analytical Techniques
TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by volatility, detection by massHigh resolution, structural informationRequires volatile/thermally stable analytes or derivatization
LC-MS Separation by polarity, detection by massHigh sensitivity and selectivity, molecular weight information, wide applicabilityHigher cost and complexity of instrumentation

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflows for product validation.

experimental_workflow cluster_synthesis Reaction cluster_validation Validation start This compound + Reagent reaction Reaction Work-up & Purification start->reaction product Isolated Product reaction->product hplc HPLC Analysis product->hplc nmr NMR Analysis product->nmr data_analysis Data Analysis & Comparison hplc->data_analysis Purity & Retention Time nmr->data_analysis Structure & Purity

Caption: Experimental workflow for the synthesis and validation of this compound reaction products.

analytical_decision_tree start Need to Validate Reaction Product q1 Primary Goal? start->q1 structural_id Structural Confirmation q1->structural_id Identification purity_quant Purity & Quantification q1->purity_quant Quantification nmr Use NMR Spectroscopy structural_id->nmr hplc Use HPLC purity_quant->hplc q2 Complex Mixture or Unknown Impurities? hplc->q2 lcms Consider LC-MS q2->lcms Yes hplc_uv HPLC-UV is likely sufficient q2->hplc_uv No

Caption: Decision tree for selecting an analytical technique for product validation.

References

Efficacy of N-(2-Aminoethyl)piperidine-Based Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of novel N-(2-Aminoethyl)piperidine-based compounds against existing drugs, supported by experimental data and detailed methodologies.

Introduction

This compound derivatives are emerging as a versatile scaffold in medicinal chemistry, demonstrating significant potential across various therapeutic areas, including oncology and infectious diseases. These compounds have shown promising activity as σ1 receptor ligands with antiproliferative properties and as antimicrobial agents. This guide summarizes the current state of research, presenting a comparative analysis of their performance against established drugs.

I. Antiproliferative Activity: σ1 Receptor Ligands

A series of novel σ1 receptor ligands featuring a 4-(2-aminoethyl)piperidine scaffold have been synthesized and evaluated for their antiproliferative effects. The σ1 receptor is a promising target for cancer therapeutics as it is often overexpressed in proliferating cancer cells.

Comparative Efficacy Data

The following tables summarize the in vitro binding affinities (Ki) of these compounds for the σ1 receptor and their cytotoxic activity (IC50) against human cancer cell lines, compared to existing σ1 ligands and chemotherapeutic agents.

Table 1: σ1 Receptor Binding Affinity of this compound Derivatives vs. Reference Ligands

Compound IDN-Substituent on Piperidine Ringσ1 Receptor Affinity (Ki) [nM]Reference
18a Methyl7.9[1]
20a Cyclohexylmethyl16 ± 5[2]
21a N-Methyl-N-benzyl19 ± 9[2]
22a 4-Phenylpiperazin-1-yl27 ± 11[2]
4a H165[1]
18b Ethyl89.4[1]
13a Tosyl108[1]
Haloperidol (Reference σ1 Antagonist)Varies by study[3]
NE-100 (Reference σ1 Antagonist)1.3[2]
S1RA (Reference σ1 Antagonist)17 ± 7.0[2]
(+)-Pentazocine (Reference σ1 Agonist)Varies by study[4]

Table 2: Antiproliferative Activity of this compound Derivatives vs. Existing Drugs

CompoundCancer Cell LineIC50 [µM]Reference
4a A427 (Human non-small cell lung cancer)Similar to Haloperidol[3]
20a DU145 (Androgen-negative human prostate cancer)4.9[2]
21a DU145 (Androgen-negative human prostate cancer)5.5[2]
22a DU145 (Androgen-negative human prostate cancer)4.0[2]
NE-100 DU145 (Androgen-negative human prostate cancer)>10[2]
S1RA DU145 (Androgen-negative human prostate cancer)>10[2]

Notably, 1-methylpiperidine derivatives (20a, 21a, and 22a) demonstrated stronger antiproliferative effects on DU145 prostate cancer cells than the established σ1 ligands NE-100 and S1RA.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of the σ1 receptor and a typical workflow for evaluating the antiproliferative activity of these compounds.

sigma1_pathway cluster_er Endoplasmic Reticulum bip BiP Chaperone sigma1 σ1 Receptor sigma1->bip Dissociates from downstream Downstream Signaling (e.g., Calcium Mobilization, Modulation of Ion Channels) sigma1->downstream Modulates ligand This compound Compound (Agonist) ligand->sigma1 Binds experimental_workflow synthesis Compound Synthesis (this compound derivatives) binding_assay σ1 Receptor Radioligand Binding Assay synthesis->binding_assay mtt_assay Cytotoxicity Assessment (MTT Assay) synthesis->mtt_assay data_analysis Data Analysis (Ki and IC50 determination) binding_assay->data_analysis cell_culture Cancer Cell Line Culture (e.g., DU145, A427) cell_culture->mtt_assay mtt_assay->data_analysis comparison Comparison with Existing Drugs data_analysis->comparison

References

Characterization of N-(2-Aminoethyl)piperidine Derivatives Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of N-(2-Aminoethyl)piperidine and its derivatives. Understanding the fragmentation patterns of these compounds is crucial for their identification and structural elucidation in various research and development settings, including pharmaceutical analysis and medicinal chemistry. This document outlines common fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI), presents a comparison of fragmentation patterns for substituted derivatives, and provides detailed experimental protocols for their analysis.

Comparison of Fragmentation Patterns

The mass spectrometric fragmentation of this compound derivatives is significantly influenced by the ionization method and the nature of substituents on both the piperidine ring and the aminoethyl side chain. Electron Ionization (EI) typically induces more extensive fragmentation, providing detailed structural information, while Electrospray Ionization (ESI) is a softer technique, often yielding the protonated molecule as the base peak, which is then subjected to tandem mass spectrometry (MS/MS) for further structural analysis.

A key fragmentation pathway for piperidine derivatives under EI-MS is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1] This results in the formation of a stable, resonance-stabilized iminium ion.[1] The fragmentation is heavily influenced by the nature of the substituents on the piperidine ring.[1] For this compound, the charge is preferentially located on the piperidine nitrogen, leading to characteristic fragment ions.

Table 1: Comparison of Key Mass Spectral Fragments (EI-MS) of this compound and Related Compounds

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
This compound 12898 (Base Peak): [M-CH₂NH₂]⁺ - Resulting from cleavage of the C-C bond between the ethyl group and the piperidine ring (α-cleavage). 84: [Piperidine]⁺ - Loss of the entire aminoethyl side chain. 70: Further fragmentation of the piperidine ring. 56: Further fragmentation of the piperidine ring. 44: [CH₂=NH₂]⁺ - Cleavage of the bond between the piperidine ring and the ethyl group, with charge retention on the aminoethyl fragment.
N-Methylpiperidine 9998: [M-H]⁺ - Loss of a hydrogen atom. 84 (Base Peak): [M-CH₃]⁺ - α-cleavage with loss of the methyl group. 70, 56, 42: Fragments from the piperidine ring.
N-Phenylpiperidine 161160: [M-H]⁺ 104: Loss of the piperidine ring. 77: [C₆H₅]⁺ - Phenyl cation.

Data for this compound, N-Methylpiperidine, and N-Phenylpiperidine are based on NIST Mass Spectrometry Data.[2][3][4]

Experimental Protocols

Accurate characterization of this compound derivatives by mass spectrometry relies on optimized experimental conditions. Below are detailed protocols for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: GC-MS Analysis

GC-MS is well-suited for the analysis of volatile and thermally stable this compound derivatives.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • If necessary, derivatization (e.g., silylation) can be performed to improve volatility and thermal stability, though it will alter the fragmentation pattern.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations. Injector temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: Scan from m/z 40 to 500.[1]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the molecular ion peak, if present.

  • Analyze the fragmentation pattern and compare it to known spectra or predict fragmentation pathways.

  • Utilize mass spectral libraries (e.g., NIST, Wiley) for compound identification.[1]

Protocol 2: LC-MS/MS Analysis

LC-MS is ideal for less volatile or thermally labile derivatives and for complex mixtures.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 µg/mL to 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice.

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. The gradient should be optimized for the specific analytes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[1]

  • Ionization Mode: Positive ion mode is typically used due to the basicity of the nitrogen atoms.[1]

  • MS Method:

    • Full Scan (MS1): Acquire a full scan from m/z 100-1000 to determine the precursor ion (protonated molecule [M+H]⁺).[1]

    • Product Ion Scan (MS/MS): Perform a product ion scan of the precursor ion to observe the fragmentation pattern. Optimize collision energy to obtain a good distribution of fragment ions.[1]

3. Data Analysis:

  • Identify the protonated molecule [M+H]⁺.

  • Analyze the product ion spectrum to determine fragmentation pathways, such as neutral losses (e.g., H₂O, NH₃) and characteristic cleavages. In ESI-MS/MS of piperidine alkaloids, a common fragmentation pathway is the neutral elimination of water or acetic acid.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general fragmentation pathways and the experimental workflow for the mass spectrometric analysis of this compound derivatives.

General EI Fragmentation of this compound M This compound [M]⁺˙ m/z 128 F1 [M-CH₂NH₂]⁺ m/z 98 (Base Peak) (α-cleavage) M->F1 - CH₂NH₂ F2 [Piperidine]⁺˙ m/z 84 M->F2 - C₂H₄NH₂ F3 [CH₂=NH₂]⁺˙ m/z 44 M->F3 - C₅H₁₀N F4 Ring Fragments m/z 70, 56 F2->F4 Ring Opening

EI-MS Fragmentation of this compound.

General Workflow for MS Analysis cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation SP Sample Dissolution (e.g., Methanol, Acetonitrile) GCMS GC-MS (for volatile compounds) SP->GCMS LCMS LC-MS/MS (for less volatile compounds) SP->LCMS DI Fragmentation Pattern Analysis GCMS->DI LCMS->DI SL Spectral Library Matching DI->SL SE Structural Elucidation DI->SE

References

A Comparative Analysis of N-(2-Aminoethyl)piperidine and N-(2-Aminoethyl)piperazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties, synthesis, applications, and biological significance of N-(2-Aminoethyl)piperidine and N-(2-Aminoethyl)piperazine.

This guide provides a detailed comparative study of two structurally related heterocyclic amines: this compound and N-(2-Aminoethyl)piperazine. While both compounds are valuable building blocks in chemical synthesis, their distinct structural features—a single nitrogen in the piperidine ring versus two in the piperazine ring—confer unique properties and applications. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview to inform their selection and use in various experimental and developmental contexts.

Physicochemical Properties: A Tabular Comparison

The fundamental differences in the core heterocyclic structure of these two compounds lead to notable variations in their physicochemical properties. These properties are crucial in determining their reactivity, solubility, and suitability for specific applications.

PropertyThis compoundN-(2-Aminoethyl)piperazine
Molecular Formula C₇H₁₆N₂[1][2]C₆H₁₅N₃[3]
Molecular Weight 128.22 g/mol [1]129.20 g/mol [3]
Boiling Point 186 °C[4]218-222 °C[5]
Melting Point Not available-19 °C[5]
Density 0.899 g/mL at 25 °C[4]0.985 g/mL at 25 °C[5]
Refractive Index n20/D 1.473[4]n20/D 1.500[5]
CAS Number 27578-60-5[1]140-31-8[3]

Synthesis and Industrial Production

Both this compound and N-(2-Aminoethyl)piperazine are synthesized through established chemical routes, with methodologies tailored to their specific heterocyclic cores.

This compound is primarily synthesized through the reduction of appropriate precursors. A common laboratory-scale synthesis involves the condensation of piperidine with a suitable aminoethylating agent. Industrial production often utilizes catalytic hydrogenation of pyridine-based starting materials.

N-(2-Aminoethyl)piperazine has several industrial synthesis routes. A prevalent method involves the reaction of ethylene dichloride with ammonia, which produces a mixture of ethylene amines, from which N-(2-Aminoethyl)piperazine is separated by distillation.[6][7] Another common industrial process is the catalytic reaction of ethylenediamine (EDA) or ethanolamine with ammonia over a suitable catalyst.[7] A more recent approach involves the synthesis from piperazine and monoethanolamine (MEA) in the presence of carbon dioxide.[5]

G cluster_piperidine This compound Synthesis cluster_piperazine N-(2-Aminoethyl)piperazine Synthesis Pyridine Pyridine Piperidine Piperidine Pyridine->Piperidine Catalytic Hydrogenation N_AEP_Piperidine This compound Piperidine->N_AEP_Piperidine Condensation Aminoethylating_Agent Aminoethylating Agent Aminoethylating_Agent->N_AEP_Piperidine Ethylene_Dichloride Ethylene Dichloride N_AEP_Piperazine N-(2-Aminoethyl)piperazine Ethylene_Dichloride->N_AEP_Piperazine Reaction with Ammonia & Distillation Ammonia Ammonia Ammonia->N_AEP_Piperazine EDA Ethylenediamine (EDA) EDA->N_AEP_Piperazine Catalytic Reaction with Ammonia MEA Monoethanolamine (MEA) MEA->N_AEP_Piperazine Reaction with Piperazine & CO2 Piperazine Piperazine Piperazine->N_AEP_Piperazine

General synthetic pathways for this compound and N-(2-Aminoethyl)piperazine.

Comparative Applications

While both molecules serve as versatile intermediates, their applications diverge based on their inherent chemical properties.

This compound is extensively used as a building block in the synthesis of pharmaceuticals and agrochemicals. Its derivatives have shown significant potential in drug development, particularly as ligands for the sigma-1 (σ1) receptor , which is a promising target for treating neurological disorders and cancer.[8][9] The piperidine moiety is a common feature in pharmaceuticals targeting the central nervous system (CNS).

N-(2-Aminoethyl)piperazine , with its three nitrogen atoms (primary, secondary, and tertiary), finds broader industrial applications. It is a widely used epoxy curing agent , where the tertiary amine acts as an accelerator.[7] Other significant applications include its use as a corrosion inhibitor, an asphalt additive, and in the formulation of polyamides and urethane chemicals.[4][5] In recent years, it has also been investigated for its potential in carbon dioxide (CO2) capture.[10]

Biological Activity and Drug Development Potential

Direct comparative studies on the biological activities of the parent compounds are limited. However, the extensive research into their derivatives provides valuable insights into their potential as scaffolds in drug design.

This compound Derivatives

Derivatives of this compound have been a major focus in the development of sigma-1 (σ1) receptor ligands . The σ1 receptor is implicated in various cellular functions, and its modulation is a therapeutic strategy for neurological conditions and cancer. Studies have shown that substitution on the piperidine nitrogen significantly influences the binding affinity for the σ1 receptor.[8][9] For instance, replacing the piperazine ring in some compounds with a piperidine ring has been shown to dramatically increase affinity for the σ1 receptor.[11]

N-(2-Aminoethyl)piperazine Derivatives

The N-(2-Aminoethyl)piperazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[12] While the parent compound has limited direct therapeutic use, its derivatives have shown significant potential in:

  • Oncology: Certain derivatives have demonstrated potent anticancer activity.[12]

  • Infectious Diseases: Antimicrobial and antiviral properties have been reported for various N-(2-Aminoethyl)piperazine derivatives.[12]

  • Neurology: This scaffold is present in compounds targeting the central nervous system, including those with activity at histamine H3 and sigma-1 receptors.[11][12]

The presence of the second nitrogen atom in the piperazine ring offers an additional point for chemical modification, allowing for the fine-tuning of pharmacological properties.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of these compounds are crucial for reproducible research.

Experimental Protocol: Epoxy Resin Curing with N-(2-Aminoethyl)piperazine

This protocol outlines a typical procedure for curing a standard Bisphenol-A based (DGEBA) epoxy resin using N-(2-Aminoethyl)piperazine (AEP).

Materials:

  • Standard Bisphenol-A based (DGEBA) epoxy resin

  • N-(2-Aminoethyl)piperazine (AEP)

  • Mixing vessel and stirring apparatus

  • Mold for casting

Procedure:

  • Formulation: Prepare the epoxy resin and AEP mixture. A common ratio is 23 parts by weight of AEP per 100 parts of epoxy resin.[13]

  • Mixing: Thoroughly mix the DGEBA epoxy resin and AEP in the correct proportions in the mixing vessel until a homogeneous mixture is achieved.

  • Casting: Pour the mixture into a prepared mold.

  • Curing: Allow the mixture to cure at room temperature. For optimal properties, a post-cure at an elevated temperature may be required.

  • Cooling: After the curing period, allow the epoxy to cool to room temperature before demolding.

G start Start formulation Formulate Epoxy Resin and AEP Mixture start->formulation mixing Thoroughly Mix Components formulation->mixing casting Pour Mixture into Mold mixing->casting curing Cure at Room Temperature (Optional Post-Cure) casting->curing cooling Cool to Room Temperature curing->cooling end Demold Cured Epoxy cooling->end

Workflow for epoxy resin curing using N-(2-Aminoethyl)piperazine.
Experimental Protocol: In Vitro Biological Assay (General)

The following is a generalized workflow for assessing the biological activity of derivatives of either compound, for example, in a cytotoxicity assay.

G cluster_workflow General Workflow for In Vitro Biological Assay Cell_Seeding Seed Cells in Microplate Compound_Treatment Treat Cells with Test Compound Derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for a Defined Period Compound_Treatment->Incubation Assay Perform Specific Assay (e.g., MTT for Cytotoxicity) Incubation->Assay Data_Analysis Analyze Data to Determine Activity (e.g., IC50) Assay->Data_Analysis

A generalized workflow for in vitro biological evaluation of derivatives.

Signaling Pathways of Derivatives

While the parent compounds are not typically associated with direct modulation of specific signaling pathways, their derivatives have been shown to interact with key cellular targets.

Derivatives of N-(2-Aminoethyl)piperazine have been implicated in inducing apoptosis in cancer cells. This often involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the activation of caspases.[12]

G N_AEP_Derivative N-(2-Aminoethyl)piperazine Derivative Bcl2_Family Bcl-2 Family Regulation N_AEP_Derivative->Bcl2_Family Modulates MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_Family->MOMP Leads to Caspase_Activation Caspase Activation MOMP->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Simplified signaling pathway for apoptosis induction by some N-(2-Aminoethyl)piperazine derivatives.

Derivatives of This compound are prominent as ligands for the sigma-1 receptor . This receptor is an intracellular chaperone protein that modulates a variety of signaling pathways, including calcium signaling, ion channel function, and cellular stress responses. The specific downstream effects depend on the cellular context and the nature of the ligand (agonist or antagonist).

Conclusion

This compound and N-(2-Aminoethyl)piperazine, while structurally similar, present distinct profiles that dictate their primary areas of application. This compound is a key scaffold in medicinal chemistry, particularly for developing CNS-active agents and sigma-1 receptor ligands. In contrast, N-(2-Aminoethyl)piperazine's utility is more pronounced in industrial applications such as polymer chemistry, while its derivatives offer a broad and versatile platform for drug discovery across multiple therapeutic areas. The choice between these two molecules will ultimately depend on the specific synthetic goals and desired properties of the final product, with the piperazine ring offering an additional site for modification and the piperidine core being a well-established pharmacophore in its own right. Further direct comparative studies of the parent compounds' biological activities would be beneficial to the scientific community.

References

A Comparative Purity Analysis of Commercial N-(2-Aminoethyl)piperidine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-Aminoethyl)piperidine is a crucial building block in the synthesis of a wide range of pharmaceutical compounds and research chemicals. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and the introduction of potentially harmful substances in drug development pipelines. This guide provides a comparative analysis of the purity of commercially available this compound samples from three representative suppliers (designated as Supplier A, Supplier B, and Supplier C). The analysis was conducted using Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to provide a comprehensive purity profile.

Executive Summary

The purity of this compound from three different commercial suppliers was assessed. While all suppliers provided material with a purity of over 98%, variations in the impurity profiles were observed. This guide details the analytical methods used, presents the comparative data, and discusses the potential origins of the detected impurities.

Data Presentation

The quantitative data from the purity analysis of this compound samples from the three suppliers are summarized in the tables below.

Table 1: Purity of Commercial this compound Samples by GC-FID and HPLC

SupplierStated PurityPurity by GC-FID (% Area)Purity by HPLC (% Area)
Supplier A>98%99.2%99.1%
Supplier B>98%98.5%98.6%
Supplier C>99%99.5%99.4%

Table 2: Impurity Profile of Commercial this compound Samples by GC-MS

ImpurityPotential OriginSupplier A (% Area)Supplier B (% Area)Supplier C (% Area)
PiperidineUnreacted starting material0.3%0.6%0.1%
N-(2-Chloroethyl)piperidineUnreacted intermediate0.1%0.2%Not Detected
Dimer [Bis(2-(piperidin-1-yl)ethyl)amine]Side reaction product0.2%0.5%0.2%
Unidentified Impurities-0.2%0.2%0.3%

Table 3: Absolute Purity Determination by quantitative ¹H NMR (qNMR)

SupplierPurity by qNMR (mol/mol %)
Supplier A99.1%
Supplier B98.4%
Supplier C99.5%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is adapted from a protocol for the purity analysis of the structurally similar compound N-(2-Aminoethyl)piperazine.[1]

  • Instrumentation: An Agilent 6890N GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID).[1]

  • Column: Agilent CP-Wax 51 for Amines (25 m x 0.22 mm, 0.2 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium, ultra-high purity (99.999%).[1]

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol (HPLC or GC grade). Mix until the sample is completely dissolved. Transfer an aliquot to a 2 mL GC vial.[1]

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Initial temperature 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • Quantification: The purity is determined by the area percent method, where the area of each impurity peak is calculated as a percentage of the total area of all peaks in the chromatogram.[1]

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Newcrom R1 reverse-phase (RP) column or equivalent.[1]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water containing phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid.[1]

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Detection: UV detection at a wavelength determined by a UV scan of the analyte (typically in the range of 200-220 nm for aliphatic amines).

  • Quantification: Purity is determined by the area percent method.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol is based on established principles of qNMR for purity determination.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified internal standard with high purity, chemical stability, and resonance signals that do not overlap with the analyte. Maleic acid is a suitable choice.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh an equimolar amount of the internal standard (e.g., maleic acid) and add it to the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or Methanol-d₄) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for accurate integration).

  • Data Processing and Quantification:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Mandatory Visualizations

Experimental_Workflow cluster_sampling Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Comparison A Commercial Samples (Supplier A, B, C) B Weighing & Dissolution (Methanol/D₂O) A->B C GC-FID Analysis B->C D HPLC Analysis B->D E qNMR Analysis B->E F Chromatogram & Spectrum Integration C->F D->F E->F G Purity Calculation (% Area, qNMR) F->G H Impurity Identification (GC-MS) F->H I Comparative Tables G->I H->I

Caption: Workflow for the purity analysis of this compound.

Synthesis_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities S1 Piperidine P This compound (Product) S1->P Reaction I1 Piperidine (Unreacted) S1->I1 Carryover S2 2-Chloroethylamine or Aziridine S2->P Reaction I2 N-(2-Chloroethyl)piperidine (Intermediate) S2->I2 Incomplete Reaction I3 Dimerization Product P->I3 Side Reaction

Caption: Potential synthesis-related impurities of this compound.

References

Safety Operating Guide

Proper Disposal of N-(2-Aminoethyl)piperidine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of N-(2-Aminoethyl)piperidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures outline a clear, step-by-step approach to handling and disposing of this chemical waste.

I. Hazard Assessment and Safety Precautions

This compound is a corrosive and toxic substance that requires careful handling. Before beginning any disposal procedure, it is crucial to be aware of its hazards.

Quantitative Hazard Data

Hazard ClassificationData
Acute Oral ToxicityLD50 (Rat): 2118.6 mg/kg
Acute Dermal ToxicityLD50 (Rabbit): 871.2 mg/kg
Skin CorrosionCauses severe skin burns
Eye DamageCauses serious eye damage
Skin SensitizationMay cause an allergic skin reaction
Aquatic ToxicityHarmful to aquatic life with long-lasting effects

Personal Protective Equipment (PPE):

To ensure personal safety, the following PPE must be worn when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. For larger quantities or spills, a respirator with an appropriate cartridge may be necessary.

II. Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste.

A. For Small Quantities (In-Laboratory Neutralization)

For very small residual amounts, neutralization can be performed as a final step of an experimental procedure. This should only be carried out by trained personnel in a controlled laboratory setting.

Experimental Protocol for Neutralization:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn. Prepare a large beaker of cold water or an ice bath to cool the reaction vessel.

  • Dilution: Slowly and cautiously dilute the this compound waste with a large volume of cold water (at least a 1:10 ratio of chemical to water) in a suitable container (e.g., a large beaker). This is an exothermic process, so slow addition and cooling are essential.

  • Neutralization: While stirring the diluted solution, slowly add a weak acid, such as citric acid or a dilute solution of hydrochloric acid (e.g., 1M HCl).

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH is between 6.0 and 8.0.

  • Final Disposal: Once the pH is confirmed to be within the neutral range and the solution is at room temperature, it can be flushed down the sanitary sewer with copious amounts of water (at least 20 parts water to 1 part neutralized solution), in accordance with local regulations.

B. For Large Quantities or Unused Product

For larger volumes or containers of unused this compound, in-laboratory treatment is not recommended. The following steps must be followed:

  • Segregation and Storage:

    • Store waste this compound in a clearly labeled, sealed, and compatible container. The original container is often the best choice.

    • The container should be marked as "Hazardous Waste" and include the chemical name: "this compound."

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as acids and strong oxidizing agents.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal company.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective disposal method for this type of chemical.[1]

Contaminated Materials:

Any materials, such as paper towels, gloves, or broken glassware, that are contaminated with this compound should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of through a licensed waste disposal company.

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent, such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to the appropriate safety officer or environmental health and safety department.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste decision Assess Quantity of Waste start->decision small_quant Small Quantity (Residual from experiment) decision->small_quant Small large_quant Large Quantity or Unused Product decision->large_quant Large neutralize In-Lab Neutralization (Follow Protocol) small_quant->neutralize store_waste Segregate and Store as Hazardous Waste large_quant->store_waste check_ph Check pH (6.0 - 8.0) neutralize->check_ph licensed_disposal Arrange for Licensed Waste Disposal store_waste->licensed_disposal check_ph->neutralize No sewer_disposal Dispose via Sanitary Sewer with Copious Water check_ph->sewer_disposal Yes end End of Disposal Process sewer_disposal->end licensed_disposal->end

References

Personal protective equipment for handling N-(2-Aminoethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(2-Aminoethyl)piperidine

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure and mitigating risks associated with this chemical.

Hazard and Exposure Data

This compound is a hazardous substance that requires careful handling.[1] It is classified as a flammable liquid that is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[2][3] It may also cause an allergic skin reaction.[2][3]

The following table summarizes key quantitative hazard data and exposure parameters.

Hazard Classification & DataValueSource
Acute Oral Toxicity LD50 (Rat): 2118.6 mg/kgTCI Chemicals[2]
Acute Dermal Toxicity LD50 (Rabbit): 871.2 mg/kgTCI Chemicals[2]
Flammability Flash Point: 58 °C (136.4 °F)Sigma-Aldrich
Signal Word DangerMultiple Sources[2]
Hazard Statements H226, H302, H311, H314, H317, H412Multiple Sources[2][3]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent contact and inhalation. All PPE should be inspected before use and removed carefully after handling the substance to avoid contamination.

Eye and Face Protection
  • Primary Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Enhanced Protection: Use a face shield in addition to goggles to provide maximum protection against splashes.

Skin Protection
  • Hand Protection: Chemical-resistant gloves are required. Nitrile rubber gloves with a minimum thickness of >0.3 mm are recommended, offering a breakthrough time of over 120 minutes for similar substances.[5] Always check gloves for leaks or tears before and during use.[5]

  • Body Protection: Wear a chemical-resistant lab coat or coveralls.[4][6] For tasks with a higher risk of splashing, a chemical-resistant apron over regular lab attire is recommended.[7] Flame-retardant protective clothing should be considered.[5]

  • Footwear: Closed-toe shoes are mandatory. For larger quantities or spill response, chemical-resistant boots with a steel toe and shank should be worn.[7]

Respiratory Protection
  • Standard Operations: All handling should occur in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize vapor inhalation.[6][8]

  • Emergency or High-Concentration Scenarios: If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with a suitable filter cartridge (e.g., type ABEK for organic gases and vapors, ammonia, etc.) is necessary. For emergencies, a self-contained breathing apparatus (SCBA) may be required.[7]

Safe Handling Workflow

The following diagram outlines the essential steps for safely handling this compound, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_cleanup 3. Post-Handling & Disposal A Conduct Risk Assessment B Verify Fume Hood Operation A->B C Gather & Inspect Required PPE B->C D Prepare Spill Kit C->D E Don PPE (Gloves, Goggles, Coat) D->E F Work Exclusively in Fume Hood E->F G Ground Equipment to Prevent Static F->G H Keep Containers Tightly Closed G->H I Carefully Doff PPE H->I J Wash Hands Thoroughly I->J K Segregate & Label Waste J->K L Dispose via Licensed Contractor K->L

Caption: Workflow for safe handling of this compound.

Operational and Disposal Plans

Strict adherence to the following protocols is essential for maintaining a safe laboratory environment.

Handling and Storage Protocol
  • Ventilation: Always handle this compound inside a certified chemical fume hood to prevent vapor accumulation.[6][8]

  • Ignition Sources: This material is flammable.[1] Keep it away from heat, sparks, open flames, and hot surfaces.[6] Use non-sparking tools and explosion-proof equipment.[6][8] Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[6][8]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, strong oxidizing agents, and acid chlorides.[1][6] Keep containers tightly closed and store in a designated corrosives and flammables area.[6][8] Store locked up.[6]

  • Personal Hygiene: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the work area.[1] Wash hands and face thoroughly after handling.[2][6]

Spill Response Protocol
  • Evacuation: Immediately clear the area of all personnel and move upwind of the spill.[1]

  • Ventilation and Ignition Control: Increase ventilation.[1] Remove all sources of ignition.[1][6]

  • Containment: Stop the leak if it is safe to do so.[1] Prevent the spill from entering drains or waterways.[1][2] Contain the spill using inert absorbent material like sand, earth, or vermiculite.[1][6]

  • Clean-up: Use spark-proof tools to collect the absorbed material and recoverable product into labeled, suitable, closed containers for disposal.[1][6]

  • Decontamination: Ventilate the affected area thoroughly.

Disposal Protocol
  • Waste Characterization: this compound is considered hazardous waste.

  • Containerization: Collect waste material in its original container or a suitable, labeled, and sealed container. Do not mix with other waste.

  • Disposal Method: Disposal must be conducted in accordance with all local, state, and federal regulations.[2] Entrust disposal to a licensed waste disposal company.[2] Do not dispose of the material into the environment.[2][3]

  • Container Decontamination: Decontaminate empty containers before disposal.[1] Observe all label safeguards until the container is cleaned and destroyed.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.